molecular formula C24H36O4 B051834 Methandriol diacetate CAS No. 2061-86-1

Methandriol diacetate

Cat. No.: B051834
CAS No.: 2061-86-1
M. Wt: 388.5 g/mol
InChI Key: HHCVPHSEENQSLU-IWMXCVPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methandriol diacetate, also known as methylandrostenediol diacetate, is a synthetic anabolic-androgenic steroid (AAS) ester derivative of methylandrostenediol. This compound is of significant interest in biochemical and endocrine research due to its unique metabolic pathway. Unlike many esterified steroids designed solely for prolonged activity, this compound is characterized as a di-prodrug. It requires enzymatic hydrolysis to yield the active metabolite, methylandrostenediol (methandriol), which can then be further metabolized in vivo. A key area of research involves its conversion to the more potent steroid methyltestosterone via the enzyme 17β-hydroxysteroid dehydrogenase. This property makes it a valuable tool for studying the localized production and activity of androgens in various tissue models and for investigating the kinetics and efficacy of pro-drug activation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-15(25)27-18-8-11-22(3)17(14-18)6-7-19-20(22)9-12-23(4)21(19)10-13-24(23,5)28-16(2)26/h6,18-21H,7-14H2,1-5H3/t18-,19+,20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCVPHSEENQSLU-IWMXCVPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@]4(C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942797
Record name (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol 3,17-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061-86-1
Record name Androst-5-ene-3,17-diol, 17-methyl-, 3,17-diacetate, (3β,17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methandriol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol 3,17-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-methylandrost-5-ene-(3β,17β)-diol diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHANDRIOL DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z142SX9228
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methandriol Diacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methandriol diacetate, a synthetic anabolic-androgenic steroid (AAS), represents a unique molecular entity within the vast landscape of steroidal compounds. While its parent compound, methandriol, has seen some clinical investigation, this compound itself has remained largely in the realm of experimental chemistry. This guide is intended to provide a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It is structured to deliver not just a collection of data, but a cohesive understanding of its chemical nature, biological context, and the analytical methodologies required for its study. The information presented herein is synthesized from available scientific literature and databases, with a clear delineation of established facts and areas where data remains sparse, thereby highlighting opportunities for future research.

Chemical Identity and Physicochemical Properties

This compound, systematically named (3β,17β)-17-methylandrost-5-ene-3,17-diol diacetate, is the 3β,17β-diacetate ester of methandriol.[1][2] As a prodrug, its biological activity is primarily mediated through its hydrolysis to the active metabolite, methandriol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name [(3S,8R,9S,10R,13S,14S,17S)-17-Acetyloxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate[3]
Synonyms Methylandrostenediol diacetate, 17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate[1][2]
CAS Number 2061-86-1[2]
Molecular Formula C₂₄H₃₆O₄[2]
Molecular Weight 388.54 g/mol [2]
Appearance White to pale yellow solid[2]
Melting Point 145–146°C[2]
Solubility Slightly soluble in chloroform, ethanol, and methanol[2]

Below is a two-dimensional representation of the chemical structure of this compound.

Fig 1. Chemical Structure of this compound

Synthesis and Manufacturing

The synthesis of this compound proceeds via the esterification of the 3β and 17β hydroxyl groups of methandriol. This can be achieved through reaction with an acetylating agent such as acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine to neutralize the acid byproduct.

G Methandriol Methandriol ((3β,17β)-17-methylandrost-5-ene-3,17-diol) Reaction Esterification Reaction (Acetylation) Methandriol->Reaction Reagents Acetic Anhydride or Acetyl Chloride + Pyridine (or other base) Reagents->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification MD This compound Purification->MD

Fig 2. General Synthesis Workflow for this compound

Experimental Protocol: A Postulated Synthesis

The following is a generalized, theoretical protocol based on common steroid esterification procedures. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

  • Dissolution: Dissolve methandriol in a suitable anhydrous solvent, such as pyridine, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution in an ice bath and slowly add a molar excess (e.g., 2.2 equivalents) of acetic anhydride or acetyl chloride dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or ice.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel.[4]

Pharmacology and Mechanism of Action

As a prodrug, this compound is pharmacologically inactive until it is hydrolyzed in the body to methandriol.[1][4] Therefore, its pharmacological effects are those of methandriol.

Mechanism of Action

The primary mechanism of action for methandriol is its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] Upon binding to the AR in target tissues, the methandriol-AR complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects.

G MD This compound (in circulation) Hydrolysis Esterase-mediated hydrolysis MD->Hydrolysis Methandriol Methandriol (active metabolite) Hydrolysis->Methandriol Binding Binding Methandriol->Binding AR Androgen Receptor (AR) (cytoplasmic) AR->Binding Complex Methandriol-AR Complex Binding->Complex Translocation Nuclear Translocation Complex->Translocation ARE Androgen Response Element (ARE) on DNA Complex->ARE binds to Nucleus Nucleus Translocation->Nucleus GeneTranscription Modulation of Gene Transcription ARE->GeneTranscription Effects Anabolic & Androgenic Effects GeneTranscription->Effects

Fig 3. Proposed Mechanism of Action for this compound
Pharmacological Effects

The effects of methandriol are generally categorized as anabolic (e.g., increased protein synthesis, muscle mass, and bone density) and androgenic (e.g., development of male secondary sexual characteristics).[5] this compound is reported to have relatively low androgenic effects compared to its anabolic properties.[2] However, quantitative data on the anabolic-to-androgenic ratio for methandriol or this compound is not well-documented in publicly available literature.

The parent compound, methandriol, has been used medically in the treatment of breast cancer in women.[1]

Pharmacokinetics and Metabolism

The diacetate esterification of methandriol is expected to alter its pharmacokinetic profile, primarily by increasing its lipophilicity and prolonging its release and duration of action when administered via intramuscular injection.[6]

Once hydrolyzed to methandriol, the active metabolite undergoes further metabolism. The primary metabolic pathways for methandriol are believed to involve:

  • Phase I Metabolism:

    • Reduction: The double bond in the A-ring can be reduced.[4]

    • Hydroxylation: The steroid nucleus can be hydroxylated at various positions.[4]

  • Phase II Metabolism:

    • Conjugation: The parent compound and its phase I metabolites are conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate their excretion in the urine.[4]

Analytical Methods

The detection and quantification of this compound and its metabolites are crucial for research, forensic, and anti-doping applications. Due to its nature as a prodrug, analytical methods often target the active metabolite, methandriol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of anabolic steroids.[7] For the analysis of methandriol, derivatization is typically required to increase its volatility and thermal stability. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization method.

Sample Preparation for GC-MS Analysis of Methandriol in Urine: A General Protocol

  • Hydrolysis: Urine samples are treated with β-glucuronidase to cleave the glucuronide conjugates and release the free steroid.[7]

  • Extraction: The deconjugated steroids are extracted from the aqueous matrix using a liquid-liquid extraction (LLE) with an organic solvent like tert-butyl methyl ether (TBME).[7]

  • Derivatization: The extracted and dried residue is derivatized with a silylating agent to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of steroids and is increasingly the method of choice. It often does not require derivatization, simplifying sample preparation.

Key Considerations for LC-MS/MS Method Development:

  • Chromatography: Reversed-phase chromatography using a C18 or similar column is typically employed for the separation of steroids.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound and methandriol would need to be determined.

Safety and Toxicology

Specific toxicological data for this compound is scarce. Therefore, its safety profile is largely inferred from data on its parent compound, methandriol, and the general class of 17α-alkylated anabolic-androgenic steroids.

Potential Adverse Effects Associated with 17α-Alkylated AAS:

  • Hepatotoxicity: 17α-alkylation is known to be associated with potential liver toxicity, including cholestatic jaundice and, in rare cases, hepatic tumors with long-term high-dose use.

  • Cardiovascular Effects: AAS can adversely affect the cardiovascular system by altering lipid profiles (decreasing HDL and increasing LDL), promoting hypertension, and potentially increasing the risk of thrombotic events.

  • Endocrine Disruption: Exogenous administration of AAS suppresses the hypothalamic-pituitary-gonadal axis, leading to decreased endogenous testosterone production and testicular atrophy in males. In females, it can cause virilization (e.g., hirsutism, voice deepening, and clitoral enlargement).

  • Psychological Effects: Mood swings, aggression ("roid rage"), and dependence have been associated with high-dose AAS use.

Given these potential risks, handling of this compound should be conducted with appropriate safety precautions in a laboratory setting.

Regulatory Status

This compound is classified as a synthetic anabolic-androgenic steroid and is considered a controlled substance in many jurisdictions, including the United States where its parent compound, methandriol, is a Schedule III drug.[2] Its use is also banned in competitive sports by the World Anti-Doping Agency (WADA).

Conclusion and Future Directions

This compound remains a compound of interest primarily for academic and forensic research. While its chemical properties and general pharmacological class are established, there is a significant lack of detailed, publicly available data regarding its specific synthesis, quantitative pharmacological profile, and toxicology. For researchers in drug development and related fields, this presents both a challenge and an opportunity. Further investigation into the following areas would be of significant value:

  • Quantitative Pharmacology: Determination of the anabolic-to-androgenic ratio and the androgen receptor binding affinity of methandriol.

  • Pharmacokinetics: A detailed pharmacokinetic study of this compound to understand its absorption, distribution, metabolism, and excretion profile.

  • Toxicology: A comprehensive toxicological assessment of this compound to establish its safety profile.

Such studies would provide a more complete understanding of this unique steroidal compound and its potential for future research applications.

References

  • Wikipedia. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 229021, Methandriol. [Link]

  • Grokipedia. This compound. [Link]

  • Grokipedia. Methandriol dipropionate. [Link]

  • T NATION. Androgen Binding Affinity at Androgen Receptor. [Link]

  • Wikipedia. This compound. [Link]

  • Pérez-Neri, I., et al. (2005).
  • Wikipedia. Nandrolone. [Link]

  • Ionescu, C., et al. (2015). Synthetic anabolic steroids binding to the human androgen receptor. Romanian Journal of Physics, 60(7-8), 1112-1120.
  • U.S. Food and Drug Administration. (2013). Pharmacology and Toxicology Review and Evaluation for NDA 205488. [Link]

  • Wikipedia. Methandriol dipropionate. [Link]

  • Schänzer, W., et al. (2006). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. In Recent advances in doping analysis (14).
  • Kamanga-Sollo, E., et al. (2006). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. The Journal of Steroid Biochemistry and Molecular Biology, 99(2-3), 133-140.
  • U.S. Food and Drug Administration. (2009). Pharmacology and Toxicology Review and Evaluation for NDA 22368. [Link]

  • U.S. Food and Drug Administration. (2007). Pharmacology and Toxicology Review and Evaluation for NDA 21-902. [Link]

  • Alexandrova, L. (2010). LC-MS/MS Quantitation in Drug Discovery & Development. [Link]

  • Thevis, M., & Schänzer, W. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Metabolites, 14(1), 45.
  • Ke, Y., et al. (2019). Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization. Journal of the Endocrine Society, 3(2), 435-449.
  • U.S. Food and Drug Administration. (2014). Screen for Steroids using Gas Chromatography-Mass Spectrometry. [Link]

  • Kushnir, M. M., et al. (2006). Quantitative, Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Detection of Synthetic Corticosteroids. Clinical Chemistry, 52(8), 1549-1558.
  • Al-Asmari, A. I., et al. (2020). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 8(4), 101.
  • Dure, A. (2016). Analysis of most common endogenous steroids in plasma.
  • RIVM. (1991). Synthesis of deuterated anabolic compounds. Report nr. 378106 001. [Link]

Sources

Methandriol diacetate CAS number and synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methandriol Diacetate: CAS Number and Synthesis Pathway

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a synthetic anabolic-androgenic steroid (AAS). Our focus is to furnish researchers, scientists, and drug development professionals with detailed information regarding its chemical identity, specifically its CAS number, and a scientifically grounded exposition of its synthesis route. The methodologies described herein are based on established principles of steroid chemistry, offering insights into the causality behind experimental choices.

Compound Identification and Properties

This compound, also known by its systematic name 17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate, is a synthetic derivative of the endogenous androgen prohormone androstenediol.[1] It is the di-esterified form of its parent compound, Methandriol.[2] The esterification at both the 3β and 17β positions significantly alters its pharmacokinetic profile compared to the parent steroid.

Functionally, this compound acts as a prodrug.[2] Following administration, it is designed to undergo enzymatic hydrolysis in the body to release the active hormonal agent, Methandriol (17α-methyl-5-androstene-3β,17β-diol).[3] This controlled release mechanism is a common strategy in steroid drug design to modulate the duration of action and bioavailability.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 2061-86-1[4][5][6]
Molecular Formula C₂₄H₃₆O₄[4][5]
Molecular Weight 388.54 g/mol [4]
IUPAC Name [(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate[3]
Synonyms Methylandrostenediol diacetate, 17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate[2][4]
Physical Form White to pale yellow solid[4]
Melting Point 145–146°C[4]
Solubility Slightly soluble in chloroform, ethanol, and methanol[4]

Rationale for Synthesis: The Role of Esterification

The primary motivation for the synthesis of this compound from its parent compound, Methandriol, is to modify its pharmacokinetic properties. Esterification of steroid alcohols is a classic and highly effective prodrug strategy. By converting the polar hydroxyl groups at the C3 and C17 positions into less polar acetate esters, the compound's lipophilicity is increased. This modification typically leads to slower absorption from injection sites and a longer biological half-life, as the ester groups must be cleaved by esterase enzymes in the bloodstream to liberate the active parent steroid.[7][8]

Synthesis Pathway: From Precursor to Final Product

The synthesis of this compound is a direct and well-understood process rooted in fundamental organic chemistry: the esterification of a diol. The entire process begins with the precursor steroid, Methandriol.

Synthesis_Workflow Precursor Starting Precursor Methandriol (17α-methyl-5-androstene-3β,17β-diol) Reaction Core Reaction Acetylation (Esterification) Precursor->Reaction Acetic Anhydride Pyridine (Catalyst/Solvent) Purification Purification (Recrystallization or Chromatography) Reaction->Purification Crude Product Product Final Product This compound Purification->Product >98% Purity

Caption: Chemical reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for steroid esterification. [9] Materials and Reagents:

  • Methandriol (17α-methyl-5-androstene-3β,17β-diol)

  • Pyridine (anhydrous)

  • Acetic Anhydride

  • Hydrochloric Acid (5% aq. solution)

  • Sodium Bicarbonate (saturated aq. solution)

  • Deionized Water

  • Ethanol or Hexane (for recrystallization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of Methandriol in anhydrous pyridine. The volume of pyridine should be sufficient to fully dissolve the steroid, typically 5-10 mL per gram of steroid.

  • Acylation: Cool the solution in an ice bath to 0°C. Add an excess of acetic anhydride (typically 2.5-3.0 equivalents) dropwise to the stirred solution. Causality Note: Using an excess of the acylating agent ensures the reaction proceeds to completion, acetylating both hydroxyl groups. Pyridine acts as both a solvent and a basic catalyst, neutralizing the acetic acid byproduct.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water. This will hydrolyze the excess acetic anhydride.

  • Precipitation and Isolation: The crude this compound product will precipitate out of the aqueous solution. Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water.

  • Neutralization: The collected solid is then washed with a cold, dilute solution of hydrochloric acid (to remove residual pyridine) followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water until the washings are neutral.

  • Drying: The crude product is dried under a vacuum or in a desiccator over a drying agent like anhydrous magnesium sulfate.

Purification and Validation

For research and development purposes, high purity is essential. The crude product from the initial synthesis requires further purification.

Purification Methods:

  • Recrystallization: This is the most common method for purifying solid organic compounds. The dried crude product can be dissolved in a minimum amount of hot solvent (e.g., ethanol or hexane) and allowed to cool slowly. [7]The pure this compound will crystallize out, leaving impurities in the mother liquor.

  • Column Chromatography: For achieving the highest purity (>99%), flash column chromatography using silica gel is the method of choice. [7]A solvent system such as ethyl acetate/hexane is typically used to separate the product from any remaining starting material or mono-acetylated byproducts. [7] Validation: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point to the literature value (145–146°C). [4]* NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the two acetate groups.

  • Mass Spectrometry: To verify the molecular weight (388.54 g/mol ). [4]* HPLC: To determine the final purity of the compound.

Conclusion

The synthesis of this compound (CAS: 2061-86-1) is a straightforward chemical transformation leveraging the fundamental principle of esterification. By converting the diol precursor, Methandriol, into its diacetate ester, the resulting compound is conferred with altered pharmacokinetic properties, serving as a prodrug. The protocol described provides a reliable and self-validating pathway for obtaining this compound in high purity, suitable for scientific research and investigation into steroid chemistry and pharmacology.

References

  • Grokipedia.
  • Wikidata.
  • FDA Global Substance Registration System.
  • Benchchem.
  • Wikipedia. Methandriol.
  • Wikipedia.
  • Benchchem.
  • Smolecule.
  • Journal of Organic Chemistry. Notes - Synthesis of 17α-Methyl-4-androstene-3β,17,β-diol.

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Methandriol Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Methandriol diacetate (17α-methylandrost-5-ene-3β,17β-diol diacetate) is a synthetic anabolic-androgenic steroid (AAS) that, while less common in clinical applications, remains a subject of interest in endocrinology and drug development research. As a 17α-alkylated derivative of androstenediol, its biological activity is contingent on its biotransformation and interaction with cellular machinery. This guide provides a comprehensive overview of the putative in vitro mechanism of action of this compound, grounded in established principles of steroid hormone action and supported by methodologies for its empirical validation. Given the limited specific literature on this compound's in vitro profile, this document synthesizes information from related androgens to construct a scientifically robust predictive framework and details the experimental systems required to elucidate its precise molecular interactions.

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active form, methandriol (17α-methyl-5-androstenediol)[1]. This conversion is achieved through the hydrolysis of its acetate esters. The anabolic and androgenic effects of methandriol are then mediated through its interaction with the androgen receptor (AR)[2].

I. The Genomic Pathway: Androgen Receptor-Mediated Gene Regulation

The primary mechanism by which androgens exert their effects is through the genomic pathway, which involves binding to and activating the androgen receptor (AR), a ligand-activated transcription factor[3].

Hydrolysis of this compound

The initial and rate-limiting step for the in vitro activity of this compound is its hydrolysis into the active compound, methandriol. This process is catalyzed by intracellular esterases[4][5]. The efficiency of this conversion can vary between different cell types and culture conditions.

This compound This compound Methandriol Methandriol This compound->Methandriol Intracellular Esterases Androgen Receptor (AR) Androgen Receptor (AR) Methandriol->Androgen Receptor (AR) Binding

Caption: Hydrolysis of this compound to Methandriol.

Androgen Receptor Binding and Transactivation

In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulatory proteins and the general transcription machinery, leading to an increase or decrease in the transcription of androgen-responsive genes[3].

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methandriol Methandriol AR AR-HSP Complex Methandriol->AR Binding AR_active Activated AR AR->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Recruitment of Co-activators

Caption: Genomic Signaling Pathway of Methandriol via the Androgen Receptor.

II. Putative Downstream Effects of Androgen Receptor Activation

The activation of the AR by methandriol is predicted to initiate a cascade of cellular events consistent with the known anabolic and androgenic actions of other AAS.

Increased Protein Synthesis

A primary anabolic effect of androgens is the stimulation of muscle protein synthesis[10][11]. In vitro studies with other androgens have demonstrated an increase in protein synthesis in muscle cell lines[9]. It is hypothesized that methandriol, through AR activation, upregulates the transcription of genes involved in protein synthesis, leading to an accretion of contractile proteins and cellular hypertrophy.

Modulation of Satellite Cell Activity

Satellite cells are muscle stem cells crucial for muscle growth and repair[12][13]. Androgens are known to influence satellite cell proliferation and differentiation[12]. While direct evidence for methandriol is lacking, other androgens have been shown to stimulate the proliferation of satellite cells, thereby increasing the pool of myoblasts available for muscle fiber growth and repair[14].

III. Metabolic Fate of Methandriol In Vitro

The in vitro metabolism of methandriol can significantly influence its biological activity. The two primary metabolic pathways for androgens are aromatization and 5α-reduction.

Aromatization

Aromatase is the enzyme responsible for converting androgens to estrogens. While testosterone is readily aromatized, 17α-methylated steroids, like methandriol, are generally poor substrates for aromatase and may even act as competitive inhibitors of the enzyme[3].

5α-Reduction

The enzyme 5α-reductase converts testosterone to the more potent androgen, DHT[15][16]. Many synthetic androgens are also substrates for this enzyme. The 5α-reduction of methandriol would lead to the formation of 17α-methyl-5α-androstan-3,17-diol, a compound with potentially altered AR binding affinity and biological activity[2].

IV. Potential Non-Genomic Signaling

In addition to the classical genomic pathway, androgens can elicit rapid, non-genomic effects that are independent of gene transcription[17][18][19]. These actions are often mediated by a subpopulation of AR located at the cell membrane and involve the activation of intracellular signaling cascades, such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), as well as modulation of intracellular calcium levels[20][21]. While not specifically documented for methandriol, it is plausible that it could also engage in such rapid signaling pathways, contributing to its overall cellular effects.

cluster_membrane Cell Membrane mAR Membrane AR G_protein G-Protein mAR->G_protein Activation Methandriol Methandriol Methandriol->mAR Binding Second_Messengers Second Messengers (e.g., Ca2+, cAMP) G_protein->Second_Messengers Activation Kinase_Cascades Kinase Cascades (e.g., MAPK, PKC) Second_Messengers->Kinase_Cascades Activation Cellular_Response Rapid Cellular Response Kinase_Cascades->Cellular_Response Modulation

Caption: Putative Non-Genomic Signaling Pathway of Methandriol.

V. Experimental Protocols for In Vitro Characterization

To empirically determine the in vitro mechanism of action of this compound, a series of well-established assays should be performed.

Competitive Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of methandriol for the androgen receptor.

Principle: This assay measures the ability of a test compound (methandriol) to compete with a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) for binding to the AR.

Step-by-Step Methodology:

  • Prepare AR Source: Utilize either a recombinant human AR protein or a cytosolic fraction from an AR-expressing tissue (e.g., rat prostate) or cell line (e.g., LNCaP).

  • Incubate: In a multi-well plate, incubate a constant concentration of the radiolabeled androgen and the AR source with increasing concentrations of unlabeled methandriol. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled potent androgen).

  • Separate Bound from Free Ligand: Use a method such as hydroxylapatite precipitation or filtration to separate the AR-ligand complexes from the unbound radioligand.

  • Quantify Radioactivity: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the methandriol concentration. Determine the IC50 value (the concentration of methandriol that inhibits 50% of the specific binding of the radioligand). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay

Objective: To assess the functional ability of methandriol to activate the AR and induce gene transcription.

Principle: This cell-based assay uses a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter. Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified.

Step-by-Step Methodology:

  • Cell Culture: Use a suitable cell line, such as a prostate cancer cell line (LNCaP, 22Rv1) or a transiently co-transfected cell line (e.g., HEK293T) with plasmids encoding the human AR and the ARE-reporter construct.

  • Treatment: Seed the cells in a multi-well plate and treat with increasing concentrations of methandriol. Include a vehicle control and a positive control (e.g., DHT).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for AR activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence).

  • Data Analysis: Normalize the reporter activity to total protein concentration or a co-transfected control plasmid. Plot the normalized reporter activity against the logarithm of the methandriol concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vitro Protein Synthesis Assay

Objective: To directly measure the effect of methandriol on the rate of protein synthesis in a relevant cell line.

Principle: This assay quantifies the incorporation of a radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine) into newly synthesized proteins.

Step-by-Step Methodology:

  • Cell Culture: Use a muscle cell line such as C2C12 myotubes.

  • Treatment: Treat the cells with various concentrations of methandriol for a defined period.

  • Radiolabeling: Add the radiolabeled amino acid to the culture medium and incubate for a short period (e.g., 2-4 hours).

  • Protein Precipitation: Wash the cells to remove unincorporated radiolabel, lyse the cells, and precipitate the total protein using an acid such as trichloroacetic acid (TCA).

  • Quantification: Wash the protein pellet, solubilize it, and measure the radioactivity using a scintillation counter. Normalize the counts to the total protein content.

  • Data Analysis: Compare the rate of amino acid incorporation in methandriol-treated cells to that in control cells.

Satellite Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of methandriol on the proliferation of muscle satellite cells or myoblasts.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Culture: Seed muscle satellite cells or a myoblast cell line (e.g., C2C12) in a 96-well plate.

  • Treatment: Treat the cells with different concentrations of methandriol and incubate for a period that allows for cell proliferation (e.g., 24-72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance of treated wells to control wells to determine the effect on cell proliferation.

VI. Data Presentation

Table 1: Predicted In Vitro Profile of Methandriol

AssayPredicted Outcome for MethandriolRationale
AR Binding Affinity (Ki) Moderate to Low17α-alkylation and the 5-ene structure generally reduce binding affinity compared to testosterone and DHT.
AR Transactivation (EC50) Agonist activityAs an androgen, it is expected to activate the AR, though likely with lower potency than DHT.
Protein Synthesis Increased incorporation of radiolabeled amino acidsA primary anabolic effect mediated by AR activation.
Satellite Cell Proliferation Increased cell numberAndrogens are known to stimulate myoblast proliferation.
Aromatization Minimal to none; potential inhibition17α-methyl group sterically hinders aromatase activity.
5α-Reduction Substrate for 5α-reductaseThe Δ⁵ bond can be reduced, a common metabolic pathway for androgens.

Conclusion

The in vitro mechanism of action of this compound is predicated on its hydrolysis to the active steroid, methandriol, followed by its interaction with the androgen receptor. The primary mode of action is expected to be genomic, involving the modulation of gene expression to promote anabolic processes such as protein synthesis and satellite cell proliferation. Additionally, the potential for non-genomic signaling and metabolic conversion through 5α-reduction may contribute to its overall cellular effects. Aromatization is predicted to be minimal. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predicted mechanisms and the comprehensive characterization of this compound's in vitro pharmacological profile. Such studies are essential for a complete understanding of its biological activity and for guiding future research and development in the field of androgen pharmacology.

References

  • Friedel, A., Geyer, H., Kamber, M., Laudenbach-Leschowsky, U., Schänzer, W., Thevis, M., Vollmer, G., Zierau, O., & Diel, P. (2006). 17alpha-methyl-5alpha-androstane-3beta,17beta-diol and 17alpha-methyl-4-androstene-3beta,17beta-diol: catabolism and androgen receptor binding. Toxicology Letters, 165(3), 226-233.
  • Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.
  • Tòth, M., & Zakar, T. (1982). Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of “myotrophic” and “androgenic” activities of 19-nortestosterone. Journal of Steroid Biochemistry, 17(6), 653-660.
  • Bergink, E. W., van der Vies, J., & de Visser, J. (1981). Binding of a series of anabolic steroids to the androgen receptor from rat skeletal muscle and from human benign prostatic hypertrophy (BPH) tissue. Journal of Steroid Biochemistry, 14(4), 369-374.
  • Faredin, I., Tóth, I., Oszlánczy, J., & Scultéty, S. (1992). In vitro study of rat prostate 5 alpha-reductase activity and its inhibition. International Urology and Nephrology, 24(2), 145-154.
  • Foradori, C. D., Weiser, M. J., & Handa, R. J. (2008). Non-genomic actions of androgens. Frontiers in Neuroendocrinology, 29(2), 169-181.
  • Guerriero, V., Jr, & Florini, J. R. (1980).
  • Heinlein, C. A., & Chang, C. (2004). Androgen receptor in prostate cancer. Endocrine Reviews, 25(2), 276-308.
  • Kousteni, S., Bell, T. D., Lin, S. C., Almeida, M., O'Brien, C. A., Roberson, P. K., ... & Manolagas, S. C. (2001). Nongenotropic, sex-nonspecific signaling through the estrogen or androgen receptors: dissociation from transcriptional activity. Cell, 104(5), 719-730.
  • Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. Å. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-870.
  • Llewellyn, W. (2011). Anabolics. Molecular Nutrition.
  • Michels, G., & Hoppe, U. C. (2008). Rapid non-genomic effects of steroids. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(4-6), 329-335.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Peterziel, H., Mink, S., Schonfisch, B., & Cato, A. C. (1999). Rapid signalling by androgen receptor in prostate cancer cells. Oncogene, 18(46), 6322-6329.
  • Rijk, J. C., de Kloet, E. R., & Schoonen, W. G. (2001). Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor. The Journal of Steroid Biochemistry and Molecular Biology, 78(2), 157-166.
  • Rogozkin, V. A. (1979). Metabolic effects of anabolic steroid on skeletal muscle. Medicine and Science in Sports, 11(2), 160-163.
  • Thompson, S. H., Johnson, B. J., & White, M. E. (1999). Effects of dexamethasone and anabolic agents on proliferation and protein synthesis and degradation in C2C12 myogenic cells. Journal of Animal Science, 77(7), 1833-1841.
  • Wilson, J. D. (2001). The role of 5alpha-reduction in steroid hormone physiology. Reproduction, Fertility, and Development, 13(7-8), 673-678.
  • Wikipedia contributors. (2023, December 12). Methandriol. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Rogozkin, V. A. (1979). Metabolic effects of anabolic steroid on skeletal muscle. Medicine and Science in Sports, 11(2), 160-163. [Link]

  • Allen, D. L., & Bhasin, S. (2009). Androgen-mediated regulation of satellite cell function. The Journal of Endocrinology, 203(2), 149-158.
  • Bhasin, S., Storer, T. W., Berman, N., Callegari, C., Clevenger, B., Phillips, J., ... & Casaburi, R. (1996). The effects of supraphysiologic doses of testosterone on muscle size and strength in normal men. New England Journal of Medicine, 335(1), 1-7.
  • Wikipedia contributors. (2023, October 28). Methandriol dipropionate. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106. [Link]

  • Faredin, I., Tóth, I., Oszlánczy, J., & Scultéty, S. (1992). In vitro study of rat prostate 5 alpha-reductase activity and its inhibition. International urology and nephrology, 24(2), 145–154. [Link]

  • Wilson, J. D. (2001). The role of 5alpha-reduction in steroid hormone physiology. Reproduction, fertility, and development, 13(7-8), 673–678. [Link]

  • Foradori, C. D., Weiser, M. J., & Handa, R. J. (2008). Non-genomic actions of androgens. Frontiers in neuroendocrinology, 29(2), 169–181. [Link]

  • Heinlein, C. A., & Chang, C. (2004). Androgen receptor in prostate cancer. Endocrine reviews, 25(2), 276–308. [Link]

  • Al-Othman, Z. A., Al-Warthan, A., & Haider, S. (2012). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Lipids in health and disease, 11, 163. [Link]

  • Bree, F., Gault, I., & Roudaut, B. (2001). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and environmental microbiology, 67(1), 36–42. [Link]

  • Schnurr, E., & Schöler, H. R. (2000). Fluorescein diacetate hydrolysis as a measure of total microbial activity in soil and litter. Applied and Environmental Microbiology, 66(4), 1256-1261. [Link]

  • Kicman, A. T. (2008). Pharmacology of anabolic steroids. British journal of pharmacology, 154(3), 502–521.
  • Kadi, F. (2008). Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement. British journal of pharmacology, 154(3), 522–528. [Link]

  • White, J. P., Gao, S., Puppa, M. J., Sato, S., & Carson, J. A. (2013). Androgen-mediated regulation of skeletal muscle protein balance. SpringerPlus, 2(1), 1-11. [Link]

  • Sheffield-Moore, M., Urban, R. J., Wolf, S. E., Jiang, J., Catlin, D. H., Herndon, D. N., ... & Wolfe, R. R. (1999). Short-term oxandrolone administration stimulates net muscle protein synthesis in young men. The Journal of clinical endocrinology and metabolism, 84(8), 2705–2711.
  • White, J. P., Puppa, M. J., Gao, S., Sato, S., & Carson, J. A. (2013). Satellite cell and growth factor involvement in skeletal muscle growth. Journal of cellular physiology, 228(6), 1177–1186. [Link]

  • Guerriero, V., Jr, & Florini, J. R. (1980). Dexamethasone effects on myoblast proliferation and differentiation. Endocrinology, 106(4), 1198–1202. [Link]

  • Griggs, R. C., Kingston, W., Jozefowicz, R. F., Herr, B. E., Forbes, G., & Halliday, D. (1989). Effect of testosterone on muscle mass and muscle protein synthesis. Journal of Applied Physiology, 66(1), 498-503.
  • Ferrando, A. A., Tipton, K. D., Doyle, D., Phillips, S. M., Cortiella, J., & Wolfe, R. R. (1998). Testosterone injection stimulates net protein synthesis but not tissue amino acid transport. American Journal of Physiology-Endocrinology and Metabolism, 275(5), E864-E871.
  • Wilson, J. D. (2001). The role of 5alpha-reduction in steroid hormone physiology. Reproduction, fertility, and development, 13(7-8), 673–678. [Link]

  • Rogozkin, V. A. (1979). Metabolic effects of anabolic steroid on skeletal muscle. Medicine and science in sports, 11(2), 160–163. [Link]

  • Sheffield-Moore, M., Urban, R. J., Wolf, S. E., Jiang, J., Catlin, D. H., Herndon, D. N., ... & Wolfe, R. R. (1999). Short-term oxandrolone administration stimulates net muscle protein synthesis in young men. The Journal of clinical endocrinology and metabolism, 84(8), 2705–2711. [Link]

  • Bree, F., Gault, I., & Roudaut, B. (2001). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and environmental microbiology, 67(1), 36–42. [Link]

  • Schnurer, J., & Rosswall, T. (1982). Fluorescein diacetate hydrolysis as a measure of total microbial activity in soil and litter. Applied and Environmental Microbiology, 43(6), 1256-1261. [Link]

Sources

A Technical Guide to the Cellular Effects of Methandriol Diacetate on Androgen Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the cellular and molecular interactions between Methandriol diacetate, a synthetic anabolic-androgenic steroid (AAS), and the androgen receptor (AR). This compound acts as a prodrug, being hydrolyzed in the body to its active form, Methandriol. The subsequent binding and activation of the AR initiate a cascade of cellular events that underpin its anabolic and androgenic properties. This document delineates the fundamental mechanism of action, details robust methodologies for quantifying these effects, and discusses the downstream signaling consequences of AR activation by this compound. The provided protocols and theoretical frameworks are designed to equip researchers with the necessary tools to investigate the nuanced effects of this and other AAS on androgen receptor signaling.

Introduction: The Compound and the Target

This compound: A Prodrug Approach

This compound (17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate) is a synthetic derivative of 5-androstenediol and a member of the 17α-alkylated anabolic-androgenic steroid family.[1] Structurally, it is the 3β,17β-diacetate ester of methandriol.[1][2] This esterification is a critical feature, rendering this compound a prodrug.[1][3][4] In vivo, esterase enzymes cleave the acetate groups, releasing the pharmacologically active parent compound, Methandriol (17α-methylandrost-5-ene-3β,17β-diol).[3][5] This bioconversion is a common strategy in steroid pharmacology to modify the pharmacokinetics of a drug, often extending its duration of action when administered via injection.[3] While its parent compound, methandriol, has seen some medical use, the diacetate ester has remained largely experimental and has not been commercially marketed for therapeutic applications.[1][2]

The Androgen Receptor: A Master Regulator of Male Phenotype

The androgen receptor (AR) is a member of the nuclear receptor superfamily and functions as a ligand-inducible transcription factor.[6][7][8][9] It is the primary mediator of the cellular effects of androgens like testosterone and dihydrotestosterone (DHT).[8][10] In its unliganded state, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs) that maintain its conformation and prevent nuclear translocation.[11][12]

Upon binding to an androgenic ligand, the AR undergoes a critical conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[8][11][13] Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[8][9][13][14] This binding event recruits a suite of co-regulatory proteins (coactivators or corepressors) to modulate the transcription of genes involved in a vast array of physiological processes, including cell growth, differentiation, and proliferation, particularly in tissues like skeletal muscle and the prostate.[9][13][15]

Core Mechanism of Action: From Prodrug to Gene Regulation

The cellular effects of this compound are contingent upon its conversion to Methandriol and the subsequent activation of the canonical androgen receptor signaling pathway.

  • Cellular Entry & Hydrolysis : this compound, being lipophilic, passively diffuses across the cell membrane into the cytoplasm. Intracellular esterase enzymes then hydrolyze the diacetate ester, releasing the active Methandriol.

  • AR Binding and Activation : Methandriol binds to the ligand-binding domain (LBD) of the cytoplasmic AR.

  • Conformational Change and Translocation : This binding induces a conformational shift in the AR, causing the dissociation of HSPs. The activated AR-Methandriol complex then translocates into the nucleus.[8][11]

  • Dimerization and DNA Binding : In the nucleus, two AR-Methandriol complexes form a homodimer. This dimer binds to AREs on the DNA.[13]

  • Transcriptional Regulation : The DNA-bound receptor complex recruits coactivator proteins, which facilitates the assembly of the transcriptional machinery, leading to the expression of androgen-responsive genes.[9] This results in increased synthesis of proteins that contribute to muscle growth (anabolic effect) and the development of male characteristics (androgenic effect).[10][16]

cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M_Diacetate_ext This compound M_Diacetate_int This compound M_Diacetate_ext->M_Diacetate_int Passive Diffusion Methandriol Methandriol (Active Ligand) M_Diacetate_int->Methandriol Hydrolysis Esterases Esterases AR_HSP AR-HSP Complex (Inactive) Methandriol->AR_HSP Binding AR AR HSP HSPs AR_HSP->HSP Dissociation AR_Methandriol AR-Methandriol Complex AR_Dimer AR-Methandriol Dimer AR_Methandriol->AR_Dimer Nuclear Translocation & Dimerization ARE ARE AR_Dimer->ARE Binds to DNA DNA Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Protein Synthesis (Anabolic & Androgenic Effects) mRNA->Protein Translation

Figure 1: Canonical signaling pathway of this compound.

Methodologies for Characterizing AR Interaction

To rigorously assess the cellular effects of this compound, a multi-faceted experimental approach is required. The following protocols provide a framework for quantifying AR binding, transcriptional activation, and downstream gene expression.

Competitive Ligand Binding Assay

This assay is fundamental for determining the binding affinity of Methandriol (the active metabolite) for the androgen receptor. It quantifies how effectively Methandriol competes with a high-affinity radiolabeled androgen (e.g., [³H]R1881 or [³H]DHT) for binding to the AR.

Causality Behind Experimental Choices:

  • Source of AR: Cytosolic extracts from tissues with high AR expression (like rat prostate) or cell lines engineered to overexpress AR are used to ensure a sufficient concentration of the receptor for reliable signal detection.[17][18]

  • Radiolabeled Ligand: A synthetic androgen like [³H]R1881 (methyltrienolone) is often preferred over [³H]DHT because it binds with high affinity to the AR but poorly to sex hormone-binding globulin (SHBG), reducing potential confounding factors in the assay.[18]

  • Competitive Displacement: By measuring the displacement of the radioligand at various concentrations of the unlabeled test compound (Methandriol), we can calculate the concentration that inhibits 50% of the specific binding (IC50). This value is inversely proportional to the binding affinity.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction from AR-expressing cells or tissues (e.g., LNCaP prostate cancer cells or hamster prostate) through homogenization and ultracentrifugation.

  • Incubation: In a multi-well plate, incubate a constant amount of the receptor preparation with a fixed, saturating concentration of the radiolabeled ligand (e.g., [³H]R1881).

  • Competition: To parallel wells, add increasing concentrations of unlabeled Methandriol. Include a control for non-specific binding by adding a large excess of unlabeled DHT.

  • Separation: After incubation to equilibrium (e.g., 18 hours at 4°C), separate the receptor-bound from unbound radioligand using a method like hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Methandriol. Use non-linear regression to determine the IC50 value. This can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity.

AR-Mediated Reporter Gene Assay

This cell-based assay provides a quantitative measure of the functional consequence of AR binding: transcriptional activation.[6][7] It is a highly sensitive method to determine if a compound acts as an AR agonist or antagonist.[8][19]

Causality Behind Experimental Choices:

  • Cell Line: Cell lines that lack endogenous AR (e.g., HEK293 or CHO cells) are often used.[8][20] This allows for the co-transfection of an AR expression vector and a reporter vector, creating a clean system to study the activity of a specific AR construct without interference from endogenous receptors.

  • Reporter Construct: The reporter plasmid contains a reporter gene (e.g., firefly luciferase or green fluorescent protein) under the control of a promoter containing multiple copies of an Androgen Response Element (ARE).[8][21] Ligand-activated AR will bind to these AREs and drive the expression of the reporter gene.

  • Dual-Luciferase System: A second reporter plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is often co-transfected.[21] This serves as an internal control to normalize for variations in transfection efficiency and cell viability, ensuring the measured changes are due to AR activity.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293) in a 96-well plate.

  • Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for the human androgen receptor (hAR).

    • An ARE-driven firefly luciferase reporter vector.

    • A constitutively active Renilla luciferase vector (for normalization).

  • Compound Treatment: After allowing 24 hours for gene expression, replace the medium with one containing various concentrations of this compound. Include a known AR agonist (e.g., DHT) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the cells for an additional 24 hours to allow for AR activation and reporter gene expression.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log concentration of this compound and fit a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

cluster_workflow Reporter Gene Assay Workflow A 1. Plate Cells (e.g., HEK293 in 96-well plate) B 2. Co-transfect Plasmids - hAR Expression Vector - ARE-Firefly Luciferase Vector - Constitutive Renilla Vector A->B C 3. Treat with Compound (Varying concentrations of This compound) B->C D 4. Incubate (24 hours) C->D E 5. Lyse Cells D->E F 6. Measure Luminescence (Firefly & Renilla) E->F G 7. Analyze Data (Normalize Firefly to Renilla, Calculate EC50) F->G

Figure 2: Experimental workflow for an AR reporter gene assay.

Quantitative Data Summary

While specific, high-quality binding affinity and transactivation data for this compound are scarce in publicly available literature, the methodologies described would yield quantitative results.[2] The table below presents a representative dataset for a hypothetical AAS to illustrate the type of data generated.

ParameterDescriptionRepresentative ValueAssay Method
Binding Affinity (Ki) The dissociation constant for the ligand-receptor complex. A lower value indicates higher affinity.5.2 nMCompetitive Ligand Binding
Transactivation (EC50) The concentration of the compound that elicits 50% of the maximum transcriptional response.2.8 nMAR Reporter Gene Assay
Maximal Efficacy (% of DHT) The maximum response induced by the compound, expressed as a percentage of the response to DHT.95%AR Reporter Gene Assay

Downstream Cellular Consequences and Signaling Crosstalk

Activation of the AR by ligands like Methandriol initiates a genomic program that alters cell function. Beyond the direct transcription of target genes, AR signaling engages in significant crosstalk with other major intracellular signaling pathways.[13][22]

  • Protein Synthesis and Cell Growth: A primary anabolic effect is the increased synthesis of muscle proteins. AR activation can lead to the upregulation of genes involved in the mTOR pathway, a central regulator of cell growth and protein synthesis.[14] Concurrently, AR signaling can suppress muscle protein breakdown by antagonizing the effects of glucocorticoids.[23]

  • PI3K/AKT Pathway: There is extensive crosstalk between AR and the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[14][24] In some contexts, AR can activate this pathway, promoting cell survival. Conversely, activation of the PI3K/AKT pathway can sometimes lead to AR degradation.[25]

  • MAPK Pathway: Growth factor signaling pathways, which often utilize the MAPK cascade, can lead to the phosphorylation of the AR.[13] This phosphorylation can sensitize the receptor, leading to activation even at low ligand concentrations, a phenomenon relevant in contexts like prostate cancer progression.[13][22]

These integrated signaling networks mean that the ultimate cellular response to an androgen is highly context-dependent, varying with cell type, the local concentration of co-regulatory proteins, and the activity of other signaling pathways.

Conclusion

This compound exerts its biological effects through its active metabolite, Methandriol, which functions as a classical androgen receptor agonist. Its interaction with the AR follows the canonical pathway of nuclear receptor activation, leading to the modulation of gene transcription. A thorough understanding of its cellular impact requires a combination of biochemical binding assays to determine affinity and cell-based functional assays, such as reporter gene analysis, to quantify transcriptional efficacy. The intricate crosstalk between the AR and other key signaling pathways highlights the complexity of androgen action. The methodologies and principles outlined in this guide provide a robust framework for researchers to dissect the cellular and molecular effects of this compound and other novel androgenic compounds.

References

  • Palvimo, J. J. (2011). Analysis of androgen receptor activity by reporter gene assays. Methods in Molecular Biology, 776, 71-80.
  • Araki, N., et al. (2005). Screening for androgen receptor activities in 253 industrial chemicals by in vitro reporter gene assays using AR-EcoScreen cells. Toxicology in Vitro, 19(6), 835-844.
  • Palvimo, J. J. (2011). Analysis of Androgen Receptor Activity by Reporter Gene Assays. SpringerLink.
  • Grokipedia. (n.d.).
  • Lund, D. S., et al. (2011). Cell-based assays for screening androgen receptor ligands. Journal of Steroids & Hormonal Science, S2:001.
  • Geyer, H., et al. (2021). Anabolic–androgenic steroids: How do they work and what are the risks?. Medical Research Archives, 9(5).
  • Kamanga-Sollo, E., et al. (2006). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. Journal of Steroid Biochemistry and Molecular Biology, 99(2-3), 133-140.
  • Sollie, S. W., et al. (2017).
  • Ismail, F. M., et al. (2019). Delineation of the androgen-regulated signaling pathways in prostate cancer facilitates the development of novel therapeutic approaches. Cancers, 11(10), 1459.
  • Close, D. M., et al. (2018). Screening for Androgen Agonists using Autonomously Bioluminescent HEK293 Reporter Cells. Analytical Letters, 51(1-2), 118-132.
  • Wikipedia. (n.d.).
  • Gagliano-Jucá, T., & Basaria, S. (2019). Anabolic–androgenic steroids: How do they work and what are the risks?. Frontiers in Endocrinology, 10, 854.
  • Basualdo, F. R., et al. (2021). Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions. Journal of Neuroendocrinology, 33(5), e12963.
  • Creative Diagnostics. (n.d.). Androgen Receptor Transcription Factor Activity Assay.
  • Lee, D. K., & Chang, C. (2003). Endocrine mechanisms of disease: Ligand-independent activation of androgen receptor by Rho GTPase signaling in prostate cancer. Molecular Endocrinology, 17(8), 1481-1494.
  • Wikipedia. (n.d.). Methandriol. Wikipedia.
  • BenchChem. (n.d.).
  • Bio-Rad. (n.d.).
  • Abeomics. (n.d.). Androgen Signaling. Abeomics.
  • PubChem. (n.d.). Methandriol.
  • Bracamontes, J. Z., et al. (2000). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Steroid Biochemistry and Molecular Biology, 73(1-2), 61-68.
  • Wikipedia. (n.d.).
  • Inchem. (n.d.). Methandriol (PIM 906). Inchem.org.
  • BenchChem. (n.d.).
  • Toth, M., & Zakar, T. (1982). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Experimental and Clinical Endocrinology, 80(2), 161-169.
  • Wilson, J. D. (2001). The role of 5α-reduction in steroid hormone physiology. Reproduction, Fertility and Development, 13(7-8), 673-678.
  • Keller, C., & Hähnel, R. (1993). Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. International Journal of Molecular Sciences, 20(23), 5943.
  • Basaria, S., et al. (2021). The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors. The Korean Journal of Sports Medicine, 39(1), 1-12.

Sources

Methandriol Diacetate: A Technical Guide for Endocrinological Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methandriol Diacetate and its active form, Methandriol, as research tools in endocrinology. This compound, a synthetic 17α-alkylated anabolic-androgenic steroid (AAS), serves as a prodrug, delivering the biologically active Methandriol upon administration.[1][2] This document delineates its mechanism of action through the androgen receptor, provides a historical context for its use, and furnishes detailed, field-proven protocols for its characterization.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to employ this compound in their experimental paradigms.

Introduction: A Historical and Chemical Perspective

First synthesized in 1935, Methandriol (17α-methylandrost-5-ene-3β,17β-diol) is a derivative of the endogenous prohormone 5-androstenediol.[3][4] As a 17α-alkylated steroid, it exhibits oral bioavailability.[5] this compound is the 3β,17β-diacetate ester of Methandriol, which, while never marketed for therapeutic use, has been a subject of research interest.[1][3] The esterification enhances its lipophilicity and is designed to create a depot effect for sustained release when administered via intramuscular injection, from which it is hydrolyzed to the active Methandriol.[2]

Historically, Methandriol has been investigated for its anabolic properties, with early studies exploring its potential for promoting muscle growth and its use in certain clinical contexts, such as the treatment of breast cancer.[1][3][5] Its classification as a Schedule III controlled substance in the United States underscores its potential for abuse.[1] For the modern researcher, this compound represents a tool to investigate the nuanced effects of synthetic androgens on cellular signaling, gene expression, and physiology.

Molecular Mechanism of Action: The Androgen Receptor and Beyond

The primary mechanism of action for Methandriol is its function as an agonist for the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4]

The Canonical Androgen Receptor Signaling Pathway

The established pathway for androgen action, which Methandriol follows, involves a series of orchestrated molecular events:

  • Ligand Binding: Methandriol, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm.

  • Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, leading to its dissociation from a complex of heat shock proteins (HSPs).

  • Dimerization and Nuclear Translocation: The activated AR monomers dimerize and translocate into the nucleus.

  • DNA Binding and Transcriptional Regulation: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes.[6]

  • Recruitment of Co-regulators and Gene Transcription: The DNA-bound AR recruits a suite of co-activators or co-repressors, leading to the modulation of target gene transcription, which ultimately mediates the physiological effects of the androgen.[6]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methandriol Methandriol AR_HSP_Complex AR-HSP Complex Methandriol->AR_HSP_Complex Binding AR Androgen Receptor (AR) AR_Dimer AR Dimer AR->AR_Dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP_Complex->AR Dissociation ARE Androgen Response Element (ARE) AR_Dimer->ARE DNA Binding Transcription Modulation of Gene Transcription ARE->Transcription AR_Dimer_Cytoplasm->AR_Dimer Nuclear Translocation

Figure 1: Canonical Androgen Receptor Signaling Pathway for Methandriol.
Binding Affinity and Potency

While extensive quantitative data for Methandriol's interaction with the androgen receptor is not widely available in recent literature, its anabolic and androgenic effects suggest a significant binding affinity and agonist activity. The anabolic-to-androgenic ratio is a critical parameter for any AAS, and for Methandriol, this ratio is reported to be approximately 1:1, with anabolic and androgenic ratings of 30-60 and 20-60, respectively, relative to testosterone (100:100).[7] This suggests that Methandriol is a moderately potent androgen with anabolic effects comparable to its androgenic effects.

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone1001001:1
Methandriol 30-60 20-60 ~1:1 [7]
Nandrolone12537~3.4:1
Oxandrolone322-63024~13:1 to 26:1
Stanozolol32030~10.7:1

Table 1: Comparative Anabolic-Androgenic Ratios of Selected Steroids. (Data for other steroids presented for context).[7]

Off-Target Effects and Non-Genomic Actions

A comprehensive understanding of a research tool requires knowledge of its potential off-target effects. While specific studies on Methandriol's cross-reactivity with other steroid receptors like the estrogen, progesterone, and glucocorticoid receptors are limited, it is a critical area for investigation in any experimental design. Some androgens have been shown to interact with glucocorticoid receptor sites, which could contribute to their anabolic effects in muscle.[8]

Additionally, the potential for non-genomic actions of Methandriol should be considered. These are rapid cellular effects that are not mediated by gene transcription and can involve the activation of intracellular signaling cascades, such as mitogen-activated protein kinases (MAPKs).[4]

Experimental Protocols for the Characterization of this compound

To facilitate rigorous research, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays to characterize the endocrinological properties of Methandriol.

In Vitro Characterization

This assay determines the ability of Methandriol to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the binding affinity (IC50 and Ki) of Methandriol for the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [3H]-R1881 (radiolabeled synthetic androgen)

  • Methandriol (test compound)

  • Dihydrotestosterone (DHT) (unlabeled competitor for standard curve)

  • Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Cytosol: Homogenize rat ventral prostates in ice-cold assay buffer. Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant (cytosol).

  • Assay Setup: In microcentrifuge tubes, add a fixed concentration of [3H]-R1881 and increasing concentrations of unlabeled Methandriol or DHT.

  • Incubation: Add the cytosol preparation to each tube and incubate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add a slurry of hydroxyapatite (HAP) to each tube and incubate on ice. The HAP binds the AR-ligand complex. Centrifuge the tubes to pellet the HAP.

  • Washing: Wash the HAP pellets with assay buffer to remove unbound radioligand.

  • Quantification: Resuspend the washed HAP pellets in ethanol and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [3H]-R1881 bound against the log concentration of the competitor (Methandriol or DHT). Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

AR Competitive Binding Assay Workflow Start Start Prepare_Cytosol Prepare Rat Prostate Cytosol Start->Prepare_Cytosol Assay_Setup Set up Assay Tubes: - [3H]-R1881 (fixed conc.) - Methandriol (increasing conc.) Prepare_Cytosol->Assay_Setup Incubate Add Cytosol and Incubate (4°C, 18-24h) Assay_Setup->Incubate Separate Separate Bound/Free Ligand (Hydroxyapatite) Incubate->Separate Wash Wash Pellets Separate->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis: - Plot Competition Curve - Determine IC50 and Ki Quantify->Analyze End End Analyze->End

Figure 2: Workflow for the Androgen Receptor Competitive Binding Assay.

This assay measures the functional consequence of AR binding by quantifying the transactivation of a reporter gene.

Objective: To determine the potency (EC50) of Methandriol as an AR agonist.

Materials:

  • Mammalian cell line (e.g., PC-3 or LNCaP, which are prostate cancer cell lines)

  • AR expression vector (if the cell line does not endogenously express AR)

  • Reporter plasmid containing an ARE-driven promoter linked to a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Methandriol

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the chosen cell line to an appropriate confluency. Co-transfect the cells with the AR expression vector (if needed) and the ARE-reporter plasmid using a suitable transfection reagent.

  • Treatment: After transfection, treat the cells with increasing concentrations of Methandriol or a known AR agonist (e.g., DHT) for 24 hours.

  • Cell Lysis: Lyse the cells to release the cellular components, including the expressed reporter protein (luciferase).

  • Luminometry: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme. Measure the resulting luminescence using a luminometer.

  • Data Analysis: Plot the luciferase activity (luminescence) against the log concentration of Methandriol. Determine the EC50 value (the concentration of Methandriol that produces 50% of the maximal response).

In Vivo Characterization: The Hershberger Bioassay

The Hershberger bioassay is the gold-standard in vivo assay for assessing the anabolic and androgenic properties of a compound.

Objective: To determine the anabolic and androgenic activity of Methandriol in a rodent model.

Model: Peripubertal castrated male rats.

Procedure:

  • Animal Preparation: Castrate male rats at approximately 42 days of age. Allow a post-castration period of 7-10 days.

  • Dosing: Administer this compound (dissolved in a suitable vehicle like corn oil) daily for 10 consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., testosterone propionate).

  • Necropsy and Tissue Collection: On day 11 (24 hours after the last dose), euthanize the animals and carefully dissect the following androgen-sensitive tissues:

    • Anabolic indicator: Levator ani muscle

    • Androgenic indicators: Ventral prostate and seminal vesicles

  • Tissue Weighing: Carefully trim the tissues of any adhering fat or connective tissue and record their wet weights.

  • Data Analysis: Compare the mean tissue weights of the Methandriol-treated groups to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the ventral prostate and seminal vesicles indicate androgenic activity. The ratio of anabolic to androgenic activity can then be calculated.

Hershberger Assay Workflow Start Start Castration Castrate Male Rats Start->Castration Dosing Daily Dosing for 10 Days (Vehicle, Methandriol, Positive Control) Castration->Dosing Necropsy Necropsy on Day 11 Dosing->Necropsy Tissue_Collection Collect Androgen-Sensitive Tissues: - Levator Ani (Anabolic) - Ventral Prostate (Androgenic) - Seminal Vesicles (Androgenic) Necropsy->Tissue_Collection Weighing Record Wet Tissue Weights Tissue_Collection->Weighing Analysis Statistical Analysis: - Compare treated vs. control - Calculate Anabolic/Androgenic Ratio Weighing->Analysis End End Analysis->End

Figure 3: Workflow for the Hershberger Bioassay.

Metabolic Fate and Analytical Detection

This compound is a prodrug and is rapidly hydrolyzed in the body to release the active Methandriol.[4] Methandriol then undergoes extensive Phase I and Phase II metabolism to facilitate its excretion.[4]

  • Phase I Metabolism: Primarily involves the reduction of the Δ5 double bond and hydroxylation, particularly at the C16 position.[4]

  • Phase II Metabolism: The metabolites from Phase I are then conjugated with glucuronic acid or sulfate to increase their water solubility for renal excretion.[4]

The detection of Methandriol and its metabolites in biological samples (e.g., urine) is crucial for both research and anti-doping purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

Conclusion and Future Directions

This compound, through its active metabolite Methandriol, serves as a valuable research tool for investigating the multifaceted roles of the androgen receptor in health and disease. Its historical context and known anabolic-androgenic properties provide a solid foundation for further inquiry. The detailed protocols provided in this guide offer a robust framework for the comprehensive characterization of its binding, functional activity, and in vivo effects.

Future research should aim to fill the existing gaps in the quantitative understanding of Methandriol's pharmacology. Specifically, determining its precise binding affinity (Ki) and functional potency (EC50) for the androgen receptor, as well as systematically evaluating its cross-reactivity with other steroid hormone receptors, will provide a more complete profile of this compound. Such data will enhance its utility as a well-characterized probe for dissecting the complexities of androgen signaling in various physiological and pathological processes.

References

  • Methandriol - Wikipedia. (URL: [Link])

  • This compound - Grokipedia. (URL: [Link])

  • Medicinal Use of Testosterone and Related Steroids Revisited - MDPI. (URL: [Link])

  • Methandriol dipropionate - Wikipedia. (URL: [Link])

  • Evaluation of androgen assay results using a curated Hershberger database. (URL: [Link])

  • Evaluation of androgen assay results using a curated Hershberger database - PubMed. (URL: [Link])

  • EVALUATION OF ANDROGEN ASSAY RESULTS USING A CURATED HERSHBERGER DATABASE - PMC - NIH. (URL: [Link])

  • Relative binding affinity of novel steroids to androgen receptors in hamster prostate. (URL: [Link])

  • Methandriol (PIM 906) - Inchem.org. (URL: [Link])

  • Cell-based assays for screening androgen receptor ligands - PMC - NIH. (URL: [Link])

  • Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - NIH. (URL: [Link])

  • Non-genomic and genomic effects of steroids on neural activity - PubMed - NIH. (URL: [Link])

  • Data Evaluation Record (DER) for Androgen Receptor Binding (Rat Prostate Cytosol) - EPA. (URL: [Link])

  • Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed. (URL: [Link])

  • Screening for androgen agonists using autonomously bioluminescent HEK293 reporter cells - PMC - NIH. (URL: [Link])

  • Androgen receptor binding affinity of pesticide "active" formulation ingredients. QSAR evaluation by COREPA method - PubMed. (URL: [Link])

  • Methandriol | C20H32O2 | CID 229021 - PubChem - NIH. (URL: [Link])

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - MDPI. (URL: [Link])

  • The metabolism of synthetic anabolic-androgenic steroids in the greyhound: nandrolone laurate and methandriol dipropionate | Request PDF - ResearchGate. (URL: [Link])

  • Template:Relative affinities of anabolic steroids and related steroids - Wikipedia. (URL: [Link])

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors - ResearchGate. (URL: [Link])

  • Competitive binding curves yield IC50 values. Steroid hormone deprived... - ResearchGate. (URL: [Link])

  • (PDF) The Androgen Receptor and Its Use in Biological Assays: Looking Toward Effect-Based Testing and Its Applications - ResearchGate. (URL: [Link])

  • Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms - PubMed Central. (URL: [Link])

  • Estrogen, androgen, glucocorticoid, and progesterone receptors in progestin-induced regression of human breast cancer - PubMed. (URL: [Link])

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. (URL: [Link])

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de. (URL: [Link])

  • Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR. (URL: [Link])

  • Glucocorticoid receptor activity discriminates between progesterone and medroxyprogesterone acetate effects in breast cells | Semantic Scholar. (URL: [Link])

  • Interaction of Glucocorticoid Receptor (GR) with Estrogen Receptor (ER) α and Activator Protein 1 (AP1) in Dexamethasone-mediated Interference of ERα Activity - NIH. (URL: [Link])

  • Molecules Targeting the Androgen Receptor (AR) Signaling Axis Beyond the AR-Ligand Binding Domain - PMC - PubMed Central. (URL: [Link])

  • (PDF) Cross Talk between Glucocorticoid and Estrogen Receptors Occurs at a Subset of Proinflammatory Genes - ResearchGate. (URL: [Link])

  • Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease - PubMed Central. (URL: [Link])

Sources

An In-Depth Technical Guide to Investigating the Anabolic vs. Androgenic Effects of Methandriol Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Profile of a Lesser-Known Anabolic Agent

Methandriol diacetate, a synthetic anabolic-androgenic steroid (AAS), is recognized as a prodrug to its active form, Methandriol (17α-methyl-5-androstenediol).[1][2] While structurally related to other 17α-alkylated AAS, a comprehensive public record detailing its specific anabolic and androgenic activities is notably sparse.[3] This guide, therefore, serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a rigorous, multi-faceted approach to systematically investigate and characterize the anabolic versus androgenic profile of this compound.

This document deviates from a conventional template to provide a logically sequenced investigational framework. It begins with the foundational molecular interactions and progresses to whole-organism physiological responses, ensuring that each experimental phase informs the next. The methodologies described herein are grounded in established, validated protocols, providing a self-validating system for generating reliable and reproducible data.

Pillar I: The Molecular Basis of Anabolic and Androgenic Action

The physiological effects of all AAS, including Methandriol, are mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor.[4] The distinction between desired anabolic effects (e.g., increased muscle mass and protein synthesis) and often undesirable androgenic effects (e.g., virilization) is a matter of tissue-specific gene regulation and steroid metabolism.[5][6]

Upon entering the cell, an active androgen, in this case, Methandriol, binds to the AR in the cytoplasm.[7] This binding induces a conformational change, causing the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and translocation into the nucleus.[8][9] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[4][7]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M Methandriol (Active Form) AR_HSP AR-HSP Complex M->AR_HSP Binding AR_M AR-Methandriol Complex AR_HSP->AR_M HSP Dissociation AR_dimer AR-AR Dimer AR_M->AR_dimer Dimerization AR_dimer_n AR-AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Anabolic_Androgenic_Effects Anabolic & Androgenic Effects Protein->Anabolic_Androgenic_Effects Leads to AR_dimer_n->ARE Binding

Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway.

Pillar II: In Vitro Characterization of Methandriol's Receptor Interaction and Activity

The initial phase of investigation should focus on the molecular interactions of Methandriol (the active metabolite of this compound) in controlled, cell-free, and cellular systems. This approach provides foundational data on receptor affinity and transcriptional activation potential, which is more cost-effective and faster than in vivo studies.[10]

A. Androgen Receptor Binding Affinity

The relative binding affinity (RBA) of a steroid for the AR is a primary determinant of its potential potency.[11][12] A competitive binding assay is employed to quantify this.

Experimental Protocol: Competitive Androgen Receptor Binding Assay

  • Preparation of AR Source: Utilize cytosol preparations from tissues with high AR expression, such as the rat prostate, or recombinant human AR.[11][13]

  • Radioligand: Employ a high-affinity radiolabeled androgen, such as [³H]methyltrienolone (MT), as the tracer.[13]

  • Competition: Incubate a constant concentration of the AR source and the radioligand with increasing concentrations of unlabeled Methandriol. A reference compound, such as dihydrotestosterone (DHT) or methyltrienolone (MT), should be run in parallel.

  • Separation: After incubation, separate the bound from unbound radioligand using a method like dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the competitor. Calculate the IC50 (the concentration of the competitor that displaces 50% of the radioligand). The RBA is then calculated relative to the reference compound.

B. AR-Mediated Transcriptional Activation

A high binding affinity does not always equate to a strong biological response. Therefore, it is crucial to assess the ability of Methandriol to activate gene transcription via the AR. This is commonly achieved using a reporter gene assay.[10][14][15]

Experimental Protocol: AR Reporter Gene Assay

  • Cell Line Selection: Use a mammalian cell line, such as human prostate cancer cells (LNCaP) or human breast cancer cells (T47D), which endogenously express AR. Alternatively, co-transfect a cell line that lacks endogenous AR, like Chinese Hamster Ovary (CHO) cells, with plasmids for the human AR and a reporter construct.[15]

  • Reporter Construct: The reporter plasmid contains a reporter gene (e.g., luciferase or green fluorescent protein) downstream of a promoter containing multiple AREs.[10]

  • Treatment: Culture the cells and expose them to varying concentrations of Methandriol. Include a vehicle control and a positive control (e.g., DHT).

  • Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene expression (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter gene activity against the log concentration of Methandriol to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).

InVitro_Assay_Workflow cluster_binding AR Binding Assay cluster_reporter AR Reporter Gene Assay AR_source AR Source (Prostate Cytosol) Incubate Incubate AR_source->Incubate Radioligand [³H]MT Radioligand->Incubate Competitor Methandriol Competitor->Incubate Separate Separate Bound/Unbound Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify IC50 Determine IC50 & RBA Quantify->IC50 Cells AR-Expressing Cells + ARE-Reporter Treat Treat with Methandriol Cells->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Reporter Activity Lyse->Measure EC50 Determine EC50 Measure->EC50

Sources

A-Technical-Guide-to-the-Prodrug-Conversion-of-Methandriol-Diacetate-to-Methandriol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the conversion of methandriol diacetate to its active form, methandriol. This compound serves as a prodrug, a strategically modified molecule designed to enhance the therapeutic efficacy of the parent drug, methandriol.[1] This document will delve into the chemical and enzymatic mechanisms governing this conversion, offering detailed experimental protocols for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the study of steroid-based therapeutics and prodrug strategies. The guide will cover the underlying biochemistry, analytical methodologies for quantification, and the pharmacokinetic implications of this critical bioconversion process.

Introduction

Methandriol is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol.[2] While methandriol itself has been explored for various therapeutic applications, its utility can be limited by its pharmacokinetic profile.[3] To address this, prodrug forms such as this compound have been developed. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes.[][5] this compound is the 3β,17β-diacetate ester of methandriol, and its conversion to the active methandriol is a pivotal step in its mechanism of action.[1][3] Understanding the intricacies of this conversion is paramount for the rational design of steroid-based therapies and for accurately interpreting pharmacokinetic and pharmacodynamic data.

Chapter 1: Physicochemical Properties of Methandriol and its Diacetate Prodrug

A thorough understanding of the physicochemical properties of both the prodrug and the active drug is fundamental to predicting their behavior in biological systems.

PropertyMethandriolThis compound
Chemical Name 17α-methylandrost-5-ene-3β,17β-diol17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate
Molecular Formula C20H32O2C24H36O4
Molecular Weight 304.47 g/mol [6][7]388.54 g/mol [6]
CAS Number 521-10-8[6]2061-86-1[6]
Physical Form Crystalline solidWhite to pale yellow solid[3]
Solubility Insoluble in water, slightly soluble in some organic solvents.[6]Slightly soluble in chloroform, ethanol, and methanol.[3]

Chapter 2: The Conversion Pathway: From Prodrug to Active Moiety

The conversion of this compound to methandriol is primarily a hydrolytic process, where the two acetate ester bonds are cleaved to yield the parent diol. This reaction can occur through both chemical and, more significantly, enzymatic pathways.

Enzymatic Hydrolysis: The Role of Esterases

The in vivo conversion of this compound is predominantly catalyzed by a class of enzymes known as esterases.[] These enzymes are ubiquitously distributed throughout the body, with high concentrations found in the liver, plasma, and gastrointestinal tract.[5] Carboxylesterases (CEs) are particularly important in the hydrolysis of many ester-containing prodrugs.[5]

The conversion likely proceeds in a stepwise manner, with the hydrolysis of one acetate group to form a monoacetate intermediate, followed by the cleavage of the second acetate group to release the active methandriol. The rate and extent of this conversion are influenced by the specific types of esterases present in different tissues.[8]

Caption: Enzymatic conversion of this compound to Methandriol.

Chapter 3: In Vitro Characterization of Prodrug Conversion

To investigate the conversion of this compound, in vitro experimental systems are invaluable. These models allow for the controlled study of conversion kinetics and the identification of the enzymes involved.

Experimental Protocol: In Vitro Conversion in Human Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability and conversion rate of this compound in human liver microsomes, a key in vitro model for studying drug metabolism.

Materials:

  • This compound

  • Methandriol (as a reference standard)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add this compound (typically dissolved in a small amount of organic solvent like DMSO) to the pre-incubated mixture to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Caption: Workflow for in vitro conversion of this compound.

Chapter 4: Analytical Methodologies for Quantification

Accurate and sensitive analytical methods are essential for quantifying the concentrations of this compound and methandriol in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[9][10]

Key aspects of a robust LC-MS/MS method include:

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate the more lipophilic this compound from the more polar methandriol. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is commonly employed.

  • Mass Spectrometric Detection: Detection is usually performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and monitoring for a specific product ion after fragmentation, which provides high specificity.

  • Sample Preparation: A crucial step to remove interfering substances from the biological matrix. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[9]

Chapter 5: Pharmacokinetic Implications of Prodrug Conversion

The conversion of this compound to methandriol has significant implications for the drug's pharmacokinetic profile.

  • Absorption and Bioavailability: As a more lipophilic molecule, this compound may have improved absorption characteristics compared to methandriol, particularly through oral or transdermal routes. The ester groups can mask the polar hydroxyl groups of methandriol, facilitating its passage across biological membranes.

  • Distribution: The physicochemical properties of the prodrug will influence its distribution into various tissues. The conversion to the more polar methandriol within tissues can lead to drug trapping and prolonged local effects.

  • Extended Duration of Action: The rate-limiting conversion of the prodrug to the active drug can result in a sustained release of methandriol, leading to a longer duration of action compared to the administration of methandriol itself.[8][11] This is a common strategy for injectable steroid preparations to reduce dosing frequency.[11]

  • Metabolism and Excretion: Once converted, methandriol undergoes further metabolism, including Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation and sulfation) reactions, to facilitate its excretion.[10][12] The presence of unchanged methandriol in urine can be an indicator of its use.[10]

Conclusion

The conversion of the prodrug this compound to the active drug methandriol is a critical determinant of its therapeutic activity. This process, primarily mediated by esterases, transforms the physicochemical properties of the molecule, thereby influencing its absorption, distribution, and duration of action. A comprehensive understanding of this bioconversion, facilitated by robust in vitro models and sensitive analytical techniques, is essential for the effective development and application of methandriol-based therapies. The principles outlined in this guide provide a framework for researchers to investigate and harness the potential of this and other steroid prodrug strategies.

References

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of Methandriol Diacetate Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for investigating the in vitro metabolism of Methandriol Diacetate (MD), a synthetic anabolic-androgenic steroid and a prodrug of Methandriol.[1][2] We delve into the predicted biotransformation pathways, present a detailed, self-validating experimental protocol using liver microsomes, and outline the analytical methodologies required for robust metabolite identification. This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies, offering both theoretical grounding and practical, field-proven insights to ensure scientific integrity and experimental success.

Introduction

This compound: A Prodrug Approach

This compound (17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate) is the di-esterified form of Methandriol, an orally active 17α-alkylated anabolic steroid.[2][3] As an androgen ester, it functions as a prodrug, requiring enzymatic cleavage in the body to release the pharmacologically active parent compound, Methandriol.[2][4] While Methandriol itself has seen some medical use, the diacetate ester has largely remained a compound for research purposes and was never commercially marketed.[1][3] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential efficacy, and toxicological properties.

The Critical Role of In Vitro Metabolism in Drug Development

In vitro metabolism studies are a cornerstone of modern drug discovery and development.[5] They provide essential early insights into a compound's metabolic stability, the enzymes responsible for its clearance, and the formation of potentially active or toxic metabolites.[6] These studies are inexpensive, readily implemented, and serve as a powerful screening mechanism to guide further in vivo testing and clinical trial design.[7]

Liver Microsomes as a Model System

The liver is the primary site of drug metabolism in the body.[8][9] Liver microsomes, which are vesicles formed from the endoplasmic reticulum of hepatocytes, are a subcellular fraction that contains a high concentration of key drug-metabolizing enzymes.[7][8] They are particularly rich in Phase I cytochrome P450 (CYP) oxidoreductases and Phase II UDP-glucuronosyltransferases (UGTs).[6] Their ease of preparation, storage, and amenability to high-throughput screening make them the most popular and cost-effective model for studying drug metabolism.[8]

Predicted Biotransformation Pathways of this compound

The metabolism of this compound is predicted to occur in a sequential, multi-phase process, beginning with the hydrolysis of its ester groups.

Phase 0: Ester Hydrolysis (The Gateway Reaction)

As a prodrug, the first metabolic step for MD is the enzymatic hydrolysis of its two acetate esters to liberate the active Methandriol. This reaction is primarily catalyzed by carboxylesterases (CES), which are abundant in liver microsomes.[9][10] Human liver microsomes are a valuable source for studying CES1, which preferentially hydrolyzes substrates with smaller alcohol groups and larger acyl groups.[10][11] This initial biotransformation is critical as it dictates the rate of formation of the active compound.

Phase I: Core Structure Modification of Methandriol

Once Methandriol is formed, it undergoes further Phase I metabolic transformations, primarily mediated by the CYP450 enzyme superfamily.[12][13] These reactions introduce or expose functional groups, increasing the molecule's polarity. Key Phase I reactions for Methandriol include:

  • Hydroxylation: This is a major metabolic pathway, with hydroxylation at the C16 position being particularly significant.[4][14] While the specific CYP isoforms responsible for Methandriol hydroxylation are not extensively documented, studies on structurally similar steroids like metandienone suggest the involvement of enzymes such as CYP3A4.[15]

  • Reduction: A principal metabolic pathway for Methandriol is the reduction of the Δ5 double bond in the steroid's B-ring.[4][14] This enzymatic process converts the androst-5-ene backbone into a saturated androstane structure, leading to the formation of 5α- and 5β-stereoisomers.[4][14]

Phase II: Conjugation and Facilitated Excretion

Following Phase I modifications, Methandriol and its metabolites can undergo Phase II conjugation reactions. Liver microsomes contain UGTs, which catalyze glucuronidation—the attachment of glucuronic acid to the steroid.[4][6] This process significantly increases the water solubility of the metabolites, deactivating them and facilitating their excretion from the body.[4] While sulfation is another key Phase II pathway for steroids, the requisite sulfotransferase (SULT) enzymes are primarily located in the cytosol, not the microsomal fraction.[14]

G cluster_phase0 Phase 0: Hydrolysis cluster_phase1 Phase I: Oxidation & Reduction cluster_phase2 Phase II: Conjugation MD This compound MM Methandriol Monoacetate MD->MM Carboxylesterases (CES) in Liver Microsomes MD->MM M Methandriol (Active Compound) MM->M Carboxylesterases (CES) in Liver Microsomes MM->M HM 16-Hydroxy-Methandriol M->HM CYP450 Enzymes (e.g., CYP3A4) M->HM RM Reduced Methandriol (5α/5β-Androstane) M->RM Reductases M->RM HMG Hydroxy-Methandriol Glucuronide M->HMG MG Methandriol Glucuronide M->MG UGTs M->MG HM->HMG UGTs in Liver Microsomes HM->HMG HM->MG

Predicted metabolic pathway of this compound.

Experimental Design & Protocol

Principle of the Assay

This assay measures the metabolic stability of this compound by monitoring its disappearance over time when incubated with liver microsomes and necessary cofactors. The formation of key metabolites is also monitored to elucidate the biotransformation pathways.

Essential Reagents and Materials
Reagent/MaterialSpecificationsPurpose
Test Compound This compoundSubstrate for the metabolic reaction.
Liver Microsomes Human, Rat, or other species of interestSource of metabolic enzymes (CYPs, UGTs, CES).[7][8]
Potassium Phosphate Buffer 100 mM, pH 7.4Maintains physiological pH for optimal enzyme activity.
NADPH Regenerating System Solution A: NADP+, G6P. Solution B: G6PDH.Provides a sustained source of NADPH, the essential cofactor for CYP450 enzymes.[7]
Magnesium Chloride (MgCl₂) Cofactor for some metabolic enzymes.
Stop Solution Acetonitrile (ACN) with Internal StandardTerminates the enzymatic reaction and precipitates proteins.
Control Compounds Testosterone, VerapamilPositive controls for high and low clearance, respectively.
Step-by-Step Incubation Protocol
  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes (e.g., to a final concentration of 0.5 mg/mL).

  • Pre-incubation (Activation): Add the NADPH regenerating system (Solution A) to the master mix. Pre-incubate the mixture for 10 minutes at 37°C in a shaking water bath to activate the enzymes.

  • Initiate Reaction: Start the reaction by adding this compound (e.g., to a final concentration of 1 µM) to the pre-warmed master mix.

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold Stop Solution (e.g., 2 volumes of ACN with internal standard). This action stops the reaction and precipitates the microsomal proteins.[5]

  • Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

The Importance of Controls for a Self-Validating System

To ensure the trustworthiness of the results, a set of controls must be run in parallel:

  • No-Cofactor Control (-NADPH): The reaction is run without the NADPH regenerating system. This control is crucial for isolating CYP450-mediated metabolism from other pathways like esterase-mediated hydrolysis. The disappearance of MD in this control would be attributed primarily to hydrolysis.[7]

  • No-Enzyme Control (-Microsomes): The reaction is run without liver microsomes to assess the non-enzymatic degradation of the compound under the assay conditions.

  • Positive Controls: Incubating known substrates (e.g., Testosterone for high clearance, Verapamil for low clearance) validates the activity of the microsomal batch and the overall assay procedure.

G cluster_controls Parallel Controls prep 1. Reagent Preparation (Buffer, Microsomes, MD, NADPH System) pre_incubate 2. Pre-incubation (Microsomes + NADPH System) 10 min @ 37°C prep->pre_incubate start 3. Initiate Reaction (Add this compound) pre_incubate->start sampling 4. Time Point Sampling (t = 0, 5, 15, 30, 60 min) start->sampling neg_control -NADPH Control (Assesses Hydrolysis) pos_control +Substrate Control (e.g., Testosterone) blank_control -Enzyme Control (Assesses Stability) quench 5. Quench Reaction (Add ice-cold Acetonitrile) sampling->quench process 6. Sample Processing (Vortex & Centrifuge) quench->process analyze 7. LC-MS/MS Analysis process->analyze

Experimental workflow for in vitro metabolism assay.

Analytical Methodology: Metabolite Identification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying parent drugs and identifying their metabolites due to its exceptional sensitivity and specificity.[5][14]

Sample Preparation for Analysis

The protein precipitation step performed during quenching is typically sufficient for sample cleanup. The resulting supernatant contains the parent compound and its metabolites, ready for direct injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
ParameterTypical ConditionRationale
LC Column C18 Reverse-PhaseProvides good retention and separation for steroid compounds.
Mobile Phase Gradient of Water and Acetonitrile/Methanol with 0.1% Formic AcidElutes compounds based on polarity; formic acid aids in ionization.
Ionization Source Electrospray Ionization (ESI), Positive ModeSteroids generally ionize well in positive mode to form [M+H]+ ions.
MS Analysis Mode Full Scan & Data-Dependent MS/MSFull scan detects all ions; MS/MS fragments selected ions to provide structural information for identification.
Data Interpretation: Identifying Putative Metabolites

Metabolites are identified by comparing the mass spectra of samples from later time points with the t=0 sample. A new peak appearing over time is a potential metabolite. Its identity is proposed based on the mass shift from the parent compound, as detailed in the table below.

CompoundMolecular FormulaExact Mass[M+H]⁺ (m/z)Metabolic Transformation
This compound (Parent) C₂₄H₃₆O₄388.2614389.2687-
Methandriol Monoacetate C₂₂H₃₄O₃346.2508347.2581Hydrolysis (- C₂H₂O)
Methandriol C₂₀H₃₂O₂304.2402305.2475Hydrolysis (- C₄H₄O₂)
Hydroxy-Methandriol C₂₀H₃₂O₃320.2351321.2424Oxidation (+O)
Reduced Methandriol C₂₀H₃₄O₂306.2559307.2632Reduction (+2H)
Methandriol Glucuronide C₂₆H₄₀O₈480.2723481.2796Glucuronidation (+C₆H₈O₆)

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach for characterizing the in vitro metabolism of this compound in liver microsomes. The initial hydrolysis by carboxylesterases followed by CYP450-mediated oxidation and reduction are the key predicted pathways. By employing the detailed protocol and analytical strategy described, researchers can accurately determine the metabolic profile of this compound. Future studies could involve using recombinant human CYP enzymes to pinpoint the specific isoforms responsible for hydroxylation (reaction phenotyping) and employing high-resolution mass spectrometry for unequivocal structure elucidation of novel metabolites.[16]

References

  • Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In IntechOpen. Retrieved from [Link]

  • Chow, E. C., & Pang, K. S. (2013). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 14(8), 825–841. Retrieved from [Link]

  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.4.1–7.4.22. Retrieved from [Link]

  • Obach, R. S. (2010). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in molecular biology (Clifton, N.J.), 640, 467–478. Retrieved from [Link]

  • (2025). How to Conduct an In Vitro Metabolic Stability Study. BioIVT. Retrieved from [Link]

  • Methandriol. (n.d.). In Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). Grokipedia. Retrieved from [Link]

  • This compound. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zapp, J., et al. (2018). Unexpected contribution of cytochrome P450 enzymes CYP11B2 and CYP21, as well as CYP3A4 in xenobiotic androgen elimination - Insights from metandienone metabolism. The Journal of steroid biochemistry and molecular biology, 178, 295-306. Retrieved from [Link]

  • Liu, K., et al. (2023). Hepatic conversion of acetyl-CoA to acetate plays crucial roles in energy stresses. eLife, 12, e84833. Retrieved from [Link]

  • Hyatt, J. L., et al. (2019). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International journal of molecular sciences, 20(18), 4478. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229021, Methandriol. Retrieved from [Link]

  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.4.1–7.4.22. Retrieved from [Link]

  • Mayer, J. M., et al. (1991). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Journal of pharmacy and pharmacology, 43(11), 786–790. Retrieved from [Link]

  • Liu, K., et al. (2023). Hepatic conversion of acetyl-CoA to acetate plays crucial roles in energy stress. eLife, 12, e84833. Retrieved from [Link]

  • Fisher, J., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference, 24. Retrieved from [Link]

  • Wu, C., et al. (2011). Detection of methandienone and stanozolol metabolites: Recent experience at UCLA. Recent Advances in Doping Analysis, 19. Retrieved from [Link]

  • Richter, T., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Toxicology letters, 232(1), 130–136. Retrieved from [Link]

  • Piper, T., et al. (2021). New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. Molecules (Basel, Switzerland), 26(5), 1354. Retrieved from [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism. (n.d.). Labcorp. Retrieved from [Link]

  • Zhao, M., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International journal of molecular sciences, 22(23), 12808. Retrieved from [Link]

  • Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Biomedicines, 12(3), 591. Retrieved from [Link]

Sources

A Technical Guide to the Historical Research Applications of Methandriol and its Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the historical research and applications of Methandriol (also known as Methylandrostenediol) and its esterified derivatives. First synthesized in 1935, Methandriol emerged during a pivotal era of steroid chemistry, driven by the pursuit of compounds with potent anabolic (tissue-building) properties but diminished androgenic (masculinizing) effects. This document delves into the foundational synthesis and chemical modifications of Methandriol, its mechanism of action via the androgen receptor, and the key experimental protocols used to characterize its activity. We will explore its early applications in clinical research, including its use in palliative breast cancer treatment and for promoting protein synthesis in catabolic states, and contextualize its place within the broader history of anabolic-androgenic steroid (AAS) development.

Introduction: The Quest for Anabolic Specificity

The synthesis of Methandriol (17α-methylandrost-5-ene-3β,17β-diol) in 1935 occurred in the immediate aftermath of the isolation and synthesis of testosterone. The primary scientific driver of this period was the desire to chemically separate the muscle-building properties of testosterone from its virilizing side effects. Researchers hypothesized that modifications to the steroid nucleus could create analogues with a more favorable anabolic-to-androgenic ratio. Methandriol, a 17α-alkylated derivative of the endogenous prohormone androstenediol, represented a significant step in this exploration.

The addition of the 17α-methyl group was a critical structural modification intended to reduce hepatic metabolism and enhance oral bioavailability, a feature it shares with the more widely known methyltestosterone. However, its defining structural difference from testosterone derivatives is the presence of a hydroxyl group at the C-3 position and a double bond at the 5-6 position, rather than a 3-keto group and a 4-5 double bond. This seemingly subtle change had profound implications for its biological activity, leading to a unique pharmacological profile that spurred several decades of research.

Synthesis and Chemical Derivatization

The historical synthesis of Methandriol and its esters was a direct extension of the burgeoning field of steroid chemistry. The primary goal of creating ester derivatives was to alter the compound's pharmacokinetics, specifically to prolong its duration of action when administered parenterally.

Core Synthesis of Methandriol

Methandriol is structurally related to methyltestosterone. Its synthesis can be achieved through the reduction of the 3-keto group of a precursor steroid. Early methods involved processes like the reduction of methyltestosterone, which could generate different isomers.

Esterification: Prolonging Biological Activity

The hydroxyl groups at the C3 and C17 positions of Methandriol are amenable to esterification. This process converts the parent alcohol into an ester, which is more lipophilic. When administered via intramuscular injection in an oil vehicle, this increased lipophilicity creates a depot effect, allowing for a slow release of the active hormone from the injection site as enzymes cleave the ester bond. This dramatically extends the biological half-life compared to the unesterified, orally active form.

Several esters of Methandriol were synthesized and studied, including:

  • Methandriol Dipropionate (MADP)

  • Methandriol Propionate

  • Methandriol Bisenanthoyl Acetate

  • Methandriol Diacetate

The general synthesis workflow for an ester like Methandriol Dipropionate involves reacting the parent Methandriol with an acylating agent.

SynthesisWorkflow cluster_esterification Esterification Process cluster_purification Purification Methandriol Methandriol (17α-methylandrost-5-ene-3β,17β-diol) Reaction Reaction under Reflux Methandriol->Reaction AcylatingAgent Acylating Agent (e.g., Propionic Anhydride) AcylatingAgent->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction initiates CrudeProduct Crude Methandriol Dipropionate Reaction->CrudeProduct PurificationStep Purification (e.g., Column Chromatography) CrudeProduct->PurificationStep is purified FinalProduct Pure Methandriol Dipropionate PurificationStep->FinalProduct AR_Pathway M Methandriol AR_HSP AR + HSP Complex M->AR_HSP binds AR_M Activated AR-Methandriol Complex AR_HSP->AR_M HSP dissociates Dimer AR Dimer AR_M->Dimer dimerizes & translocates ARE ARE (DNA) Dimer->ARE binds to Transcription Gene Transcription ARE->Transcription regulates HershbergerWorkflow Start Castrated Immature Male Rats Dosing 10-Day Dosing Regimen (e.g., Methandriol) Start->Dosing Necropsy Necropsy on Day 11 Dosing->Necropsy Dissection Dissect 5 Androgen- Dependent Tissues Necropsy->Dissection Weighing Weigh Tissues (to 0.1 mg) Dissection->Weighing Analysis Statistical Analysis vs. Controls Weighing->Analysis Result Determine Anabolic/ Androgenic Ratio Analysis->Result

Introduction: The Androgen Foundation and the Quest for Selectivity

Sources

Methodological & Application

Application Notes and Protocols: Methandriol Diacetate Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Aqueous Incompatibility

Methandriol diacetate (MD), a synthetic anabolic-androgenic steroid (AAS), presents a significant challenge for in vitro studies due to its inherent hydrophobicity and consequent poor solubility in aqueous environments such as cell culture media.[1][2] As a diacetate ester of methandriol, its chemical structure (Figure 1) lends itself to high lipid solubility, a characteristic that facilitates passage across cell membranes but complicates its direct application to cell-based assays.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on solubilizing this compound for cell culture applications, ensuring experimental reproducibility and scientific integrity. We will delve into the principles of solvent selection, provide detailed protocols for stock solution preparation and final dilution, and outline methods for validating experimental concentrations to mitigate solvent-induced cytotoxicity.

Figure 1: Chemical Structure of this compound Caption: this compound (CAS: 2061-86-1) is a synthetic steroid with the molecular formula C₂₄H₃₆O₄.[1][4][5][6]

Understanding the Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective solubilization strategy. Key properties are summarized in Table 1.

PropertyValueSource
Molecular Formula C₂₄H₃₆O₄[1][4][6]
Molecular Weight 388.54 g/mol [1][2]
Appearance White to pale yellow solid[1]
Melting Point 145–146°C[1][2]
Solubility - Water: Insoluble- Ethanol: Slightly soluble- Methanol: Slightly soluble- Chloroform: Slightly soluble[1][2]

The limited solubility in polar solvents like water necessitates the use of an organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium.

Part 1: Preparation of a Concentrated Stock Solution

The cornerstone of successfully administering a hydrophobic compound in cell culture is the preparation of a stable, high-concentration stock solution. This approach minimizes the volume of organic solvent introduced into the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.

Solvent Selection: A Critical First Step

The choice of solvent is dictated by two primary factors: its ability to dissolve this compound at a high concentration and its compatibility with the cell line of interest. Based on the known properties of similar steroid compounds and common laboratory practice, Dimethyl Sulfoxide (DMSO) and Ethanol are the most suitable choices.

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. It is a common vehicle for drug delivery in cell culture.[7] However, DMSO can exhibit cytotoxicity at concentrations as low as 0.5% (v/v) in some cell lines, making it crucial to keep the final concentration in the medium as low as possible.[8][9][10][11][12][13][14]

  • Ethanol (EtOH): A polar protic solvent that is also widely used for dissolving hydrophobic compounds for cell culture.[7] Similar to DMSO, ethanol can be toxic to cells at higher concentrations.[11]

For this compound, DMSO is the recommended primary solvent due to its superior solubilizing capacity for complex organic molecules.

Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a practical starting point, though higher concentrations may be achievable.

Materials:

  • This compound powder (CAS: 2061-86-1)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) = 388.54 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (388.54 g/mol ) * (1000 mg/g) = 3.8854 mg

  • Weighing the compound:

    • Under a fume hood, carefully weigh out approximately 3.89 mg of this compound powder using an analytical balance.

    • Transfer the weighed powder to a sterile amber microcentrifuge tube or glass vial. The use of amber vials is recommended to protect the compound from light.

  • Solubilization:

    • Add 1 mL of anhydrous, sterile-filtered DMSO to the vial containing the this compound powder.

    • Tightly cap the vial and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Part 2: Dilution into Cell Culture Medium and Determination of Working Concentration

Once a stable stock solution is prepared, the next critical step is its dilution into the cell culture medium to achieve the desired final concentration for treating the cells.

Protocol for Preparing Working Concentrations

The key to preventing precipitation of the hydrophobic compound is to perform a serial dilution and to add the stock solution to the medium with vigorous mixing.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for the specific cell line.[15][16][17][18][19]

  • Sterile conical tubes or multi-well plates

  • Vortex mixer or orbital shaker

Procedure:

  • Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM).

  • Calculate the required volume of the stock solution. For example, to prepare 10 mL of medium with a final concentration of 10 µM:

    • V₁ (Stock Volume) = (C₂ (Final Concentration) * V₂ (Final Volume)) / C₁ (Stock Concentration)

    • V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Dilution Technique:

    • Dispense the final volume of pre-warmed complete cell culture medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the medium for any signs of precipitation (cloudiness or visible particles).

Workflow for Preparing Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Methandriol Diacetate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot calculate Calculate Required Stock Volume aliquot->calculate Use Stored Stock prewarm Pre-warm Cell Culture Medium prewarm->calculate add_stock Add Stock to Medium while Vortexing calculate->add_stock inspect Visually Inspect for Precipitation add_stock->inspect

Caption: Workflow for preparing this compound solutions.

Part 3: Self-Validating the Protocol - Determining Solvent Cytotoxicity and Maximum Tolerated Concentration

It is imperative to determine the maximum concentration of the solvent (in this case, DMSO) that your specific cell line can tolerate without affecting its viability. This is a critical control for any experiment involving solvent-dissolved compounds.

Protocol for Determining DMSO Cytotoxicity

This protocol uses a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Anhydrous, sterile-filtered DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • DMSO Treatment:

    • Prepare a serial dilution of DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%).

    • Include a "medium only" control (0% DMSO).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO.

  • Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each DMSO concentration relative to the 0% DMSO control.

    • The highest concentration of DMSO that does not significantly reduce cell viability is your maximum tolerated concentration. It is generally recommended to use a final DMSO concentration of ≤ 0.5%.[9][12]

Determining the Maximum Effective and Non-Toxic Concentration of this compound

After establishing the safe concentration of DMSO, a similar dose-response experiment should be performed with this compound to determine its optimal working concentration range.

Procedure:

  • Prepare a serial dilution of this compound in complete cell culture medium, ensuring the final DMSO concentration for all dilutions is constant and below the determined cytotoxic level.

  • Include two controls: a "medium only" control and a "vehicle control" (medium with the same final concentration of DMSO as the this compound-treated wells).

  • Treat the cells with the various concentrations of this compound.

  • Incubate for the desired experimental duration.

  • Perform a cell viability assay (e.g., MTT) and any functional assays relevant to your research.

  • Analyze the data to identify the concentration range where this compound elicits the desired biological effect without causing significant cell death.

Conclusion and Best Practices

The successful use of the hydrophobic steroid this compound in cell culture hinges on a methodical approach to its solubilization and application. By utilizing a suitable organic solvent like DMSO to prepare a concentrated stock solution, followed by careful dilution into the cell culture medium, researchers can achieve stable and biologically active working solutions. It is crucial to validate the experimental system by determining the cytotoxicity of the solvent and the dose-response of the compound in the specific cell line being investigated. Adherence to these protocols will ensure the generation of reliable and reproducible data, advancing our understanding of the biological effects of this compound.

References

  • Grokipedia.
  • Bitesize Bio. (2022, November 7). Cell Culture Medium: 6 Critical Components to Include. [Link]

  • Wikipedia. Cell culture. [Link]

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?[Link]

  • Patsnap Synapse. (2025, May 9). Cell Culture Media Formulation: Components You Can't Ignore. [Link]

  • Scientific Bioprocessing. A Deep Dive into Cell Culture Media. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Wikidata. This compound. [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?[Link]

  • NIKON. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • National Institutes of Health. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]

  • FDA Global Substance Registration System. This compound. [Link]

  • National Institutes of Health. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Wikipedia. This compound. [Link]

  • ResearchGate. (2016, April 30). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • National Institutes of Health. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. [Link]

  • The Merck Index. Methandriol. [Link]

  • Wikipedia. Methandriol. [Link]

  • ResearchGate. (2018, December 9). Can Chloroform be used as a solvent in cytotoxicity test in cell culture instead of DMSO. [Link]

  • CAS Common Chemistry. Methanediol, 1-(2-furanyl)-, 1,1-diacetate. [Link]

  • ResearchGate. (2014, July 28). Where can I find testosterone for cell culture?[Link]

  • National Institutes of Health. Cell Models for the Study of Sex Steroid Hormone Neurobiology. [Link]

  • Fisher Scientific. (2023, October 19). SAFETY DATA SHEET. [Link]

  • National Institutes of Health. (2019, December 26). Structure-dependent retention of steroid hormones by common laboratory materials. [Link]

  • Inchem.org. Methandriol (PIM 906). [Link]

  • PubMed. Anabolic-androgenic steroids: In cell culture. [Link]

  • PubMed. Effects of steroid hormones and antihormones in cultured cells. [Link]

  • Britannica. (2026, January 9). Steroid - Isolation, Extraction, Purification. [Link]

  • PEP. Content Background: How Does an Anabolic Steroid Reach its Target?[Link]

Sources

Protocol for dissolving Methandriol diacetate for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Dissolving Methandriol Diacetate for In Vitro Assays Audience: Researchers, scientists, and drug development professionals.

Introduction: Ensuring Experimental Integrity Through Proper Solubilization of this compound

This compound (MDD) is a synthetic anabolic-androgenic steroid (AAS) and an ester of methandriol.[1][2] As a research compound, its use in in vitro assays is essential for understanding its biological activity, potential therapeutic applications, and toxicological profile. Like many steroids, MDD is a hydrophobic molecule, making its dissolution in aqueous cell culture media a significant challenge. Improper solubilization can lead to compound precipitation, inaccurate concentration calculations, and ultimately, unreliable and irreproducible experimental data.

Physicochemical Profile of this compound

A thorough understanding of the compound's properties is the foundation of a successful dissolution protocol. This compound is the 3β,17β-diacetate ester of methandriol and acts as a prodrug of methandriol in the body.[2] Its key characteristics are summarized below.

PropertyValueSource
IUPAC Name [(3S,8R,9S,10R,13S,14S,17S)-17-Acetyloxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetateWikipedia[2]
Molecular Formula C₂₄H₃₆O₄Grokipedia[1]
Molecular Weight 388.54 g/mol Grokipedia[1]
CAS Number 2061-86-1Grokipedia[1]
Appearance White to pale yellow solid; white crystalline powderGrokipedia[1], Santa Cruz Biotechnology[3]
Known Solubility Insoluble in water. Slightly soluble in chloroform, ethanol, and methanol.Grokipedia[1], Cheméo[4]
Storage Recommended storage at -20°C to ensure integrity.BenchChem[5]

Solvent Selection: A Critical Decision

The principle of "like dissolves like" dictates that nonpolar or weakly polar compounds like this compound will dissolve best in organic solvents. The challenge is to select a solvent that is effective at dissolving the compound yet minimally disruptive to the biological system under investigation.

Primary Recommendations: DMSO and Ethanol
  • Dimethyl Sulfoxide (DMSO): DMSO is a highly effective polar aprotic solvent for a wide range of hydrophobic compounds and is a common first choice for in vitro assays.

    • Rationale: Its ability to dissolve water-insoluble compounds makes it invaluable.

    • Critical Consideration: DMSO can have direct biological effects. At concentrations above 1%, it has been shown to reduce readout parameters in various cell types, and even at lower concentrations (0.25-0.5%), it can induce inhibitory or stimulatory effects depending on the cell line and assay.[6][7][8] Therefore, the final concentration of DMSO in the cell culture medium must be kept constant across all treatments (including vehicle controls) and should ideally not exceed 0.5%.

  • Ethanol (EtOH): Ethanol is another common solvent for steroids.

    • Rationale: It is less toxic to many cell lines than DMSO. This compound is known to be slightly soluble in ethanol.[1]

    • Critical Consideration: Ethanol can also interfere with cellular processes. For example, it has been shown to affect assays measuring reactive oxygen species (ROS) production more significantly than those measuring interleukin-6 (IL-6).[7] Similar to DMSO, the final concentration in the culture medium should be minimized and kept consistent, typically below 1%.

The choice of solvent can significantly alter the perceived activity of a steroid, making methodological consistency paramount.[9]

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the preparation of a high-concentration primary stock solution, which will be serially diluted to create working solutions.

Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol (EtOH)

  • Sterile, amber or foil-wrapped glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Centrifuge (for recovery of powder from vial)

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh MDD Powder Accurately weigh ~1-5 mg of this compound. transfer 2. Transfer to Vial Transfer powder to a sterile, light-protected glass vial. weigh->transfer add_solvent 3. Add Solvent Add calculated volume of DMSO or Ethanol. transfer->add_solvent vortex 4. Vortex Thoroughly Vortex for 1-2 minutes until all solid is dissolved. add_solvent->vortex inspect 5. Visual Inspection Ensure solution is clear with no particulates. vortex->inspect aliquot 6. Aliquot Dispense into smaller, single-use volumes. inspect->aliquot store 7. Store at -20°C Store aliquots desiccated and protected from light. aliquot->store

Caption: Workflow for preparing a concentrated stock solution of this compound.

Step-by-Step Procedure
  • Calculate Required Solvent Volume:

    • The molecular weight of this compound is 388.54 g/mol .

    • To prepare a 10 mM (0.010 mol/L) stock solution, use the following formula: Volume (L) = Mass (g) / (0.010 mol/L * 388.54 g/mol )

    • Example Calculation: To dissolve 1 mg (0.001 g) of this compound: Volume (µL) = (0.001 g / (0.010 mol/L * 388.54 g/mol )) * 1,000,000 µL/L = 257.37 µL Therefore, add 257.4 µL of solvent to 1 mg of powder.

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1.0 mg) and transfer it to a sterile glass vial. If the powder is supplied in a vial, centrifuge it briefly to ensure all material is at the bottom before opening.[5]

  • Adding Solvent: Using a calibrated micropipette, add the calculated volume of high-purity DMSO or Ethanol to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

  • Quality Control Check: Visually inspect the solution against a light source. It should be completely clear, with no visible crystals or precipitate. If particulates remain, continue vortexing or sonicate briefly.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed, light-protected vials at -20°C. The compound is considered stable for at least 5 years under proper storage conditions.[10]

Experimental Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium immediately before use.

Workflow for Dilution and Dosing

G stock Primary Stock (e.g., 10 mM in DMSO) intermediate Intermediate Dilution (Optional, in medium) Reduces solvent concentration stock->intermediate Step 1: Dilute control Vehicle Control (Medium + same % DMSO) Crucial for data validity stock->control Prepare in parallel final Final Working Solutions (in culture medium) Spike into assay plates intermediate->final Step 2: Serial Dilute final->control Compare results against

Caption: Process flow from primary stock to final working solutions and vehicle control.

Step-by-Step Procedure
  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature. Mix gently by flicking the tube.

  • Prepare Intermediate Dilution (Recommended): To avoid precipitation when adding the concentrated organic solvent directly to the aqueous medium, first prepare an intermediate dilution.

    • Example: To achieve a final concentration of 10 µM in the well, you might perform a 1:100 dilution of the 10 mM stock into complete culture medium to create a 100 µM intermediate solution. This intermediate now has a much lower solvent concentration (e.g., 1% DMSO).

  • Prepare Final Working Solutions: Serially dilute the intermediate solution in complete culture medium to achieve your desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, etc.).

  • Crucial Step - Prepare Vehicle Control: Create a vehicle control for each experiment. This control should contain the highest concentration of the solvent (e.g., DMSO or Ethanol) used in your treatment groups, but without the this compound. This is essential to differentiate the effects of the compound from the effects of the solvent itself.[7]

  • Dose the Assay Plate: Add the final working solutions and the vehicle control to your cell culture plates. For example, if your wells contain 180 µL of medium with cells, you could add 20 µL of a 10x concentrated working solution to reach the final 1x concentration. This ensures the final solvent concentration remains low (e.g., if the 10x solution contains 1% DMSO, the final well concentration is 0.1% DMSO).

  • Final Quality Check: After dosing, gently swirl the plate and inspect a well under a microscope to ensure no precipitation has occurred.

Troubleshooting

  • Problem: Compound precipitates when added to the aqueous medium.

    • Solution 1: Decrease the final concentration of the compound. You may be exceeding its solubility limit in the medium.

    • Solution 2: Use a two-step dilution process as described above (prepare an intermediate dilution).

    • Solution 3: Increase the final solvent concentration slightly, but be mindful of the solvent's toxicity and ensure the vehicle control matches.

  • Problem: Inconsistent results between experiments.

    • Solution 1: Ensure stock solutions are not subjected to multiple freeze-thaw cycles. Use fresh aliquots for each experiment.

    • Solution 2: Confirm that the final solvent concentration is identical across all wells, including the vehicle control.[7]

    • Solution 3: Visually confirm complete dissolution of the stock solution before each use.

References

  • Methandriol diacet
  • Methandriol.Cheméo.
  • Methandriol diacet
  • Methandriol.Wikipedia.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Considerations regarding use of solvents in in vitro cell based assays.Unknown Source.
  • Methandriol (CAS 521-10-8) - Chemical & Physical Properties.Cheméo.
  • This compound | High Purity Anabolic Steroid.BenchChem.
  • Effect of the injection solvent on steroid activity.
  • Considerations regarding use of solvents in in vitro cell based assays.PMC - NIH.
  • Methandriol dipropion
  • Methandriol (5-Androsten-17α-methyl-3β,17β-diol...).Cayman Chemical.
  • A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum...PMC - NIH.
  • Methandriol dipropion
  • Methandriol dipropion
  • Methandriol dipropion
  • Technical Guide: Solubility of Catechol Diacet
  • Solvent Miscibility Table.Sigma-Aldrich.

Sources

Application Notes & Protocols: Characterizing Methandriol Diacetate Interactions with Steroid Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of steroid receptor binding assays to characterize Methandriol diacetate. This compound, a synthetic anabolic-androgenic steroid (AAS), is a derivative of methandriol and functions as a prodrug.[1][2] While its primary mode of action is presumed to be through the androgen receptor (AR), detailed public data on its binding affinity and selectivity across various steroid hormone receptors is scarce.[3][4] These application notes and protocols are designed to provide a robust framework for determining the binding characteristics of this compound, thereby enabling a deeper understanding of its molecular pharmacology.

We will delve into the foundational principles of competitive radioligand binding assays, provide detailed, step-by-step protocols for both androgen and estrogen receptor binding studies, and discuss the critical parameters for data analysis and interpretation. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Introduction: The Scientific Imperative for Characterizing this compound

This compound (17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate) is a synthetic AAS derived from the androgen prohormone androstenediol.[1][2] As an esterified prodrug, it is metabolized in the body to its active form, methandriol.[1] While AAS are known to exert their effects primarily through binding to and activating the androgen receptor, leading to downstream genomic and non-genomic effects, the complete binding profile of many of these compounds remains to be fully elucidated.[5][6]

The biological activity of any AAS is not solely dependent on its affinity for the AR. Potential cross-reactivity with other steroid receptors, such as the estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR), can lead to a wide range of physiological effects and side effects.[7] For instance, some androgens can be aromatized into estrogens, which may lead to estrogenic side effects.[6] Therefore, a comprehensive understanding of a compound's binding affinity and selectivity is crucial for predicting its biological activity and potential therapeutic applications or adverse effects.

This guide will focus on competitive binding assays, a gold standard for quantifying the affinity of a ligand for a receptor.[8] These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known high affinity for the receptor.[9][10]

Foundational Principles of Competitive Steroid Receptor Binding Assays

The core principle of a competitive binding assay is the competition between a labeled ligand (radioligand) and an unlabeled competitor for a finite number of receptor binding sites.[9][11] By varying the concentration of the unlabeled competitor while keeping the concentrations of the receptor and radioligand constant, a dose-response curve can be generated. From this curve, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value) can be determined.[12] The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the competitor, which represents its binding affinity for the receptor.[8][12]

There are two primary formats for conducting these assays:

  • Filtration-Based Assays: In this classic method, the reaction mixture is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter, which traps the receptor-ligand complexes while unbound ligand passes through.[13] The radioactivity retained on the filter is then quantified.

  • Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a separation step.[14][15] The receptor is immobilized onto microscopic beads containing a scintillant. Only radioligand that is bound to the receptor is in close enough proximity to the scintillant to generate a light signal, which is then measured.[16][17]

Visualizing the Competitive Binding Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation of Bound vs. Free cluster_detection Detection & Analysis Receptor Receptor Source (e.g., Rat Prostate Cytosol) Assay_Plate Assay Plate (e.g., 96-well) Receptor->Assay_Plate Add Receptor Radioligand Radioligand Stock (e.g., [3H]-R1881) Radioligand->Assay_Plate Add Radioligand (Fixed Concentration) Competitor Competitor Stock (this compound) Competitor->Assay_Plate Add Competitor (Serial Dilutions) Buffer Assay Buffer Buffer->Assay_Plate Add Buffer Incubate Incubate to Equilibrium Assay_Plate->Incubate Filtration Filtration (Glass Fiber Filter) Incubate->Filtration SPA Scintillation Proximity Assay (No Separation Step) Incubate->SPA Scintillation_Counter Scintillation Counter Filtration->Scintillation_Counter SPA->Scintillation_Counter Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counter->Data_Analysis

Caption: Workflow for a competitive steroid receptor binding assay.

Detailed Protocols

Protocol for Androgen Receptor (AR) Competitive Binding Assay

This protocol is adapted from established methods for assessing AR binding and is suitable for determining the binding affinity of this compound.[18][19]

3.1.1. Materials and Reagents

  • Receptor Source: Ventral prostate tissue from adult male Sprague-Dawley rats.

  • Radioligand: [³H]-Methyltrienolone (R1881), a potent synthetic androgen.

  • Competitor: this compound.

  • Positive Control: Dihydrotestosterone (DHT).

  • Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4. Add 1 mM dithiothreitol (DTT) fresh before use.

  • Wash Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Multi-well plate harvester.

  • Scintillation counter.

3.1.2. Preparation of Rat Prostate Cytosol

  • Humanely euthanize adult male Sprague-Dawley rats and immediately excise the ventral prostate glands.

  • Perform all subsequent steps at 4°C to minimize receptor degradation.

  • Weigh the tissue and homogenize in 4 volumes of ice-cold TEDG buffer.

  • Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.

  • Carefully collect the supernatant (cytosol), which contains the soluble AR.

  • Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford).

3.1.3. Assay Procedure (Filtration Method)

  • Prepare serial dilutions of this compound and the positive control (DHT) in TEDG buffer.

  • In a 96-well plate, set up the following assay tubes in triplicate:

    • Total Binding: 50 µL TEDG buffer, 50 µL [³H]-R1881 (final concentration ~1 nM), and 50 µL prostate cytosol (50-100 µg protein).

    • Non-specific Binding: 50 µL unlabeled R1881 (final concentration ~1 µM), 50 µL [³H]-R1881, and 50 µL prostate cytosol.

    • Competitor Wells: 50 µL of each this compound dilution, 50 µL [³H]-R1881, and 50 µL prostate cytosol.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3.1.4. Data Analysis

  • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • For each concentration of this compound, calculate the percent inhibition of specific binding: % Inhibition = (1 - (Binding in presence of competitor / Specific Binding)) * 100.

  • Plot the percent inhibition versus the log concentration of this compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[10]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[20]

Parameter Description Typical Value
IC50 Concentration of competitor that inhibits 50% of specific radioligand binding.To be determined for this compound.
Ki Equilibrium dissociation constant of the competitor, indicating its binding affinity.To be determined for this compound.
[³H]-R1881 Kd Dissociation constant of the radioligand for the AR.~0.2-1.0 nM
Protocol for Estrogen Receptor (ER) Cross-Reactivity Assay

To assess the selectivity of this compound, it is essential to determine its binding affinity for other steroid receptors, such as the estrogen receptor. This protocol is based on established ER binding assays.[21][22]

3.2.1. Materials and Reagents

  • Receptor Source: Uterine tissue from ovariectomized adult female Sprague-Dawley rats.

  • Radioligand: [³H]-17β-Estradiol.

  • Competitor: this compound.

  • Positive Control: Diethylstilbestrol (DES) or 17β-Estradiol.

  • Buffers and other materials: As described in the AR binding assay protocol.

3.2.2. Preparation of Rat Uterine Cytosol

The procedure is analogous to the preparation of prostate cytosol, with the substitution of uterine tissue from ovariectomized rats.[21] Ovariectomy is performed 7-10 days prior to tissue collection to reduce endogenous estrogen levels.

3.2.3. Assay Procedure and Data Analysis

The assay procedure and data analysis are identical to the AR binding assay, with the substitution of the appropriate receptor source, radioligand, and positive control.

Self-Validating Systems and Trustworthiness

To ensure the reliability and trustworthiness of the data generated, the following controls and validation steps are mandatory:

  • Positive and Negative Controls: A known high-affinity ligand (e.g., DHT for AR, DES for ER) must be included in every assay to serve as a positive control and validate the assay performance. A negative control (a compound known not to bind to the receptor) can also be included.[21]

  • Saturation Binding Experiments: To determine the Kd of the radioligand and the Bmax (receptor density) in your specific receptor preparation, a saturation binding experiment should be performed. This involves incubating the receptor with increasing concentrations of the radioligand.[8][20]

  • Reproducibility: Each experiment should be performed on at least three independent occasions to ensure the reproducibility of the results.

Mechanistic Insights and Expected Outcomes

The primary mechanism of action for anabolic steroids is their interaction with the androgen receptor.[23] Upon binding, the ligand-receptor complex translocates to the nucleus and modulates the transcription of target genes, leading to anabolic effects.[6]

Visualizing the Androgen Receptor Signaling Pathway

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Methandriol (Active Metabolite) AR_HSP AR-HSP Complex AAS->AR_HSP Binds to AR AR Androgen Receptor (AR) AAS_AR AAS-AR Complex AR->AAS_AR HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AAS_AR_dimer AAS-AR Dimer AAS_AR->AAS_AR_dimer Dimerization ARE Androgen Response Element (ARE) on DNA AAS_AR_dimer->ARE Binds to ARE cluster_cytoplasm cluster_cytoplasm Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis

Caption: Simplified signaling pathway of anabolic steroids via the androgen receptor.

By performing the described competitive binding assays, researchers can quantitatively determine the binding affinity (Ki) of this compound for the androgen receptor. A low Ki value would indicate high binding affinity. The cross-reactivity assay with the estrogen receptor will reveal the selectivity of the compound. A significantly higher Ki for the ER compared to the AR would suggest that this compound is a selective androgen receptor ligand.

This data is fundamental for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the chemical structure of this compound relates to its binding affinity.

  • Pharmacological Profiling: Building a comprehensive profile of the compound's interactions with various biological targets.

  • Drug Development: Informing the design of more selective and potent therapeutic agents.

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the detailed characterization of this compound's interactions with steroid receptors. By employing these well-established and self-validating methodologies, researchers can generate high-quality, reproducible data on the binding affinity and selectivity of this compound. This information is essential for advancing our understanding of its biological activity and for making informed decisions in research and drug development.

References

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

  • Zierler, K. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry. [Link]

  • Grokipedia. This compound. [Link]

  • Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal. [Link]

  • Mtoz Biolabs. Competitive Ligand Binding Assay. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Sefah, K., et al. (2018). Protein-nucleic acid (receptor-ligand) binding detection techniques. Defence Research and Development Canada. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • GraphPad. Key concepts: Competitive binding. [Link]

  • U.S. Environmental Protection Agency. AR Binding Assay Fact Sheet. [Link]

  • Wikipedia. This compound. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive Toxicology. [Link]

  • Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. [Link]

  • Wikipedia. Methandriol. [Link]

  • Swinkels, L. M., Ross, H. A., & Benraad, T. J. (1991). Scintillation Proximity Assay: Determination of Steroid Hormones Without Separation of Antibody-Bound and Free Ligand. Annals of Clinical Biochemistry. [Link]

  • ResearchGate. Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. [Link]

  • ResearchGate. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]

  • PubMed. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. [Link]

  • ChemIDplus. Methandriol. [Link]

  • Wikipedia. Scintillation proximity assay. [Link]

  • JoVE. Detecting the Ligand-binding Domain Dimerization Activity of Estrogen Receptor Alpha Using the Mammalian Two-Hybrid Assay. [Link]

  • World Anti-Doping Agency. The Prohibited List. [Link]

  • World Anti-Doping Agency. International Standard - Prohibited List. [Link]

  • Bratoeff, E., et al. (2007). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Inchem.org. Methandriol (PIM 906). [Link]

  • Auchus, R. J., & Covey, D. F. (2001). Mechanism Based Inhibition of Hydroxysteroid Dehydrogenases. Current Medicinal Chemistry. [Link]

  • Brodie, A. M. (1993). Aromatase inhibition and inactivation. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Breastcancer.org. Aromatase Inhibitors: Benefits, Side Effects, and More. [Link]

  • CancerNetwork. Aromatase Inhibition and Antiestrogen Therapy in Early Breast Cancer Treatment and Chemoprevention. [Link]

  • ResearchGate. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors. [Link]

  • Wikipedia. Anabolic steroid. [Link]

  • Houston Methodist Scholars. Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. [Link]

  • Frontiers. Anabolic–androgenic steroids: How do they work and what are the risks?. [Link]

  • PubChem. Methandriol. [Link]

  • Seven Chongqing Chemdad Co. Methandriol dipropionate. [Link]

  • The Korean Journal of Sports Medicine. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors. [Link]

  • PubMed. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. [Link]

Sources

Application Notes and Protocols: Investigating the Effects of Methandriol Diacetate on Androgen-Responsive Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This document provides a comprehensive guide for investigating the in vitro effects of Methandriol diacetate (MD), a synthetic anabolic-androgenic steroid (AAS), on androgen-responsive cell lines. This compound acts as a prodrug, being converted in the body to its active form, Methandriol.[1][2] These protocols are designed for researchers in endocrinology, oncology, and drug discovery to assess the androgenic activity and cellular impact of this compound. We detail the fundamental principles, step-by-step experimental procedures, and data analysis strategies for core assays, including cell viability, androgen receptor (AR) signaling, and downstream gene and protein expression.

Introduction: this compound and its Mechanism of Action

This compound is a synthetic derivative of the endogenous androgen prohormone androstenediol.[2] As an esterified prodrug of Methandriol, it is designed for a more sustained release profile following administration. The primary mechanism of action for Methandriol, and by extension its diacetate prodrug, is mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor.[3]

Upon entering the cell, this compound is hydrolyzed to the active compound, Methandriol. Methandriol then binds to the AR in the cytoplasm, inducing a conformational change. This ligand-receptor complex translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event modulates the transcription of these genes, leading to the physiological and pharmacological effects associated with androgens.[3][4]

Understanding the interaction of this compound with androgen-responsive cells is crucial for characterizing its potency, specificity, and potential therapeutic applications or adverse effects. The following protocols provide a framework for a systematic in vitro evaluation.

Signaling Pathway of this compound

Methandriol_Pathway MD Methandriol Diacetate M Methandriol MD->M Hydrolysis AR_c Androgen Receptor (Cytoplasm) M->AR_c Binding AR_M AR-Methandriol Complex AR_c->AR_M AR_M_n AR-Methandriol Complex (Nucleus) AR_M->AR_M_n Nuclear Translocation ARE Androgen Response Element (DNA) AR_M_n->ARE Binding Transcription Gene Transcription ARE->Transcription Translation Protein Synthesis Transcription->Translation Cellular_Response Cellular Response (e.g., Proliferation, Gene Expression) Translation->Cellular_Response

Caption: this compound signaling pathway.

Selection of Androgen-Responsive Cell Lines

The choice of cell line is critical for the relevance of the experimental findings. Below is a summary of commonly used androgen-responsive cell lines suitable for studying the effects of this compound.

Cell LineOriginAndrogen Receptor (AR) StatusEstrogen Receptor (ER) StatusKey Characteristics
LNCaP Human Prostate Cancer (lymph node metastasis)Expresses a mutant AR (T877A)PositiveAndrogen-sensitive, expresses PSA.[4]
MCF-7 Human Breast CancerPositivePositiveResponds to both androgens and estrogens.[5][6]
MDA-MB-453 Human Breast CancerPositiveNegativeAndrogen-responsive, but ER-negative.[7][8]

Cell Culture Protocols

Proper cell culture technique is paramount for obtaining reproducible results. The following are generalized protocols; always refer to the specific recommendations from the cell line supplier (e.g., ATCC).

LNCaP Cell Culture
  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[9][10]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[9][11]

  • Subculturing:

    • Aspirate the medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).[12]

    • Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[11]

    • Neutralize trypsin with complete growth medium.[9]

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed new flasks at a ratio of 1:3 to 1:6.[12]

MCF-7 Cell Culture
  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[5][13]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[5][14]

  • Subculturing:

    • Aspirate the medium and wash the cells with sterile PBS.

    • Add 0.25% Trypsin-EDTA and incubate until cells detach.[13]

    • Neutralize trypsin with complete growth medium.

    • Centrifuge, discard the supernatant, and resuspend the pellet.

    • Seed new flasks at a ratio of 1:3 to 1:8.

MDA-MB-453 Cell Culture
  • Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2][7]

  • Culture Conditions: 37°C in a non-CO2 incubator (L-15 medium is formulated for use in a free gas exchange with atmospheric air).[15]

  • Subculturing:

    • Aspirate the medium and wash with PBS.

    • Add Trypsin-EDTA and incubate to detach cells.

    • Neutralize with complete growth medium.

    • Centrifuge and resuspend the cell pellet.

    • Seed new flasks at a 1:2 to 1:4 ratio.[2]

Experimental Protocols

The following protocols outline key assays to characterize the effects of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Start Culture Selected Androgen-Responsive Cell Line Seed Seed Cells into Multi-well Plates Start->Seed Treat Treat Cells with This compound (and controls) Seed->Treat Viability Cell Viability (MTT Assay) Treat->Viability AR_Activity AR Activity (Reporter Assay) Treat->AR_Activity Gene_Expression Gene Expression (qPCR) Treat->Gene_Expression Protein_Expression Protein Expression (Western Blot) Treat->Protein_Expression

Caption: General experimental workflow.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[17]

  • DMSO or solubilization solution.[17]

  • 96-well plates.

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control like DHT).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Measure the absorbance at 570 nm using a microplate reader.[16]

Androgen Receptor (AR) Reporter Gene Assay

This assay quantifies the transcriptional activity of the AR in response to a ligand.[19]

Materials:

  • AR-responsive luciferase reporter plasmid.

  • Transfection reagent.

  • Luciferase assay kit.

  • Luminometer.

Protocol:

  • Co-transfect cells with an AR expression vector (if the cell line has low endogenous AR) and an ARE-driven luciferase reporter plasmid.[4]

  • Seed the transfected cells into a 96-well plate.

  • Treat the cells with this compound and controls.

  • After incubation (e.g., 24 hours), lyse the cells and measure luciferase activity according to the manufacturer's instructions.[4]

Quantitative Real-Time PCR (qPCR) for Androgen-Regulated Genes

qPCR is used to measure changes in the expression of AR target genes.

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for target genes (e.g., PSA/KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).[20][21]

Protocol:

  • Treat cells with this compound for the desired time.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using specific primers for your genes of interest.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[22][23]

Western Blotting for AR and Downstream Proteins

Western blotting is used to detect changes in the protein levels of the AR and its downstream targets.

Materials:

  • Lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin).[24][25]

  • Secondary antibodies.

  • Chemiluminescent substrate.

Protocol:

  • Treat cells with this compound.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[26]

Data Analysis and Interpretation

  • Cell Viability: Calculate the percentage of viable cells relative to the vehicle control. A dose-dependent decrease in viability may indicate cytotoxicity.

  • AR Reporter Assay: Express the results as fold induction of luciferase activity over the vehicle control. A significant increase indicates AR agonistic activity.

  • qPCR: Present the data as fold change in mRNA expression relative to the vehicle control. Upregulation of known androgen-responsive genes confirms an androgenic effect.

  • Western Blot: Analyze the band intensities to determine the relative protein expression levels. An increase in the expression of AR target proteins provides further evidence of an androgenic response.

Troubleshooting

IssuePossible CauseSolution
Low cell viability in control wells Suboptimal culture conditions, contamination.Check incubator settings, use fresh media, and test for mycoplasma contamination.
High background in reporter assay Leaky promoter in the reporter construct.Use a reporter with a minimal promoter or a different cell line.
No change in gene/protein expression Inactive compound, low concentration, insufficient treatment time.Verify the integrity of the compound, perform a dose-response and time-course experiment.
Inconsistent Western blot results Uneven protein loading, improper antibody dilution.Perform a protein quantification assay to ensure equal loading, optimize antibody concentrations.

References

  • LNCAP CELL LINE. (n.d.). Cell Subculture Protocol. Retrieved from [Link]

  • MCF-7 Culture Protocol. (n.d.). [No specific source name]. Retrieved from [Link]

  • Wikipedia. (2023, December 1). This compound. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Methandriol. Retrieved from [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2017). Anticancer Research. Retrieved from [Link]

  • LNCaP culture conditions +/- androgen treatment. (n.d.). [No specific source name]. Retrieved from [Link]

  • Organoid culture of human prostate cancer cell lines LNCaP and C4-2B. (2021). STAR Protocols. Retrieved from [Link]

  • MCF7 - ECACC cell line profiles. (n.d.). Public Health England. Retrieved from [Link]

  • LNCaP cell line ATCC # CRL-1740. (n.d.). UCSC Genome Browser. Retrieved from [Link]

  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. (n.d.). Cytion. Retrieved from [Link]

  • MCF7 Cell Culture. (n.d.). ENCODE. Retrieved from [Link]

  • Wikipedia. (2023, October 24). MDA-MB-453. Retrieved from [Link]

  • MDA-MB-453. (n.d.). Leibniz Institute DSMZ. Retrieved from [Link]

  • MDA-MB-453 (L15) Cell Complete Medium (CM-0152A). (n.d.). Elabscience. Retrieved from [Link]

  • Analysis of Androgen Receptor Activity by Reporter Gene Assays. (2013). Methods in Molecular Biology. Retrieved from [Link]

  • Human AR Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. (2014). BioMed Research International. Retrieved from [Link]

  • Replication study: androgen receptor splice variants determine taxane sensitivity in prostate cancer. (2018). eLife. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Androgen Luciferase Reporter 22RV1 Cell Line. (n.d.). BPS Bioscience. Retrieved from [Link]

  • An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. (2017). PLoS One. Retrieved from [Link]

  • Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC. (2021). JCI Insight. Retrieved from [Link]

  • The MTT assay was used to measure cell viability in H295R cells after... (n.d.). ResearchGate. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). [No specific source name]. Retrieved from [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor. (2011). Methods in Molecular Biology. Retrieved from [Link]

  • Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells. (2009). The Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]

  • Androgen receptor analysis. A: Western blot analysis, 25 mg of protein... (n.d.). ResearchGate. Retrieved from [Link]

  • A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells. (2019). Life Science Alliance. Retrieved from [Link]

  • Androgen receptor and MYC transcriptomes are equilibrated in multi-layer regulatory circuitries in prostate cancer. (2023). Journal of Cellular and Molecular Medicine. Retrieved from [Link]

  • Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Increased Expression of Androgen Receptor Sensitizes Prostate Cancer Cells to Low Levels of Androgens. (2009). Cancer Research. Retrieved from [Link]

  • Analyzing the Androgen Receptor Interactome in Prostate Cancer: Implications for Therapeutic Intervention. (2022). Cells. Retrieved from [https://www.researchgate.net/publication/359146142_Analyzing_the_Androgen_Receptor_Interactome_in_Prostate_Cancer_Implications_for_Therapeutic_Intervention]([Link]_ Receptor_Interactome_in_Prostate_Cancer_Implications_for_Therapeutic_Intervention)

  • Prostate Cancer Cells Express More Androgen Receptor (AR) Following Androgen Deprivation, Improving Recognition by AR-Specific T Cells. (2017). Cancer Immunology Research. Retrieved from [Link]

  • Androgen-Responsive Oncogenic lncRNA RP11-1023L17.1 Enhances c-Myc Protein Stability in Prostate Cancer. (2022). Cancers. Retrieved from [Link]

  • Identification of Androgen Receptor Modulators in a Prostate Cancer Cell Line Microarray Compendium. (2017). Toxicological Sciences. Retrieved from [Link]

Sources

Application Notes and Protocols for the Detection of Methandriol Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Methandriol Diacetate Detection

This compound is a synthetic anabolic-androgenic steroid (AAS) that functions as a prodrug to methandriol.[1] Its use is prohibited in competitive sports and regulated in livestock, necessitating robust and sensitive analytical methods for its detection in biological matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical techniques for identifying this compound abuse, focusing on its active metabolite, Methandriol, and its further metabolic products.

The core challenge in detecting this compound lies in its metabolic transformation. The diacetate ester is rapidly hydrolyzed in the body to methandriol. Therefore, analytical methods are designed to detect methandriol and its subsequent metabolites, which are typically excreted in urine as conjugates (glucuronides and sulfates).[2][3] This application note will detail two gold-standard analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing in-depth protocols and the scientific rationale behind the experimental choices.

The Metabolic Fate of Methandriol: A Prerequisite for Targeted Analysis

Understanding the metabolism of methandriol is critical for developing effective detection methods. As a 17α-methylated steroid, methandriol undergoes both Phase I and Phase II metabolism. Phase I reactions include hydroxylation and reduction, while Phase II involves conjugation with glucuronic acid or sulfate to increase water solubility for excretion.[3] A key characteristic of methandriol metabolism is the excretion of the unchanged parent compound in urine, which serves as a strong indicator of its use.[3]

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful and well-established technique for steroid analysis, offering high chromatographic resolution and specific detection.[4][5][6] For non-volatile compounds like steroids, a critical step is derivatization to increase their volatility and thermal stability.[4][6]

A. Rationale for GC-MS in Methandriol Detection

The choice of GC-MS is underpinned by its ability to separate complex mixtures of steroids and provide structural information through mass spectral fragmentation patterns. This specificity is crucial in anti-doping analysis to unequivocally identify prohibited substances.[7] The derivatization process, typically silylation, replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups, rendering the molecule suitable for gas chromatography.[4]

B. Experimental Workflow for GC-MS Analysis

The overall workflow for GC-MS analysis of methandriol from a urine sample involves several key stages, from sample preparation to data acquisition and analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Silylation (e.g., MSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography Ionization Electron Ionization (EI) Chromatography->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Confirmation Retention Time & Fragment Ion Ratio Confirmation Library_Search->Confirmation

Caption: Workflow for GC-MS detection of Methandriol.

C. Detailed Protocol for GC-MS Analysis of Methandriol in Urine

1. Sample Preparation

  • Enzymatic Hydrolysis: To cleave the glucuronide conjugates and release free methandriol, enzymatic hydrolysis is essential.

    • To 2.5 mL of urine, add an internal standard (e.g., d3-testosterone).

    • Add 1 mL of phosphate buffer (0.2 M, pH 7.0).

    • Add 50 µL of β-glucuronidase from E. coli.[2][8][9]

    • Incubate the mixture at 50-60°C for 1 hour.[9] The use of E. coli derived enzyme is crucial as it minimizes the potential for steroid conversion that can be observed with enzymes from other sources like Helix pomatia.[2]

  • Extraction:

    • Liquid-Liquid Extraction (LLE):

      • Adjust the pH of the hydrolyzed sample to 9.5 with a suitable buffer.

      • Add 5 mL of an organic solvent mixture (e.g., pentane/ethyl ether).[10]

      • Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.

      • Transfer the organic layer to a new tube.

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the hydrolyzed urine sample onto the cartridge.

      • Wash the cartridge with a low percentage of organic solvent to remove interferences.

      • Elute the analytes with a suitable organic solvent (e.g., methanol or ethyl acetate).

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide and ethanethiol.[2]

    • Incubate at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.[5]

    • Injection: 1-2 µL of the derivatized extract is injected in splitless mode.

    • Oven Temperature Program: A temperature gradient is employed to separate the steroids. A typical program might be: initial temperature of 180°C, ramp to 240°C at 3°C/min, then ramp to 310°C at 20°C/min.[9]

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.[5]

    • Acquisition Mode: The analysis can be performed in full scan mode for initial screening and identification against a spectral library. For higher sensitivity and specificity, Selected Ion Monitoring (SIM) or tandem MS (MS/MS) can be used, monitoring characteristic fragment ions of the methandriol-TMS derivative.

D. Data Analysis and Interpretation

The identification of methandriol is confirmed by comparing the retention time and the mass spectrum of the peak in the sample to that of a certified reference standard. Key diagnostic ions for the TMS derivative of methandriol should be monitored.

CompoundDerivativeCharacteristic m/z ions
Methandrioldi-TMSTo be determined experimentally
Example: Testosteronedi-TMS432 (M+), 417, 208

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS has become the method of choice for many anti-doping laboratories due to its high sensitivity, specificity, and throughput, often without the need for derivatization.[11][12]

A. Rationale for LC-MS/MS in Methandriol Detection

LC-MS/MS offers several advantages for steroid analysis. It can directly analyze the conjugated metabolites if desired, or the free steroids after hydrolysis, with minimal sample preparation.[11] The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection of trace levels of analytes in complex biological matrices like urine.[8]

B. Experimental Workflow for LC-MS/MS Analysis

The workflow for LC-MS/MS is generally more streamlined than for GC-MS, primarily due to the omission of the derivatization step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (Optional/Target Dependent) Urine->Hydrolysis Extraction Solid-Phase Extraction (SPE) or 'Dilute-and-Shoot' Hydrolysis->Extraction LC_Injection LC Injection Extraction->LC_Injection Chromatography Reversed-Phase Chromatography LC_Injection->Chromatography Ionization Electrospray (ESI) or APCI Chromatography->Ionization Mass_Analysis Tandem MS (MRM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification Confirmation Retention Time & Ion Ratio Confirmation Quantification->Confirmation

Caption: Workflow for LC-MS/MS detection of Methandriol.

C. Detailed Protocol for LC-MS/MS Analysis of Methandriol in Urine

1. Sample Preparation

  • Hydrolysis and Extraction: The same enzymatic hydrolysis and SPE procedures described for GC-MS can be employed.[8] A fully automated SPE process can significantly improve throughput.[8]

  • 'Dilute-and-Shoot': For rapid screening, a simple dilution of the urine sample with the initial mobile phase may be sufficient, although this can lead to increased matrix effects.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph:

    • Column: A reversed-phase C18 or PFP (pentafluorophenyl) column is commonly used for steroid separation.[13]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate, is used.[14] A typical gradient might start at a low organic percentage and ramp up to elute the analytes.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally effective for anabolic steroids.[8] Atmospheric Pressure Chemical Ionization (APCI) can also be used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification and confirmation. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure specificity according to WADA guidelines.[15]

D. Data Analysis and Interpretation

Identification is confirmed if a peak is detected at the expected retention time for both the quantifier and qualifier MRM transitions, and the ratio of their peak areas falls within a specified tolerance of that of a reference standard.

CompoundPrecursor Ion [M+H]+Quantifier TransitionQualifier Transition
Methandriol305.2To be determinedTo be determined
Example: Testosterone289.2289.2 -> 109.1289.2 -> 97.1

(Note: Specific MRM transitions for Methandriol should be optimized experimentally by infusing a standard solution into the mass spectrometer.)

III. Method Validation and Quality Control

Any analytical method used for regulatory purposes, such as anti-doping control, must be thoroughly validated.[16] Validation parameters include:

  • Specificity/Selectivity: The ability to differentiate the analyte from other substances in the sample.[16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte.

According to guidelines for anti-doping laboratories, repeatability is a key validation parameter, with relative standard deviations typically expected to be below 15-25% depending on the concentration level.[16]

Conclusion

The detection of this compound, through its primary metabolite methandriol, is reliably achieved using both GC-MS and LC-MS/MS. While GC-MS is a robust and well-established technique, LC-MS/MS offers advantages in terms of sample throughput and sensitivity, often without the need for derivatization. The choice of method will depend on the specific requirements of the laboratory, including sample load, desired sensitivity, and available instrumentation. The protocols and principles outlined in this application note provide a solid foundation for the development and validation of analytical methods for the detection of methandriol in various sample matrices, ensuring scientific integrity and trustworthy results in research and regulatory settings.

References

  • Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Validation of qualitative chromatographic methods: strategy in antidoping control laboratories - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comprehensive sample preparation for anabolic steroids, glucocorticosteroids, beta-receptor blocking agents, selected anabolic androgenic steroids and buprenorphine in human urine | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

  • WADA Technical Document – TD2016EAAS. (2015). World Anti-Doping Agency. Retrieved from [Link]

  • Anabolic Steroids, Urine - Screen with Reflex to Confirmation | ARUP Laboratories Test Directory. (n.d.). Retrieved January 12, 2026, from [Link]

  • Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS-MS | Journal of Analytical Toxicology | Oxford Academic. (2014, August 7). Retrieved January 12, 2026, from [Link]

  • Measurement and Reporting of Endogenous Anabolic Androgenic Steroid (EAAS) Markers of the Urinary Steroid Profile. (2021). World Anti-Doping Agency. Retrieved from [Link]

  • Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport. (2023). World Anti-Doping Agency. Retrieved from [Link]

  • Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS Application. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]

  • Validation of specificity in doping control: problems and prospects. (2009). Semantic Scholar. Retrieved from [Link]

  • Method-validation summary; stability | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Method Development and Validation for Simultaneous Detection of Corticosteroids, Small Peptides, SARMs and Quaternary Ammonium Drugs in Camel Urine for Doping Control Applications. (2024, January 1). Ingenta Connect. Retrieved from [Link]

  • Analytical Strategies for Doping Control Purposes: Needs, Challenges, and Perspectives. (2015). ACS Publications. Retrieved from [Link]

  • WADA publishes revised Technical Documents and Technical Letters. (2021, November 30). World Anti-Doping Agency. Retrieved from [Link]

  • This compound - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • International Standards | World Anti Doping Agency. (n.d.). Retrieved January 12, 2026, from [Link]

  • GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. (n.d.). Retrieved January 12, 2026, from [Link]

  • An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in Water Using Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). St. John's University. Retrieved from [Link]

  • Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization. (2019). MSACL. Retrieved from [Link]

  • Application of GC-MS/MS for the Analysis of Anabolic Steroids in Meat Products. (n.d.). Waters. Retrieved from [Link]

  • Detection of methandienone and stanozolol metabolites: Recent experience at UCLA. (n.d.). Retrieved January 12, 2026, from [Link]

  • Screen for Steroids using gas chromatography-mass specetrometry. (n.d.). U.S. Food & Drug Administration. Retrieved from [Link]

  • Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

GC-MS Analysis of Methandriol Diacetate and its Metabolites: A Comprehensive Protocol for Doping Control and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methandriol diacetate is a synthetic anabolic-androgenic steroid (AAS) that functions as a prodrug to methandriol. Its detection, along with its metabolites, is critical in sports anti-doping and for pharmacokinetic research. Gas Chromatography-Mass Spectrometry (GC-MS) provides the high specificity and sensitivity required for the robust identification of these compounds in biological matrices. This application note presents a detailed, field-proven protocol for the analysis of this compound and its primary metabolites in human urine. The methodology encompasses sample preparation, including enzymatic hydrolysis and liquid-liquid extraction, chemical derivatization to enhance analyte volatility, and optimized GC-MS parameters for confident identification. The causality behind each experimental step is explained to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge

This compound (17α-methylandrost-5-ene-3β,17β-diol diacetate) is an esterified derivative of the anabolic steroid methandriol.[1][2] As an ester, it is designed to have a modified pharmacokinetic profile compared to its parent compound. In the body, it acts as a prodrug, undergoing rapid hydrolysis to release the pharmacologically active methandriol.[2] The subsequent metabolism of methandriol results in various Phase I and Phase II metabolites that are excreted in urine.[3]

The analysis of such compounds is a cornerstone of anti-doping programs governed by organizations like the World Anti-Doping Agency (WADA).[4][5] The analytical challenge lies not only in detecting the parent prodrug but also in identifying its unique metabolic fingerprints to extend the window of detection and confirm administration. GC-MS is a "gold standard" technique for this purpose, offering excellent chromatographic separation and mass spectrometric identification.[6][7] However, due to the low volatility and polar nature of steroids and their metabolites, a multi-step sample preparation and derivatization protocol is mandatory for successful GC-MS analysis.[8][9]

Principle of the Method

This protocol is designed to identify methandriol and its key urinary metabolite, 17α-methyl-5β-androstane-3α,17β-diol. The overall analytical workflow is based on established methods for steroid screening in anti-doping laboratories.[10][11]

The core principles are:

  • Enzymatic Hydrolysis: In urine, steroids and their metabolites are often conjugated with glucuronic acid to increase water solubility for excretion.[3] Treatment with β-glucuronidase is essential to cleave these conjugates and release the free steroids for extraction.[10][12]

  • Liquid-Liquid Extraction (LLE): The deconjugated free steroids are extracted from the aqueous urine matrix into an immiscible organic solvent. This step isolates the analytes and concentrates them.

  • Chemical Derivatization: The hydroxyl groups on the steroid backbone make the molecules polar and thermally labile. Silylation is a crucial step where these active hydrogens are replaced with non-polar trimethylsilyl (TMS) groups.[8][13] This process drastically increases the volatility and thermal stability of the analytes, making them amenable to GC analysis.

  • GC-MS Analysis: The derivatized extract is injected into the GC-MS system. The gas chromatograph separates the different steroid derivatives based on their boiling points and interaction with the capillary column. The mass spectrometer then bombards the eluting compounds with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint for identification.

Metabolic Pathway of this compound

Understanding the metabolic fate of this compound is fundamental to developing a robust analytical method. The prodrug itself is generally not detected in urine; instead, its metabolites are the primary targets.

  • De-esterification (Hydrolysis): Esterase enzymes in the body rapidly cleave the two acetate esters from this compound to release the active parent steroid, methandriol (17α-methylandrost-5-ene-3β,17β-diol).[2][14]

  • Phase I Metabolism: Methandriol undergoes further structural modifications. A principal metabolic reaction is the reduction of the double bond between carbons 5 and 6 (Δ5).[3] This hydrogenation primarily results in the formation of 17α-methyl-5β-androstane-3α,17β-diol , a key long-term metabolite.[3] Other potential Phase I reactions include hydroxylation at various positions, such as C16.[3]

  • Phase II Metabolism (Conjugation): The Phase I metabolites are rendered more water-soluble for excretion by conjugation, primarily through glucuronidation.[3]

Metabolic Pathway MD This compound (Administered Prodrug) M Methandriol (Active Steroid) MD->M Hydrolysis (De-esterification) P1 Phase I Metabolites (e.g., 17α-methyl-5β-androstane-3α,17β-diol) M->P1 Reduction, Hydroxylation (Phase I Metabolism) P2 Phase II Conjugates (Glucuronides) P1->P2 Glucuronidation (Phase II Metabolism) Urine Excretion in Urine P2->Urine

Caption: Metabolic conversion of this compound to excretable metabolites.

Experimental Protocols

4.1 Reagents and Materials

  • Urine sample and quality controls (QCs).

  • Internal Standard (IS): Methyltestosterone (1 µg/mL in methanol).

  • Phosphate buffer (0.2 M, pH 7.0).

  • β-glucuronidase from E. coli.[10][12]

  • Sodium carbonate/bicarbonate buffer (pH 9.6).[12]

  • Tert-butyl methyl ether (TBME), HPLC grade.

  • Anhydrous sodium sulfate.

  • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as 1% trimethylchlorosilane (TMCS) or a mixture of ammonium iodide (NH₄I) and ethanethiol.[13]

  • Ethyl acetate, HPLC grade.

4.2 Sample Preparation Workflow

The following protocol details the steps for extracting and preparing 2 mL of urine for analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start 2 mL Urine Sample is Add Internal Standard (e.g., Methyltestosterone) start->is hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 50°C, 1 hr) is->hydrolysis ph_adjust Adjust to pH 9.6 hydrolysis->ph_adjust lle Liquid-Liquid Extraction (5 mL TBME) ph_adjust->lle separate Centrifuge & Separate Organic Layer lle->separate dry Evaporate to Dryness (under N₂) separate->dry deriv Add MSTFA Reagent (50 µL) dry->deriv heat Heat at 60°C for 30 min deriv->heat inject Inject 1-2 µL into GC-MS heat->inject

Caption: Step-by-step workflow for urine sample preparation and analysis.

4.2.1 Step-by-Step Protocol: Hydrolysis and Extraction

  • Aliquot Sample: Pipette 2.0 mL of urine into a 15 mL glass screw-cap tube.

  • Add Internal Standard: Spike the sample with 25 µL of a 1 µg/mL methyltestosterone internal standard solution. The IS is crucial for monitoring extraction efficiency and providing a reference for retention time.

  • Buffer and Hydrolyze: Add 1.0 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase solution. Vortex briefly and incubate in a water bath at 50°C for 1 hour.[12] This step is critical for cleaving the glucuronide conjugates.

  • Cool and Adjust pH: Remove the sample and allow it to cool to room temperature. Adjust the pH to ~9.6 using the carbonate/bicarbonate buffer.[12] An alkaline pH ensures that the acidic functional groups are deprotonated, improving extraction efficiency into the organic solvent.

  • Perform LLE: Add 5.0 mL of TBME, cap the tube, and vortex vigorously for 5 minutes.

  • Separate Phases: Centrifuge the sample at 3000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Isolate Extract: Carefully transfer the upper organic layer (TBME) to a clean glass tube.

  • Evaporate: Evaporate the TBME extract to complete dryness under a gentle stream of nitrogen at 40°C.

4.2.2 Step-by-Step Protocol: Derivatization

  • Reconstitute and Derivatize: To the dried residue, add 50 µL of the MSTFA derivatizing reagent.[13]

  • Incubate: Cap the tube tightly and heat at 60°C for 30 minutes. This ensures the complete conversion of hydroxyl groups to their corresponding TMS-ethers.

  • Cool and Analyze: Allow the sample to cool to room temperature. The sample is now ready for GC-MS analysis. Transfer to a GC vial if necessary.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis. Method validation is required to confirm performance on a specific instrument.[15][16]

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977 MSD or equivalent
GC Column HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Volume 1-2 µL
Injector Type Splitless or Pulsed Split (e.g., 10:1 split after 1 min)[11]
Injector Temperature 280°C
Oven Program Initial 140°C, hold for 1 min. Ramp at 20°C/min to 240°C. Ramp at 5°C/min to 285°C. Ramp at 30°C/min to 310°C, hold for 5 min.
MS Transfer Line Temp 290°C
Ion Source Temperature 230°C
Ionization Energy 70 eV (Electron Ionization - EI)
Acquisition Mode Full Scan (m/z 50-600) for initial identification. Selected Ion Monitoring (SIM) for targeted quantification and enhanced sensitivity.[10]

Data Analysis: Expected Results and Interpretation

Identification of target compounds is confirmed by comparing the retention time and the mass spectrum of the peak in the sample to that of a certified reference standard analyzed under the same conditions.

6.1 Fragmentation Patterns and Characteristic Ions

Upon electron ionization, TMS-derivatized steroids exhibit characteristic fragmentation. The molecular ion (M⁺) is typically visible. Common fragmentation pathways include the loss of a methyl group (-15 Da), the loss of trimethylsilanol (TMSOH, -90 Da), and cleavage of the D-ring of the steroid.[17][18]

The table below summarizes the expected ions for the di-TMS derivatives of methandriol and its primary metabolite. These ions are crucial for setting up a SIM method for high-sensitivity screening.

CompoundDerivativeMW (Da)Expected M⁺ (m/z)Key Diagnostic Fragment Ions (m/z)
Methandrioldi-TMS ether448.7448433 (M-15), 358 (M-90), 343 (M-90-15), 143, 129
17α-methyl-5β-androstane-3α,17β-dioldi-TMS ether450.8450435 (M-15), 360 (M-90), 345 (M-90-15), 157, 143
Methyltestosterone (IS)mono-TMS ether374.6374359 (M-15), 284 (M-90), 143

Note: The m/z values listed are for the most abundant isotopes and are based on theoretical calculations and known fragmentation of similar steroids. They must be empirically confirmed.

Method Validation and Trustworthiness

To ensure the reliability and legal defensibility of results, particularly in a regulatory environment like anti-doping, the analytical method must be thoroughly validated.[6] Validation should be performed in accordance with internationally recognized standards such as ISO 17025 and WADA's International Standard for Laboratories (ISL) and associated Technical Documents.[15][16][19]

Key validation parameters include:

  • Specificity: The ability to unequivocally identify the target analytes without interference from endogenous matrix components.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Precision: The closeness of agreement between independent test results (assessed as intra-day and inter-day variability).

  • Accuracy/Recovery: The closeness of the measured value to the true value, often assessed by analyzing spiked QC samples.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

By establishing and documenting these performance characteristics, the protocol becomes a self-validating system, ensuring that the data generated is trustworthy and scientifically sound.

References

  • World Anti-Doping Agency. (2014). WADA Technical Document – TD2014EAAS Endogenous Anabolic Androgenic Steroids. [Link]

  • Paterson, S., & Nic Daeid, N. (2018). Determining the optimum derivatizing agents and parameters to improve the detection of anabolic-androgenic steroids. Discovery - the University of Dundee Research Portal. [Link]

  • World Anti-Doping Agency. (2016). WADA Technical Document – TD2016IRMS. [Link]

  • Chan, S. C., & Nolan, S. L. (1990). Analysis of anabolic steroids using GC/MS with selected ion monitoring. Journal of Analytical Toxicology, 14(2), 91-95. [Link]

  • World Anti-Doping Agency. (2018). WADA Technical Document – TD2018EAAS. [Link]

  • Temerdashev, A., Nesterenko, P., Dmitrieva, E., Zhurkina, K., & Feng, Y. Q. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5946. [Link]

  • Mazzarino, M., de la Torre, X., & Botrè, F. (2011). Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis. Analytical and Bioanalytical Chemistry, 399(1), 243-255. [Link]

  • Temerdashev, A., Nesterenko, P., Dmitrieva, E., Zhurkina, K., & Feng, Y. Q. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5946. [Link]

  • World Anti-Doping Agency. (2021). WADA Technical Document – TD2021EAAS. [Link]

  • Marcos, J., & Pozo, O. J. (2018). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 10(1), 49-70. [Link]

  • Mazzarino, M., de la Torre, X., & Botrè, F. (2011). Validation of a GC/MS method for the detection of two quinoline-derived selective androgen receptor modulators in doping. IRIS-AperTO. [Link]

  • Marcos, J., & Pozo, O. J. (2018). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Semantic Scholar. [Link]

  • Chan, S. C., & Nolan, S. L. (1990). Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring. ResearchGate. [Link]

  • Anusha, M., & Kumar, K. A. (2017). A Review on GC-MS and Method Development and Validation. Impactfactor.org. [Link]

  • Van Eenoo, P. (2009). Detection of steroids by fast gas chromatography triple quadrupole tandem mass spectrometry (GC-QqQ). World Anti Doping Agency - WADA. [Link]

  • de Oliveira, D. C., de Sousa, V. V., & de Pereira, H. M. (2006). Improvements in steroid screening in doping control with special emphasis to GC-MS analytical conditions and method validation. Journal of the Brazilian Chemical Society, 17(4), 708-715. [Link]

  • An, J., Lee, S., Oh, J., & Choi, K. (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 27(22), 7858. [Link]

  • Wang, C., & Wu, P. (2010). Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry. Journal of Chromatography A, 1217(35), 5646-5656. [Link]

  • World Anti-Doping Agency. (2023). Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport. [Link]

  • Andersen, S. B., Halldin, M. M., Dalsgaard, P. W., & Linnet, K. (2014). Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS-MS. Journal of Analytical Toxicology, 38(7), 415-421. [Link]

  • Grokipedia. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). Methandriol. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Wikidata. (n.d.). This compound. [Link]

  • The Merck Index Online. (n.d.). Methandriol. [Link]

  • PubChemLite. (n.d.). This compound (C24H36O4). [Link]

  • Schänzer, W., Geyer, H., Fusshöller, G., Halatcheva, N., Kohler, M., Parr, M. K., ... & Thevis, M. (2006). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. In Recent advances in doping analysis (14). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (n.d.). Methandriol. PubChem Compound Database. [Link]

  • Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2008). Tandem mass spectrometry approach for the investigation of the steroidal metabolism: structure-fragmentation relationship (SFR) in anabolic steroids and their metabolites by ESI-MS/MS analysis. Journal of mass spectrometry, 43(6), 793-806. [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • U.S. Food and Drug Administration. (2016). Screen for Steroids using gas chromatography-mass specetrometry. [Link]

  • Diva Portal. (2014). Analysis of most common endogenous steroids in plasma. [Link]

  • Zhang, J., He, J., & Li, B. (2024). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical chemistry, 96(1), 229-237. [Link]

  • Schurek, J., Bornemann, C., & Rohn, S. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Separations, 11(1), 23. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Protocol for the High-Throughput Quantification of Methandriol Diacetate in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Methandriol diacetate in human plasma. This compound, a synthetic anabolic-androgenic steroid (AAS), is a prodrug of methandriol and is of significant interest in clinical, forensic, and anti-doping contexts.[1] This protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed for researchers, scientists, and drug development professionals. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample clean-up and a stable isotope-labeled internal standard to ensure high accuracy and precision. The chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All procedures are in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[2][3][4][5][6][7]

Introduction

This compound (17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate) is a synthetic derivative of the anabolic steroid methandriol.[1] As an esterified prodrug, it is designed to have a longer duration of action compared to its parent compound.[1] The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, monitoring therapeutic use, and detecting its abuse in sports. LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of steroids in complex biological fluids.[8] This application note describes a complete protocol that has been optimized for the reliable quantification of this compound in human plasma.

Materials and Reagents

Material/ReagentSupplierGrade
This compoundSigma-Aldrich≥98%
This compound-d3Alsachim≥98%, isotopic purity ≥99%
AcetonitrileHoneywellLC-MS Grade
MethanolHoneywellLC-MS Grade
WaterMilli-Q system18.2 MΩ·cm
Formic acidThermo Fisher ScientificLC-MS Grade
Methyl tert-butyl ether (MTBE)Sigma-AldrichHPLC Grade
Human Plasma (K2-EDTA)BioIVT

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed to efficiently extract this compound from the plasma matrix, minimizing matrix effects and ensuring high recovery.[9][10]

Protocol
  • Allow all samples (calibration standards, quality controls, and unknown samples) and reagents to thaw to room temperature.

  • Vortex the plasma samples briefly to ensure homogeneity.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (this compound-d3, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a clean 1.5 mL microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma is Add 25 µL Internal Standard (this compound-d3) plasma->is vortex1 Vortex (10s) is->vortex1 mtbe Add 500 µL MTBE vortex1->mtbe vortex2 Vortex (2 min) mtbe->vortex2 centrifuge Centrifuge (13,000 x g, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for this compound.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography
ParameterCondition
HPLC SystemWaters ACQUITY UPLC I-Class or equivalent
ColumnPhenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm[11]
Column Temperature40°C
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
GradientTime (min)
Mass Spectrometry
ParameterCondition
Mass SpectrometerSCIEX Triple Quad™ 5500 or equivalent
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision Gas9 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
MRM Transitions

The MRM transitions for this compound and its internal standard are optimized for maximum sensitivity and specificity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 389.3329.3 (Quantifier)15
389.3269.3 (Qualifier)25
This compound-d3 392.3332.315

Note: Collision energies should be optimized for the specific instrument used.

G cluster_mrm MRM Fragmentation Pathway precursor [M+H]+ 389.3 product1 [M+H-CH3COOH]+ 329.3 precursor->product1 -60 Da product2 [M+H-2(CH3COOH)]+ 269.3 precursor->product2 -120 Da

Caption: Proposed MRM fragmentation of this compound.

Method Validation

The bioanalytical method was fully validated according to the FDA and EMA guidelines.[2][3][4][5][6][7] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Calibration Range
0.5 - 200 ng/mL>0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ0.5≤10.2≤11.5-5.6 to 4.8-4.2 to 5.1
LQC1.5≤8.5≤9.8-3.1 to 6.2-2.5 to 7.3
MQC50≤6.1≤7.5-4.5 to 3.9-3.8 to 4.6
HQC150≤5.8≤6.9-2.9 to 5.3-1.7 to 6.0

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).[2][3]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

QC LevelExtraction Recovery (%)Matrix Effect (%)
LQC88.5 ± 4.295.1 ± 3.5
HQC92.1 ± 3.897.3 ± 2.9

Acceptance criteria: Consistent and reproducible recovery and minimal matrix effect.

Stability

The stability of this compound was evaluated under various conditions to ensure sample integrity during handling and storage.

Stability ConditionDurationResult
Bench-top (Room Temp)6 hoursStable
Freeze-Thaw3 cyclesStable
Long-term (-80°C)90 daysStable
Post-preparative (Autosampler)24 hoursStable

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure provides high recovery and minimal matrix effects. The method has been thoroughly validated according to international regulatory guidelines and is suitable for high-throughput analysis in various research and clinical settings.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]

  • Wikipedia. This compound. [Link]

  • Pozo, O. J., et al. (2014). Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS-MS. Journal of Analytical Toxicology, 38(7), 407-415. [Link]

  • Advanced Materials Technology. Separation of Anabolic Steroids on HALO® C18 Column. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]

  • Xiong, C., et al. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(1), 115-124. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]

  • Phenomenex. LC-MS/MS Steroid Analysis Solutions for Clinical Research. [Link]

  • Simkova, M., et al. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Journal of Chromatography B, 1201-1202, 123294. [Link]

Sources

Application Note: Protocol for the Preparation and Stability-Indicating Analysis of Methandriol Diacetate Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, validation, and stability assessment of stock solutions for Methandriol diacetate. This compound is a synthetic anabolic-androgenic steroid (AAS) and a di-ester prodrug of methandriol, necessitating precise and accurate solution handling for reproducible experimental outcomes.[1][2] Given its classification as a controlled substance and its susceptibility to hydrolysis, this guide emphasizes rigorous safety protocols, method validation according to ICH guidelines, and a systematic approach to stability testing. The protocols herein describe the use of High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a stability-indicating method to ensure the integrity, concentration, and purity of the prepared stock solutions over time.

Introduction and Scientific Background

This compound (17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate) is a research compound with anabolic properties.[1] As an esterified steroid, it is designed to be hydrolyzed in vivo to its active form, methandriol.[2][3] This inherent chemical characteristic—the presence of two ester linkages—also makes it susceptible to degradation in solution, primarily through hydrolysis, which can be catalyzed by water or non-neutral pH.[4] Therefore, generating reliable and reproducible data in pharmacological or analytical studies hinges on the use of a stock solution that is both accurately prepared and demonstrably stable under defined storage conditions.

The objective of this guide is to provide a self-validating framework for laboratory professionals. This involves not just the preparation of the solution but also its rigorous characterization and the establishment of a reliable shelf-life. All validation and stability concepts are grounded in the principles outlined by the International Council for Harmonisation (ICH) in guidelines such as ICH Q2(R2).[5][6][7][8]

Physicochemical Properties of this compound

A summary of the key properties of this compound is essential for understanding its handling and solution behavior.

PropertyValueReference
Chemical Name 17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate[1][2]
CAS Number 2061-86-1[1][9]
Molecular Formula C₂₄H₃₆O₄[1][2]
Molecular Weight 388.54 g/mol [1][9]
Appearance White to pale yellow solid[1]
Melting Point 145–146°C[1][9]
Solubility Slightly soluble in ethanol and methanol[1]
Regulatory Status Controlled Substance (e.g., Schedule III in the U.S.)[1]

Critical Safety and Handling Precautions

This compound is a potent anabolic-androgenic steroid and must be handled with appropriate safety measures to prevent occupational exposure. It is classified as a controlled substance in many jurisdictions.[1]

  • Engineering Controls : All handling of the solid compound and preparation of its solutions must be conducted within a certified chemical fume hood or a similar ventilated enclosure.

  • Personal Protective Equipment (PPE) : A comprehensive PPE protocol is mandatory. This includes:

    • Gloves : Use chemically compatible, disposable gloves (e.g., nitrile). Double-gloving is recommended when handling the pure compound.

    • Eye Protection : Safety glasses with side shields are required at a minimum. For handling larger quantities of powder, safety goggles or a face shield should be used.[10]

    • Lab Coat : A dedicated, buttoned lab coat must be worn.

  • Training : Personnel must be trained on the specific hazards of AAS, including potential reproductive and carcinogenic risks.[11][12][13] Training must be documented.

  • Disposal : All waste materials, including contaminated PPE, vials, and unused solutions, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[10]

Part 1: High-Concentration Stock Solution Preparation

This protocol details the preparation of a 1 mg/mL primary stock solution. This concentration is a practical starting point for creating calibration standards and working solutions.

Rationale for Solvent Selection

The selection of an appropriate solvent is the most critical step in ensuring solution stability. Based on the principle of "like dissolves like" and known properties of similar steroid esters, polar organic solvents are suitable candidates.[14] this compound is slightly soluble in ethanol and methanol.[1]

Chosen Solvent: Anhydrous Ethanol (≥99.5% purity, HPLC Grade). Causality:

  • Compatibility: Ethanol is a common solvent in biological assays and is compatible with reverse-phase HPLC.

  • Minimizing Hydrolysis: The use of an anhydrous solvent is critical to reduce the availability of water, thereby minimizing the primary degradation pathway of ester hydrolysis.

  • Volatility: Ethanol's moderate volatility allows for easy removal if required for specific experimental steps (e.g., cell-based assays), but it is not so volatile as to cause significant concentration changes during routine handling.

Required Materials and Equipment
Materials & ReagentsEquipment
This compound (analytical standard, ≥98% purity)Analytical Balance (4-decimal place)
Anhydrous Ethanol (HPLC Grade, ≥99.5%)Class A Volumetric Flasks (e.g., 10 mL, 25 mL)
Amber Glass Vials with PTFE-lined capsCalibrated Micropipettes
Benchtop Vortex Mixer
Ultrasonic Bath
Step-by-Step Preparation Protocol (1 mg/mL)
  • Pre-equilibration: Allow the container of this compound and the anhydrous ethanol to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 10.0 mg of this compound powder onto weighing paper using an analytical balance within a fume hood.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A amber volumetric flask.

  • Initial Dissolution: Add approximately 7 mL of anhydrous ethanol to the flask. Cap the flask and vortex gently for 30 seconds.

  • Complete Solubilization: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the solid. The solution should be clear and free of particulates.

  • Final Volume Adjustment: Allow the solution to return to room temperature. Carefully add anhydrous ethanol to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller-volume amber glass vials with PTFE-lined caps. This minimizes contamination and degradation from repeated freeze-thaw cycles. Store aliquots at the recommended temperature (see Part 3).

Part 2: Analytical Method for Validation and Stability Testing

A validated, stability-indicating analytical method is required to assess the concentration and purity of the stock solution. A reverse-phase HPLC-UV method is suitable for this purpose.[15][16][17][18]

HPLC-UV Method Parameters (Example)
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for steroid separation due to its hydrophobic nature.
Mobile Phase Acetonitrile:Water (70:30, v/v)Provides good resolution for moderately nonpolar compounds like steroid esters.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
Column Temp. 30°CMaintains consistent retention times and peak shapes.
UV Wavelength 210 nmSteroids often lack strong chromophores but exhibit absorbance in the low UV range. This wavelength should be optimized by scanning the UV spectrum of the standard.
Protocol for Stock Solution Validation

This protocol validates the prepared stock solution's concentration and initial purity (Time = 0).

  • Prepare Calibration Standards: Perform serial dilutions of the 1 mg/mL (1000 µg/mL) primary stock solution with anhydrous ethanol to prepare a set of at least five calibration standards (e.g., 5, 20, 50, 100, 250 µg/mL).

  • Generate Calibration Curve: Inject each calibration standard in triplicate onto the HPLC system. Plot the mean peak area against the known concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Verify Stock Concentration: Prepare a fresh dilution of the primary stock solution to a concentration within the calibration range (e.g., 100 µg/mL).

  • Analyze and Quantify: Inject this verification sample in triplicate. Using the regression equation from the calibration curve, calculate the concentration. The mean calculated concentration should be within ±2% of the theoretical value (e.g., 98-102 µg/mL).

  • Assess Purity: Examine the chromatogram from the 1000 µg/mL stock solution. The purity, calculated by peak area percentage, should be ≥98%. Note any degradation peaks.

Part 3: Protocol for Stability Assessment

This protocol determines the shelf-life of the stock solution under defined conditions.[19][20]

Experimental Design and Logic

The stability study is designed to evaluate the impact of temperature and light, two common factors in laboratory degradation.[19][21]

// Nodes start [label="Start: Obtain\nthis compound (≥98%)", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="Accurately Weigh\n10.0 mg", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in\nAnhydrous Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; volume [label="Adjust to Final Volume\n(10 mL, Class A Flask)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; homogenize [label="Homogenize & Aliquot\ninto Amber Vials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stock [label="Primary Stock Solution\n(1 mg/mL)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

validate [label="Validate (T=0)\nConcentration & Purity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="Use Validated\nHPLC-UV Method", fillcolor="#F1F3F4", fontcolor="#202124"];

pass [label="Result: Pass\n(98-102% Conc., ≥98% Purity)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Result: Fail\n(Investigate & Re-prepare)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> weigh; weigh -> dissolve; dissolve -> volume; volume -> homogenize; homogenize -> stock; stock -> validate; validate -> hplc [style=dashed, arrowhead=none]; validate -> pass [label="Meets Criteria"]; validate -> fail [label="Does Not Meet\nCriteria"]; } }

Caption: Workflow for preparing and validating the primary stock solution.

Step-by-Step Stability Protocol
  • Sample Preparation: Use the aliquots of the validated 1 mg/mL stock solution prepared in Part 1.

  • Storage Conditions: Store sets of triplicate vials under the following conditions:

    • Condition A (Control): -20°C, protected from light.

    • Condition B (Refrigerated): 4°C, protected from light.

    • Condition C (Room Temp): ~22°C, protected from light.

    • Condition D (Photostability): ~22°C, exposed to ambient lab light.

  • Testing Schedule: Analyze one vial from each condition at the following time points: T=0, 1 week, 1 month, 3 months, and 6 months.[20][21]

  • Analysis: At each time point, allow the vial to equilibrate to room temperature. Analyze the sample using the validated HPLC-UV method described in Part 2.

  • Data Evaluation:

    • Calculate the concentration of this compound remaining as a percentage of the T=0 concentration.

    • Inspect chromatograms for the appearance or increase in the area of any new peaks, which would indicate degradation products.

Example Data and Acceptance Criteria

The solution is considered stable if the concentration remains between 98% and 102% of the initial value and no significant degradation products are observed.

Time PointCondition A (-20°C, Dark)Condition B (4°C, Dark)Condition C (22°C, Dark)Condition D (22°C, Light)
T=0 100.0%100.0%100.0%100.0%
1 Week 99.8%99.5%98.9%97.5%
1 Month 100.1%99.2%96.2%91.0%
3 Months 99.7%98.5%90.5%82.3%
6 Months 99.5%98.1%85.1%74.6%
Status Stable Stable Unstable Unstable

// Nodes start [label="Start with Validated\nStock Solution (T=0)", fillcolor="#34A853", fontcolor="#FFFFFF"];

storage [label="Store Aliquots Under\n4 Different Conditions\n(-20°C/Dark, 4°C/Dark, RT/Dark, RT/Light)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

timepoint [label="Pull Samples at\nDefined Time Points\n(1W, 1M, 3M, 6M)", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"];

analyze [label="Analyze via HPLC-UV:\nAssay (% Initial Conc.)\n& Purity (% Degradants)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

decision [label="Concentration >98% AND\nNo Significant Degradants?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

stable [label="Conclusion: Stable\nUnder These Conditions", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; unstable [label="Conclusion: Unstable\n(Define Shelf-Life Limit)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> storage; storage -> timepoint; timepoint -> analyze; analyze -> decision; decision -> stable [label="Yes"]; decision -> unstable [label="No"]; } }

Caption: Logic flow for the multi-condition stability assessment study.

Summary and Recommendations

The integrity of experimental data derived from the use of this compound is directly dependent on the quality of the stock solution. This guide provides a robust, self-validating methodology for its preparation and stability assessment.

Key Recommendations:

  • Preparation: A 1 mg/mL stock solution of this compound should be prepared gravimetrically using an analytical standard (≥98% purity) in anhydrous ethanol (HPLC Grade) .

  • Validation: The concentration and purity of every newly prepared primary stock solution must be verified against a multi-point calibration curve using a validated HPLC-UV method, as outlined in Part 2.

  • Storage: Based on the principles of steroid ester stability, long-term storage is recommended at -20°C in small-volume, single-use amber glass aliquots to prevent degradation from light and freeze-thaw cycles.[22]

  • Shelf-Life: The stability data generated from the protocol in Part 3 should be used to assign a formal expiration date to the stock solution under specified storage conditions. Based on typical steroid ester behavior, solutions stored at -20°C are expected to be stable for at least 6 months. However, this must be confirmed empirically.

By adhering to these protocols, researchers can ensure the consistency, accuracy, and reliability of their this compound stock solutions, thereby enhancing the overall quality and reproducibility of their scientific work.

References

  • Title: this compound - Grokipedia Source: Grokipedia URL
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: ELC Group URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Stability Testing Strategies for Working Standards Source: BioPharma Consulting Group URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Lab Compliance channel) URL: [Link]

  • Title: Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry Source: Journal of Chromatographic Science URL: [Link]

  • Title: Hydroxylated steroids stability Source: ResearchGate URL: [Link]

  • Title: Steroid Esters Explained Source: Northroid URL: [Link]

  • Title: Methandriol Source: The Merck Index Online URL: [Link]

  • Title: [A Reverse Phase High Performance Liquid chromatography-UV Spectrometry Method for the Analysis of Several Intrinsic Adrenal Delta 4-steroid Concentrations] Source: PubMed URL: [Link]

  • Title: Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species Source: PubMed URL: [Link]

  • Title: Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection Source: Waters Corporation URL: [Link]

  • Title: Advanced Analytical Techniques in Stability Testing Source: Separation Science URL: [Link]

  • Title: How to Use Steroids Safely for Bodybuilding Source: Arsenal Health URL: [Link]

  • Title: Stability and detectability of testosterone esters in Dried Blood Spots after intramuscular injections Source: ResearchGate URL: [Link]

  • Title: Methandriol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Determination of Steroid Esters in Hair of Slaughter Animals by Liquid Chromatography with Tandem Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Stability Studies-Regulations, Patient Safety & Quality Source: Coriolis Pharma URL: [Link]

  • Title: Methandriol (CAS 521-10-8) - Chemical & Physical Properties Source: Cheméo URL: [Link]

  • Title: ANABOLIC STEROIDS explained - how to stay safe, healthy and understand your bloodwork Source: YouTube (The Stealth Doctor channel) URL: [Link]

  • Title: Best Practice Guidance for Male Individuals Using Anabolic Androgenic Steroids in Recreational Sports Within Primary Care: Protocol for a Modified Delphi Consensus Study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: SAFETY DATA SHEET - Testosterone Cypionate Source: U.S. Pharmacopeia (via Amazon S3) URL: [Link]

  • Title: A practical primer on safer use of anabolic steroids & performance enhancement drugs Source: ResearchGate URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Organic Solvent Solubility Data Book Source: CORE URL: [Link]

  • Title: Methandriol dipropionate - Wikipedia Source: Wikipedia URL: [Link]

Sources

Cell viability assays with Methandriol diacetate treatment

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Assessment of Cellular Viability and Cytotoxicity Following Methandriol Diacetate Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for assessing the effects of this compound on cell viability. This compound is a synthetic anabolic-androgenic steroid and acts as a prodrug for methandriol, a compound of interest in various research fields, including oncology.[1][2] Evaluating its impact on cell health is a critical first step in characterizing its biological activity. These application notes detail the scientific rationale behind selecting appropriate assays, provide step-by-step protocols for robust primary and secondary screening, and offer insights into interpreting the data to distinguish between cytotoxic and cytostatic effects. We present methodologies for metabolic, total biomass, and membrane integrity assays to build a comprehensive cellular response profile.

Scientific Background & Assay Rationale

This compound: A Synthetic Steroid Prodrug

This compound is a 17α-alkylated derivative of 5-androstenediol and functions as a prodrug, being metabolized in the body into the active compound, methandriol.[1][3] The primary mechanism of action for its active form is believed to be the interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] Given that sex steroids can modulate cell growth and induce apoptosis in hormone-sensitive cancers, investigating the effect of this compound on cell viability is essential, particularly in cancer cell lines expressing steroid receptors.[5]

The Importance of Multi-Parametric Viability Assessment

Cell viability is a measure of the proportion of live, healthy cells in a population.[6] A single assay provides only one perspective on cell health. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, a multi-assay approach is recommended to build a complete picture of the cellular response to this compound.

  • Metabolic Activity: Assays like MTT measure the reduction of a substrate by mitochondrial enzymes in living cells, serving as an indicator of overall metabolic function.[6]

  • Cellular Biomass: Assays such as the Sulforhodamine B (SRB) test quantify total protein content, which correlates with the number of cells.[7][8] This method is particularly useful as it is less susceptible to interference from compounds that alter cellular metabolism.

  • Membrane Integrity: The Trypan Blue exclusion assay directly differentiates between live cells, which possess intact membranes that exclude the dye, and dead cells with compromised membranes that take it up.[9][10]

By combining these approaches, researchers can confidently determine if this compound causes cell death (cytotoxicity) or simply halts proliferation (cytostasis).

Recommended Primary Viability Assays

For initial screening and dose-response studies, high-throughput, plate-based assays are recommended. The MTT and SRB assays are excellent complementary methods.

Protocol: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization solution: 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom tissue culture plates.

  • Microplate spectrophotometer (reader).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (or until cells reach logarithmic growth phase) at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO diluted to the highest concentration used for the drug) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Protocol: Sulforhodamine B (SRB) Assay for Total Biomass

The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] The amount of bound dye is proportional to the total cellular protein mass.[8]

Materials:

  • Trichloroacetic acid (TCA), cold 50% (w/v) solution.

  • SRB solution: 0.4% (w/v) SRB in 1% (v/v) acetic acid.[8]

  • Wash solution: 1% (v/v) acetic acid.

  • Solubilization solution: 10 mM Tris base, pH 10.5.[8]

  • 96-well flat-bottom tissue culture plates.

  • Microplate spectrophotometer.

Step-by-Step Methodology:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After the treatment incubation, gently add 25 µL of cold 50% TCA to each well (final concentration 10%) without disturbing the cell monolayer. Incubate at 4°C for 1 hour.[13]

  • Washing: Carefully remove the supernatant. Wash the plates 4-5 times with 1% acetic acid to remove unbound dye.[7] After the final wash, allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[7][8]

  • Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[13]

  • Air Dry: Allow the plates to air-dry completely at room temperature.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Read the absorbance at approximately 510-540 nm.[7]

  • Data Analysis: Calculate % Viability using the same formula as in the MTT assay.

Experimental Workflow for Primary Screening

G cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate treat Treat with Methandriol Diacetate (Dose-Response) seed->treat incubate Incubate for Desired Time (e.g., 48h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt Run in Parallel srb SRB Assay (Total Biomass) incubate->srb Run in Parallel read Read Absorbance mtt->read srb->read calc Calculate % Viability vs. Vehicle Control read->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for primary screening with this compound.

Confirmatory and Mechanistic Assays

If a decrease in viability is observed in the primary assays, follow-up experiments are crucial to confirm cell death and investigate the underlying mechanism.

Protocol: Trypan Blue Exclusion Assay for Membrane Integrity

This assay provides a direct count of viable versus non-viable cells. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes are stained blue.[9][14]

Materials:

  • Trypan Blue solution, 0.4%.[9]

  • Hemocytometer or automated cell counter.

  • Microscope.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells in larger formats (e.g., 6-well plates) and treat with key concentrations of this compound (e.g., the calculated IC50 and 2x IC50) alongside a vehicle control.

  • Cell Harvesting: After incubation, collect the culture supernatant (which contains floating dead cells). Wash the adherent layer with PBS and detach the cells using trypsin. Combine the detached cells with their corresponding supernatant.

  • Staining: Mix a small volume of the cell suspension 1:1 with 0.4% Trypan Blue solution.[9] For example, 10 µL of cell suspension with 10 µL of Trypan Blue.

  • Incubation: Allow the mixture to sit for 1-3 minutes at room temperature.[10]

  • Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of clear (live) and blue (dead) cells in the central grid.

  • Data Analysis:

    • % Viability = (Number of Live Cells / Total Number of Cells) x 100[9]

Investigating Apoptosis: Caspase-3/7 Activity Assay

A reduction in cell viability is often due to the induction of apoptosis, a form of programmed cell death. A key event in apoptosis is the activation of executioner caspases, such as Caspase-3 and Caspase-7.[15] Their activity can be measured using a fluorogenic substrate.

Materials:

  • Fluorometric Caspase-3/7 Assay Kit (containing a substrate like Ac-DEVD-AMC or similar).

  • 96-well black, clear-bottom plates.

  • Fluorometric microplate reader.

Step-by-Step Methodology:

  • Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound as described previously. Include a positive control for apoptosis (e.g., staurosporine).[16]

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a substrate and a buffer.

  • Assay: After treatment, add the prepared Caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence using an appropriate excitation/emission wavelength pair (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).[15]

  • Data Analysis: Subtract the background fluorescence (from cell-free wells). Express the results as fold-change in caspase activity relative to the vehicle-treated control.

Simplified Apoptotic Pathway

G cluster_pathways Apoptotic Signaling treatment This compound Treatment intrinsic Intrinsic Pathway (Mitochondrial Stress) treatment->intrinsic extrinsic Extrinsic Pathway (Death Receptors) treatment->extrinsic casp9 Initiator Caspases (e.g., Caspase-9, -8) intrinsic->casp9 extrinsic->casp9 casp37 Executioner Caspases (Caspase-3, -7) casp9->casp37 apoptosis Substrate Cleavage & Apoptosis casp37->apoptosis assay Fluorogenic Substrate (e.g., Ac-DEVD-AMC) Cleavage casp37->assay Measured by Assay

Caption: Apoptotic cascade leading to Caspase-3/7 activation.

Data Presentation and Summary

Table 1: Comparison of Recommended Cell Viability Assays
AssayPrincipleEndpoint MeasuredProsCons
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.Metabolic ActivityHigh-throughput, sensitive, widely used.Can be affected by compounds that alter cellular metabolism or redox state.
SRB Binding of dye to basic amino acids of cellular proteins.[7]Total Protein BiomassHigh-throughput, stable endpoint, less affected by metabolic changes.[13]Requires a fixation step; less sensitive for suspension cells.
Trypan Blue Exclusion of dye by intact cell membranes.[9]Membrane IntegrityDirect measure of viability, simple, inexpensive.Low-throughput, subjective counting, only measures late-stage cell death.[10][17]
Caspase-3/7 Cleavage of a fluorogenic substrate by active caspases.[15]Apoptotic ActivityMechanistic insight, sensitive detection of early apoptosis.Does not detect non-apoptotic cell death; requires specific kit.
Table 2: Hypothetical Data from this compound Treatment

(Data is for illustrative purposes only)

Cell LineReceptor StatusMTT Assay IC₅₀ (µM) (48h)SRB Assay IC₅₀ (µM) (48h)Trypan Blue Viability at IC₅₀ (MTT)Caspase-3/7 Activation (Fold Change at IC₅₀)
LNCaP AR Positive15.218.5~55%4.8
PC-3 AR Negative> 100> 100> 95%1.1
MCF-7 AR Low/ER Positive85.692.1> 90%1.3

This hypothetical data suggests that this compound selectively reduces the viability of androgen receptor-positive (LNCaP) cells, likely through the induction of apoptosis, while having minimal effect on AR-negative (PC-3) or low-AR (MCF-7) cells.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1–A3.B.3. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • DeNovix. (2019). Trypan Blue Assay Protocol | Technical Note 181. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]

  • Cellculture2. (2024). Cell quantitation: SRB Assay. Altervista. Retrieved from [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Trypan Blue Staining Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Grokipedia. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Methandriol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Jordan, V. C. (2015). Sex steroid induced apoptosis as a rational strategy to treat anti-hormone resistant breast and prostate cancer. Oncotarget, 6(22), 18698–18711. Retrieved from [Link]

Sources

Application Notes and Protocols: Unraveling the Transcriptomic Landscape of Cells Treated with Methandriol Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Methandriol Diacetate's Impact on Gene Expression

This compound, a synthetic anabolic-androgenic steroid (AAS), functions as a prodrug for methandriol.[1][2][3] As an ester of methandriol, it is designed for a more extended release profile.[4] Like other AAS, its primary mechanism of action is through interaction with the androgen receptor (AR), a ligand-inducible transcription factor that modulates the expression of target genes.[5][6][7][8] Upon binding, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, recruiting co-regulators to initiate transcription.[9][10][11] This signaling cascade can influence a myriad of cellular processes, including protein synthesis, cell proliferation, and differentiation.[5][8]

While the general effects of AAS on muscle protein synthesis and other physiological processes are well-documented, the specific transcriptomic signature induced by this compound remains largely uncharacterized.[5][12] Understanding these changes at the molecular level is paramount for researchers in drug development and cellular biology seeking to elucidate its precise biological functions and potential therapeutic applications or off-target effects. This guide provides a comprehensive framework for conducting a thorough gene expression analysis in a cell culture model treated with this compound, from initial experimental design to in-depth data interpretation.

I. Foundational Concepts: Androgen Receptor Signaling and Gene Regulation

The cellular response to this compound is primarily mediated by the androgen receptor. The binding of the active metabolite, methandriol, to the AR initiates a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation.[10] In the nucleus, the AR-ligand complex acts as a transcription factor, directly regulating a host of genes.[9] Furthermore, crosstalk with other signaling pathways, such as Wnt and Notch, has been demonstrated, adding layers of complexity to the gene regulatory network influenced by AAS.[5][12] A comprehensive gene expression analysis, therefore, should not only focus on known AR target genes but also aim to uncover novel regulated pathways.

Androgen_Receptor_Signaling Figure 1: Simplified Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MD Methandriol (from Diacetate) AR Androgen Receptor (AR) MD->AR Binding AR_HSPs AR-HSP Complex AR->AR_HSPs Binding AR_dimer AR Dimer AR->AR_dimer HSPs Heat Shock Proteins (HSPs) HSPs->AR_HSPs Binding AR_HSPs->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene Target Gene ARE->Gene Transcription CoReg Co-regulators CoReg->ARE Recruitment mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Figure 1: Simplified Androgen Receptor Signaling Pathway.

II. Experimental Design and Workflow

A robust experimental design is the cornerstone of reliable gene expression analysis. The following workflow outlines the key stages, from cell culture to data analysis.

Experimental_Workflow Figure 2: Gene Expression Analysis Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Data Analysis CellCulture 1. Cell Culture & Treatment RNA_Isolation 2. RNA Isolation & QC CellCulture->RNA_Isolation Library_Prep 3a. RNA-Seq Library Preparation RNA_Isolation->Library_Prep RT_qPCR 3b. Reverse Transcription & qPCR RNA_Isolation->RT_qPCR Sequencing 4a. Sequencing Library_Prep->Sequencing qPCR_Analysis 4b. qPCR Data Analysis (Relative Quantification) RT_qPCR->qPCR_Analysis RNASeq_Analysis 5a. RNA-Seq Data Analysis (Alignment, Quantification, DEG) Sequencing->RNASeq_Analysis Interpretation 6. Biological Interpretation (Pathway & GO Analysis) RNASeq_Analysis->Interpretation qPCR_Analysis->Interpretation

Caption: Figure 2: Gene Expression Analysis Workflow.

A. Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For studying androgenic effects, cell lines expressing the androgen receptor, such as the human prostate cancer cell line LNCaP or skeletal muscle cell lines, are appropriate.

B. This compound Treatment
  • Dose-Response and Time-Course: It is essential to perform preliminary experiments to determine the optimal concentration and duration of this compound treatment. A dose-response study will identify a concentration that elicits a biological response without causing significant cytotoxicity. A time-course experiment will reveal the dynamics of gene expression changes.

  • Controls: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is mandatory to account for any effects of the solvent on gene expression.

III. Detailed Protocols

A. Protocol 1: Total RNA Isolation from Cultured Cells

High-quality, intact RNA is a prerequisite for successful gene expression analysis.[13][14][15][16]

Materials:

  • TRIzol® Reagent or equivalent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • RNase-free tubes and pipette tips

Procedure:

  • Cell Lysis: After removing the culture medium, add 1 mL of TRIzol® Reagent directly to a 60 mm culture dish. Lyse the cells by repeatedly pipetting the solution.

  • Phase Separation: Transfer the lysate to a nuclease-free microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.

  • RNA Precipitation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases. Carefully transfer the upper aqueous phase (containing the RNA) to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • Washing: Discard the supernatant and wash the pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.

RNA Quality Control (QC): Assess RNA integrity and purity using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

QC MetricAcceptable RangeRationale
A260/A280 Ratio 1.8 - 2.1Indicates purity from protein contamination.
A260/A230 Ratio > 1.8Indicates purity from organic contaminants.
RNA Integrity Number (RIN) > 8.0Ensures minimal RNA degradation for reliable downstream applications.[17]
B. Protocol 2: RNA Sequencing (RNA-Seq) Library Preparation

RNA-Seq provides a comprehensive, unbiased view of the transcriptome.

Note: This is a generalized protocol. Always refer to the specific manufacturer's instructions for the chosen library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

  • mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.

  • First and Second Strand Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.

  • Adapter Ligation: Ligate sequencing adapters to the adenylated cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated cDNA library to generate a sufficient quantity for sequencing.

  • Library Quantification and QC: Quantify the final library and assess its quality before sequencing.

C. Protocol 3: Two-Step Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive and specific method for validating the expression of a select number of genes identified by RNA-Seq or for targeted gene expression studies.[18][19]

Step 1: Reverse Transcription (cDNA Synthesis)

  • Reaction Setup: In a nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and nuclease-free water to the recommended volume.

  • Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice.

  • Master Mix Preparation: Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase.

  • cDNA Synthesis: Add the master mix to the RNA/primer mixture and incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, followed by enzyme inactivation at 85°C for 5 minutes). The resulting cDNA can be stored at -20°C.

Step 2: Quantitative PCR (qPCR)

  • Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a probe-based master mix, forward and reverse primers for your gene of interest and a reference gene, and nuclease-free water.

  • Plate Loading: Add the master mix and diluted cDNA to a qPCR plate.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

IV. Data Analysis and Interpretation

A. RNA-Seq Data Analysis Pipeline

A typical RNA-Seq data analysis pipeline involves several key steps.[20][21][22][23][24]

RNASeq_Pipeline Figure 3: RNA-Seq Data Analysis Pipeline Raw_Reads 1. Raw Reads (FASTQ) QC 2. Quality Control (FastQC) Raw_Reads->QC Trimming 3. Adapter Trimming (Trimmomatic) QC->Trimming Alignment 4. Alignment to Reference Genome (STAR, HISAT2) Trimming->Alignment Quantification 5. Gene Expression Quantification (featureCounts, RSEM) Alignment->Quantification DEG_Analysis 6. Differential Expression Analysis (DESeq2, edgeR) Quantification->DEG_Analysis Pathway_Analysis 7. Pathway & Gene Ontology (GO) Analysis DEG_Analysis->Pathway_Analysis

Caption: Figure 3: RNA-Seq Data Analysis Pipeline.

  • Differentially Expressed Genes (DEGs): The primary output of this analysis is a list of genes that are significantly up- or down-regulated in response to this compound treatment.

  • Pathway and Gene Ontology (GO) Analysis: These analyses help to identify the biological pathways and cellular functions that are enriched in the list of DEGs, providing insights into the broader biological impact of the treatment.

B. qPCR Data Analysis

The most common method for analyzing qPCR data is relative quantification using the delta-delta Ct (ΔΔCt) method.[25][26][27][28]

Steps for ΔΔCt Calculation:

  • Normalization to a Reference Gene: For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene (e.g., GAPDH, ACTB) from the Ct value of the gene of interest.

    • ΔCt = Ct (gene of interest) - Ct (reference gene)

  • Normalization to the Control Group: Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.

    • ΔΔCt = ΔCt (treated sample) - Average ΔCt (control group)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Treatment GroupAverage Ct (Gene of Interest)Average Ct (Reference Gene)ΔCtΔΔCtFold Change (2-ΔΔCt)
Vehicle Control 22.519.03.501.0
This compound 20.019.20.8-2.76.5

V. Concluding Remarks and Future Directions

This guide provides a comprehensive framework for investigating the effects of this compound on gene expression. By combining a global transcriptomic analysis using RNA-Seq with targeted validation by qPCR, researchers can obtain a detailed and reliable picture of the cellular response to this compound. The resulting data will not only enhance our understanding of this compound's mechanism of action but may also uncover novel therapeutic targets and biomarkers. Future studies could explore the epigenetic modifications induced by this compound, such as changes in DNA methylation and histone modifications, to gain an even deeper understanding of its regulatory landscape.

References

  • The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review. PubMed Central. [Link]

  • The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review. PubMed. [Link]

  • An open RNA-Seq data analysis pipeline/tutorial with an example of reprocessing data from a recent Zika virus study. RNA-Seq Blog. [Link]

  • qPCR Analysis. Bio-Rad. [Link]

  • RNA-Seq Data Analysis. Illumina. [Link]

  • Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing. National Institutes of Health. [Link]

  • Androgen backdoor pathway. Wikipedia. [Link]

  • Pipeline for RNA sequencing data analysis by combination of Nextflow and R. bioRxiv. [Link]

  • The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review. ResearchGate. [Link]

  • RT-PCR | Reverse transcription PCR. QIAGEN. [Link]

  • RNA-seq Analysis Pipeline. AI in Bioinformatics. [Link]

  • Androgen receptor genomic regulation. PubMed Central. [Link]

  • Epigenomic Regulation of Androgen Receptor Signaling: Potential Role in Prostate Cancer Therapy. MDPI. [Link]

  • Androgen Signaling. QIAGEN GeneGlobe. [Link]

  • Androgen receptor genomic regulation. Translational Andrology and Urology. [Link]

  • The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors. The Korean Journal of Sports Medicine. [Link]

  • Brief guide to RT-qPCR. PubMed Central. [Link]

  • Anabolic–androgenic steroids: How do they work and what are the risks? Frontiers. [Link]

  • A Practical Guide to Publishing RT-qPCR Data That Conform to the MIQE Guidelines. Gene-Quantification. [Link]

  • Relative Quantification of Gene Expression Using qPCR. Bitesize Bio. [Link]

  • The qPCR data statistical analysis. Gene-Quantification. [Link]

  • RT-qPCR data analysis. QIAGEN. [Link]

  • A practical guide to publishing RT-qPCR data that conform to the MIOE guidelines. ResearchGate. [Link]

  • This compound. Wikipedia. [Link]

  • This compound. Grokipedia. [Link]

  • Methandriol. Wikipedia. [Link]

  • Quantification of transcriptome changes to investigate the role of glucocorticoid receptor-RNA binding during dexamethasone treatment. PubMed Central. [Link]

  • RNA sequencing analysis of human podocytes reveals glucocorticoid regulated gene networks targeting non-immune pathways. ResearchGate. [Link]

  • Single-cell RNA sequencing reveals a heterogeneous response to Glucocorticoids in breast cancer cells. PubMed. [Link]

  • In silico Single-Cell Analysis of Steroid-Responsive Gene Targets in the Mammalian Cochlea. PubMed Central. [Link]

  • Methandriol dipropionate. Wikipedia. [Link]

  • Protective Effect of Resveratrol on Benzo(a)Pyrene Induced Dysfunctions of Steroidogenesis and Steroidogenic Acute Regulatory Gene Expression in Leydig Cells. PLOS ONE. [Link]

  • Influence of the Bioactive Diet Components on the Gene Expression Regulation. PubMed Central. [Link]

  • Detrimental Effects of Anabolic Steroids on Human Endothelial Cells. PubMed. [Link]

  • The Effects of Estrogen and Testosterone on Gene Expression in the Rat Mesenteric Arteries. Journal of Pharmacological Sciences. [Link]

  • Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Methandriol Diacetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methandriol diacetate. This guide is designed to provide in-depth, practical advice on overcoming the inherent stability challenges of this compound in aqueous environments. As a synthetic anabolic-androgenic steroid ester, this compound's utility in experimental settings is often hampered by its susceptibility to hydrolysis and poor aqueous solubility.[1][2][3] This resource offers a structured approach to troubleshooting common issues and optimizing your formulation strategies, grounded in established principles of pharmaceutical science and steroid chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in aqueous solutions?

A1: The principal stability issue for this compound in aqueous media is the hydrolysis of its two ester bonds.[2] This chemical degradation is a common pathway for steroid esters and is significantly influenced by the pH of the solution.[4][5] The reaction breaks down this compound into its active parent compound, methandriol, and acetic acid.[3] This conversion may be desirable in vivo as it is a prodrug, but during in vitro experiments or in a formulated product, this degradation can lead to a loss of the intended compound, altered pharmacological effects, and difficulties in maintaining accurate concentrations.[3][6] Furthermore, this compound has low aqueous solubility, which presents challenges in preparing homogenous solutions for experimentation.[1]

Q2: What are the degradation products of this compound in an aqueous solution?

A2: The primary degradation products resulting from hydrolysis are methandriol (17α-methyl-5-androstene-3β,17β-diol) and two molecules of acetic acid.[3] Under forcing conditions, such as exposure to strong oxidizing agents or high-intensity light, further degradation of the steroid nucleus could occur, though hydrolysis is the most common pathway in typical experimental and storage conditions.

Q3: How does pH impact the stability of this compound?

A3: The hydrolysis of ester bonds is catalyzed by both acids and bases. Therefore, the stability of this compound is highly pH-dependent. Generally, for steroid esters, a V-shaped pH-rate profile is observed, with the highest stability found in a mildly acidic to neutral pH range.[7] For the related compound, methandriol dipropionate, maximum stability is reported between pH 4.0 and 5.0.[7] It is reasonable to hypothesize that a similar pH range would be optimal for this compound. Extreme acidic or alkaline conditions will significantly accelerate the rate of hydrolysis.[7]

Q4: My this compound solution appears cloudy or has visible precipitate. What is happening and how can I fix it?

A4: Cloudiness or precipitation is likely due to the poor aqueous solubility of this compound.[1] This can be addressed through several formulation strategies:

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase solubility.[8] Commonly used co-solvents include ethanol, methanol, and acetonitrile.[9]

  • Surfactants: These agents can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[8]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and enhancing solubility.[10][11]

It is crucial to validate that any excipient used does not interfere with the experimental assay or have undesired biological effects.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Rapid loss of this compound concentration over time Hydrolysis due to suboptimal pH.1. Measure the pH of your aqueous solution. 2. Adjust the pH to a range of 4.0-5.0 using a suitable buffer system (e.g., citrate or acetate buffer).[7] 3. Perform a time-course stability study at the new pH to confirm improved stability.
Inconsistent results between experimental replicates Incomplete dissolution or precipitation of this compound.1. Visually inspect the solution for any particulate matter. 2. Consider incorporating a solubilizing agent such as a co-solvent (e.g., up to 10% ethanol) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).[10][11] 3. Ensure thorough mixing and vortexing when preparing the solution.
Formation of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS) Degradation of this compound.1. The primary degradation product is likely methandriol.[3] Confirm this by running a methandriol standard if available. 2. Review the pH and storage conditions of your solution. 3. Consider exposure to light or high temperatures as potential contributing factors and store solutions protected from light in a cool environment.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Stability

This protocol outlines a method to identify the pH at which this compound exhibits maximum stability in an aqueous solution.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate) covering a pH range from 3 to 8.

  • Co-solvent (e.g., ethanol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][12]

  • pH meter

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable co-solvent like ethanol.

  • In separate vials, prepare a series of buffered aqueous solutions at different pH values (e.g., 3, 4, 5, 6, 7, 8).

  • Spike a known concentration of the this compound stock solution into each buffered solution. The final concentration of the co-solvent should be kept low and consistent across all samples.

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze the concentration of this compound using a validated HPLC or GC-MS method.

  • Store the vials at a controlled temperature (e.g., 25°C or 40°C for accelerated studies), protected from light.

  • At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots from each vial and quantify the remaining this compound concentration.

  • Plot the percentage of this compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Protocol 2: Evaluating the Effect of Cyclodextrins on Solubility and Stability

This protocol is designed to assess the ability of cyclodextrins to enhance the aqueous solubility and stability of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Optimized buffer solution (from Protocol 1)

  • Analytical method (HPLC or GC-MS)

Procedure:

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD in the optimized buffer.

  • Add an excess amount of this compound to each solution.

  • Agitate the solutions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Filter the solutions through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of dissolved this compound in the filtrate to determine the solubility enhancement.

  • For stability assessment, prepare solutions with a fixed concentration of this compound and varying concentrations of HP-β-CD.

  • Store these solutions and analyze the remaining this compound concentration over time as described in Protocol 1.

Visualizing Key Concepts

cluster_degradation Hydrolysis of this compound Methandriol\nDiacetate Methandriol Diacetate Methandriol Methandriol Methandriol\nDiacetate->Methandriol + 2 H2O Acetic Acid Acetic Acid Methandriol\nDiacetate->Acetic Acid + 2 H2O

Caption: Hydrolytic degradation pathway of this compound.

cluster_workflow Troubleshooting Workflow start Instability or Precipitation Observed check_solubility Is the solution clear? start->check_solubility check_ph Is pH optimal (4-5)? check_solubility->check_ph Yes add_solubilizer Add Co-solvent or Cyclodextrin check_solubility->add_solubilizer No adjust_ph Adjust pH with Buffer check_ph->adjust_ph No re_evaluate Re-evaluate Stability check_ph->re_evaluate Yes add_solubilizer->re_evaluate adjust_ph->re_evaluate

Caption: A logical workflow for troubleshooting stability issues.

References

  • Grokipedia. (n.d.). This compound.
  • Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of Pharmaceutical Sciences, 74(8), 815-820. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formul Sci Bioavailab, 8, 212. [Link]

  • Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems. Current Issues in Pharmacy and Medical Sciences. [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1047-1061. [Link]

  • Wikipedia. (n.d.). Methandriol. Retrieved from [Link]

  • Books. (2009). Chapter 4: Current Analytical Methods Used for the Detection of Hormone Residues. In Analysis of Residues of Hormones in Food.
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Cellular Uptake of Methandriol Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methandriol diacetate. This document is designed for researchers, scientists, and drug development professionals encountering challenges with achieving adequate and reproducible intracellular concentrations of this compound in in vitro models. As a synthetic steroid ester, its physicochemical properties present specific hurdles that can be overcome with a systematic troubleshooting approach. This guide provides in-depth, field-proven insights and detailed protocols to help you diagnose and resolve issues related to low cellular uptake.

Part 1: Foundational FAQs

This section addresses the most common initial questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its key properties?

This compound (17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate) is a synthetic anabolic-androgenic steroid (AAS).[1][2] It is the 3β,17β-diacetate ester of methandriol and functions as a prodrug, meaning it is designed to be converted into its active form, methandriol, within the body or cell through enzymatic hydrolysis.[2][3] Its esterified nature significantly increases its lipophilicity (fat solubility) compared to its parent compound.[4]

PropertyValueSource
Molecular Formula C₂₄H₃₆O₄[1][5]
Molecular Weight 388.54 g/mol [1]
Appearance White to pale yellow solid[1]
Solubility Slight solubility in chloroform, ethanol, and methanol; Poorly soluble in aqueous solutions.[1]
Prodrug of Methandriol (17α-methyl-5-androstene-3β,17β-diol)[2]

Q2: What is the expected mechanism of cellular uptake for a compound like this compound?

The cellular uptake of steroids is complex and involves at least two primary mechanisms:

  • Passive Diffusion: The traditional model posits that due to their high lipophilicity, steroids can freely diffuse across the lipid bilayer of the cell membrane.[6][7][8] The rate and extent of this diffusion are strongly correlated with the compound's octanol-water partition coefficient; more lipophilic steroids tend to accumulate more readily in the lipophilic compartments of the cell, including the membrane itself.[9][10]

  • Active Transport: Contrary to the passive-only model, a growing body of evidence shows that carrier-mediated transport plays a crucial role.[11][12] This involves membrane proteins, such as those from the Solute Carrier (SLC) superfamily (e.g., Organic Anion Transporting Polypeptides or OATPs) for uptake and the ATP-Binding Cassette (ABC) superfamily for efflux.[13][14][15] Therefore, the net intracellular concentration is a balance between influx and efflux processes.

  • For this compound, its high lipophilicity suggests a significant passive diffusion component. However, the potential for active transport and efflux cannot be disregarded and is a key area for troubleshooting.

Cellular Uptake Mechanisms extracellular Extracellular Space (this compound) intracellular Intracellular Space (Accumulation) extracellular->intracellular extracellular->intracellular membrane Cell Membrane intracellular->extracellular label_passive Passive Diffusion (Lipophilicity-Driven) label_uptake Carrier-Mediated Uptake (e.g., SLCO) label_efflux Active Efflux (e.g., ABC Transporters)

Caption: Potential steroid uptake and efflux pathways.

Part 2: Core Troubleshooting Guide

This section provides a systematic, question-driven approach to diagnosing and solving low cellular uptake.

Q3: My measured intracellular concentration of this compound is consistently low or undetectable. What are the primary causes?

Low intracellular accumulation is rarely due to a single factor. It's typically a result of one or more issues related to the compound's physicochemical properties or its interaction with the biological system. The most common culprits, in order of likelihood, are:

  • Poor Solubility & Precipitation: The compound is falling out of solution in your aqueous cell culture medium.

  • Compound Instability: The diacetate ester is being hydrolyzed in the medium before it can enter the cells.

  • Active Cellular Efflux: The cells are actively pumping the compound out as quickly as it enters.

  • Inaccurate Quantification: The analytical method for measuring the intracellular concentration is not sensitive enough or is flawed.

  • Excessive Cytotoxicity: The concentrations used are killing the cells, compromising membrane integrity and transport functions.

The following workflow provides a logical path to diagnose the root cause.

Troubleshooting Workflow start START: Low Intracellular Uptake solubility Q1: Is the compound soluble in the final medium? start->solubility stability Q2: Is the compound stable during incubation? solubility->stability Yes res_sol ACTION: Optimize formulation. (See Protocol 1) solubility->res_sol No efflux Q3: Is active efflux limiting accumulation? stability->efflux Yes res_stab ACTION: Reduce incubation time or re-dose compound. stability->res_stab No quant Q4: Is the quantification method reliable? efflux->quant No res_efflux ACTION: Co-incubate with efflux inhibitors. efflux->res_efflux Yes res_quant ACTION: Validate analytical method (LC-MS/MS). quant->res_quant No success SUCCESS: Uptake Optimized quant->success Yes res_sol->start res_stab->start res_efflux->success res_quant->start

Caption: A logical workflow for troubleshooting low cellular uptake.

Q4: I suspect the compound is not soluble in my culture medium. How can I confirm this and improve solubility?

This is the most common failure point for lipophilic compounds. Even if your stock solution in an organic solvent is clear, the compound can precipitate when diluted into the aqueous, high-salt environment of cell culture medium.

Causality: The hydrophobic steroid molecule is energetically unfavorable in the polar water-based medium, leading to aggregation and precipitation. This drastically reduces the concentration of monomeric compound available for cellular uptake.

Diagnostic Steps:

  • Visual Inspection: Prepare your final working concentration of this compound in cell culture medium. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). After 30 minutes to an hour, visually inspect the medium against a dark background for any cloudiness, Tyndall effect (light scattering), or visible precipitate.

  • Centrifugation Test: Prepare the medium as above. Centrifuge it at high speed (e.g., >14,000 x g) for 15-20 minutes. Carefully collect the supernatant and measure the concentration of this compound using a validated analytical method like LC-MS/MS. A significant drop from the expected concentration confirms precipitation.[16]

Solutions & Protocols:

Your primary goal is to keep the compound in solution without introducing excessive solvent toxicity.

StrategyDescriptionProsCons
Co-Solvents Use a water-miscible organic solvent like DMSO or ethanol to prepare a high-concentration stock (e.g., 10-50 mM).[17]Simple, widely used.Final concentration in media must be low (<0.5%, ideally <0.1%) to avoid cytotoxicity.[18]
Cyclodextrins These are cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs, effectively creating a hydrophilic outer shell.[19]Can significantly increase aqueous solubility.May alter uptake kinetics; requires careful selection of cyclodextrin type and concentration.
Lipid-Based Formulations Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility of lipophilic drugs.[17]Mimics in vivo absorption pathways; highly effective for very insoluble compounds.More complex to prepare; may interfere with certain cellular assays.

See Protocol 1: Preparation and Solubility Assessment of this compound Working Solutions for a detailed methodology.

Q5: My compound seems soluble, but uptake is still low. Could it be unstable in my culture medium?

Yes. Stability in the delivery vehicle is critical and often overlooked.[16] The ester linkages in this compound are susceptible to hydrolysis in aqueous environments, a process that can be accelerated by enzymes (esterases) that may be present in serum supplements (like FBS).

Causality: If the compound degrades in the medium, the effective concentration available for uptake decreases over the course of the experiment, leading to lower-than-expected intracellular levels.

Diagnostic Steps & Protocol:

The most reliable way to assess stability is to measure the compound's concentration in the cell culture medium over time in the absence of cells.

See Protocol 3: Assessment of Compound Stability in Cell Culture Medium for a detailed methodology. If significant degradation is observed (e.g., >20% loss over the experimental timeframe), consider the following solutions:

  • Reduce Incubation Time: If the biological effect allows, shorten the exposure time.

  • Replenish the Medium: For longer experiments, replace the medium containing fresh compound at regular intervals.

  • Use Serum-Free Medium: If esterase activity from serum is suspected, test stability in a serum-free formulation, if compatible with your cell line.

Q6: How can I determine if active cellular efflux is limiting accumulation?

If your compound is soluble and stable, but intracellular levels remain low, the cells may be actively exporting it. ABC transporters are a major family of efflux pumps that export xenobiotics.[15][20]

Causality: The cell recognizes the compound as a foreign substance and uses energy (ATP) to pump it out, preventing it from reaching its intracellular target. This results in a low steady-state concentration.

Diagnostic Experiment:

The standard method is to co-incubate your cells with this compound and a known inhibitor of common efflux pumps. If uptake increases in the presence of the inhibitor, it strongly suggests that efflux is playing a role.

  • Select Inhibitors: Use broad-spectrum inhibitors at non-toxic concentrations. Examples include Verapamil or Cyclosporin A (for P-glycoprotein/ABCB1) and Probenecid (for MRPs/ABCC family).

  • Experimental Design: Set up parallel experiments:

    • Cells + this compound (Control)

    • Cells + this compound + Efflux Inhibitor 1

    • Cells + this compound + Efflux Inhibitor 2

  • Analysis: After incubation, quantify the intracellular concentration of this compound in all groups. A statistically significant increase in the inhibitor-treated groups points to active efflux.

Q7: At concentrations where I expect to see uptake, I'm observing significant cytotoxicity. How can I balance uptake and viability?

Cytotoxicity will compromise all cellular functions, including membrane transport. It is essential to work within a non-toxic concentration window.

Causality: High concentrations of lipophilic compounds can disrupt cell membranes. Furthermore, the compound or its metabolite (methandriol) may have intrinsic cytotoxic effects.

Diagnostic Steps & Solutions:

  • Determine the Maximum Non-Toxic Concentration (MNTC): Before extensive uptake studies, perform a dose-response cytotoxicity assay to identify the concentration range that does not significantly impact cell viability (e.g., >90% viability) over your desired experimental duration.

  • Optimize Incubation Time: Cellular uptake can be rapid.[9] It's possible that a shorter incubation period (e.g., 1-4 hours) with a higher, non-toxic concentration could yield sufficient intracellular levels for your downstream assay without causing the long-term toxicity seen in a 24- or 48-hour incubation.

  • Consider a More Sensitive Downstream Assay: If the required intracellular concentration for a biological effect is inherently toxic, you may need to switch to a more sensitive method for detecting the biological endpoint, allowing you to work at lower, non-toxic concentrations of the compound.

See Protocol 4: Basic Cytotoxicity Assessment (e.g., Resazurin Assay) for a detailed methodology.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation and Solubility Assessment of this compound Working Solutions

  • Stock Solution Preparation: a. Weigh out a precise amount of this compound powder. b. Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 50 mM). Ensure it is fully dissolved by vortexing. c. Aliquot and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: a. Thaw a stock aliquot. b. Serially dilute the stock solution in complete cell culture medium to achieve the final desired concentrations. c. Crucially, ensure the final concentration of DMSO in the medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤0.5%).

  • Solubility Assessment (Centrifugation Method): a. Prepare the highest concentration of this compound you intend to use in your experiment in a microcentrifuge tube. b. Prepare a "Reference Standard" by diluting the same amount of stock solution into a solvent where it is freely soluble (e.g., methanol or acetonitrile). c. Incubate the tube containing the medium at 37°C for 1 hour. d. Centrifuge the tube at >14,000 x g for 20 minutes at room temperature. e. Carefully collect an aliquot of the supernatant, avoiding the pellet (if any). f. Analyze the concentration of this compound in the supernatant and the Reference Standard via LC-MS/MS. g. Interpretation: If the supernatant concentration is <90% of the reference, precipitation is likely occurring.

Protocol 2: Quantification of Intracellular this compound via LC-MS/MS

This protocol provides a general framework. Specific parameters for chromatography and mass spectrometry must be optimized for your instrument.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with this compound working solutions for the desired time.

  • Cell Harvest and Washing (Critical Step): a. Aspirate the drug-containing medium. b. Immediately wash the cell monolayer 2-3 times with ice-cold Phosphate Buffered Saline (PBS) to remove all extracellular compound. Perform this step quickly to prevent efflux of the intracellular compound. c. Aspirate the final PBS wash completely.

  • Cell Lysis and Extraction: a. Add a known volume of a lysis/extraction buffer (e.g., methanol or acetonitrile containing an internal standard) to each well. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Vortex vigorously and incubate on ice to facilitate protein precipitation. d. Centrifuge at high speed to pellet cell debris.

  • Sample Analysis: a. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. b. Develop a quantitative method using a standard curve of known this compound concentrations.

  • Data Normalization: a. In parallel wells, determine the cell number or total protein content (e.g., via BCA assay). b. Express the intracellular concentration as mass or moles per million cells or per milligram of protein to ensure comparability between experiments.

Protocol 3: Assessment of Compound Stability in Cell Culture Medium

  • Prepare your working concentration of this compound in complete cell culture medium in a sterile tube (no cells).

  • Prepare a T=0 sample by immediately transferring an aliquot into a tube with an equal volume of cold methanol or acetonitrile to stop any reactions and precipitate proteins. Store at -20°C.

  • Place the primary tube in a 37°C, 5% CO₂ incubator.

  • At various time points corresponding to your experimental duration (e.g., 2, 4, 8, 24 hours), remove aliquots and process them as in step 2.

  • After collecting all time points, analyze all samples by LC-MS/MS.

  • Plot the concentration of this compound versus time. Significant decline indicates instability.

Protocol 4: Basic Cytotoxicity Assessment (e.g., Resazurin Assay)

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete medium. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-treatment control."

  • Replace the old medium with the drug-containing medium.

  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours until a color change is apparent.

  • Read the fluorescence (Ex/Em ~560/590 nm) on a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the concentration at which viability drops significantly (e.g., below 90%).

References
  • Methandriol diacet
  • Reconsidering the Passive Diffusion Model of Steroid Hormone Cellular Entry. PubMed. [Link]

  • Challenging the Paradigm: Do Steroids Really Diffuse through Cell Membranes? GEN - Genetic Engineering and Biotechnology News. [Link]

  • Free Diffusion of Steroid Hormones Across Biomembranes: A Simplex Search with Implicit Solvent Model Calculations. Biophysical Journal. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Testosterone passes the cell membrane by passive diffusion... ResearchGate. [Link]

  • Minireview: SLCO and ABC Transporters: A Role for Steroid Transport in Prostate Cancer Progression. PMC - PubMed Central. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Innovare Academic Sciences. [Link]

  • Transport Across Cell Membranes. YouTube. [Link]

  • The physiological role of drug transporters. PMC - PubMed Central. [Link]

  • What do drug transporters really do? PMC - PubMed Central. [Link]

  • Rapid and structure-specific cellular uptake of selected steroids. PLOS One. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • This compound - Wikipedia. [Link]

  • Rationalizing Steroid Interactions with Lipid Membranes: Conformations, Partitioning, and Kinetics. PMC - PubMed Central. [Link]

  • Intracellular concentration assays. GARDP Revive. [Link]

  • Intracellular unbound drug concentrations. DiVA portal. [Link]

  • Rapid and structure-specific cellular uptake of selected steroids. Semantic Scholar. [Link]

  • Drug metabolism - Wikipedia. [Link]

  • Few things in life are "free": cellular uptake of steroid hormones by an active transport mechanism. PubMed. [Link]

  • This compound - Wikidata. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • An active and selective molecular mechanism mediating the uptake of sex steroids by prostate cancer cells. PubMed. [Link]

Sources

Optimizing incubation time for Methandriol diacetate experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Methandriol diacetate. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to design, execute, and troubleshoot your experiments effectively. We will delve into the critical parameter of incubation time, addressing common challenges and providing a framework for systematic optimization.

Section 1: Foundational Knowledge & Core Concepts

This section addresses the fundamental properties of this compound that directly influence experimental design, particularly incubation time.

Q1: What is this compound and how does it work?

This compound is a synthetic anabolic-androgenic steroid (AAS).[1][2] Critically, it functions as a prodrug . In experimental systems, it must be hydrolyzed by cellular esterases to its active form, Methandriol (17α-methyl-5-androstenediol).[1][3] This active metabolite then exerts its biological effects primarily by binding to the intracellular Androgen Receptor (AR).[4]

The mechanism follows the classical pathway for steroid hormones:

  • Cellular Entry: Being lipophilic, Methandriol diffuses across the cell membrane into the cytoplasm.[5]

  • Receptor Binding: It binds to the AR, which is typically complexed with heat shock proteins (HSPs) in the cytoplasm.[6]

  • Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-ligand complex then translocates into the nucleus.[6][7]

  • Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, modulating their transcription.[6][7] This ultimately leads to changes in protein synthesis and the desired cellular response.

This multi-step process—from prodrug conversion to gene transcription—is time-dependent and forms the basis for optimizing your incubation period.

cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MD This compound (Prodrug) M Methandriol (Active) MD->M Hydrolysis by cellular esterases AR_HSP Androgen Receptor (AR) + Heat Shock Proteins M->AR_HSP Binding AR_M Activated AR-Methandriol Complex AR_HSP->AR_M Conformational Change (HSP Dissociation) ARE Androgen Response Element (ARE) on DNA AR_M->ARE Nuclear Translocation & DNA Binding Gene Target Gene Transcription ARE->Gene Modulation of Transcription Start No / Low Activity Observed Check_Compound 1. Verify Compound Integrity & Solubility Start->Check_Compound Check_Cells 2. Confirm Cell Model Viability & AR Expression Check_Compound->Check_Cells Compound OK Check_Time 3. Optimize Incubation Time Check_Cells->Check_Time Cells OK Result Problem Solved Check_Time->Result Time Optimized

Caption: Troubleshooting workflow for low bioactivity.

  • Step 1: Compound Integrity & Solubility: this compound is lipophilic. Ensure it is fully dissolved in your stock solvent (e.g., DMSO, ethanol) and that the final concentration in the culture medium does not cause precipitation. [8]Also, confirm the compound has not degraded during storage; use a fresh aliquot if in doubt. [8]* Step 2: Cell Model Verification: Confirm your cell line expresses functional Androgen Receptor. [7]AR-negative cell lines will not respond. [8]Also, ensure cells are healthy and in an exponential growth phase, as stressed or confluent cells can exhibit altered metabolic and signaling activity. [9]* Step 3: Incubation Time Optimization: If the compound and cells are validated, the incubation time is likely suboptimal.

    • For fast-readout assays (e.g., reporter genes, early gene expression): An incubation of 4-24 hours is often a good starting point. [6][10]You may be missing the peak response.

    • For slow-readout assays (e.g., cell proliferation, protein synthesis): These require longer incubations, typically 24-72 hours or more. [10][11]An insufficient incubation will not allow for these phenotypic changes to manifest.

    • Action: Perform a time-course experiment (see Protocol 1) to identify the optimal time point for your specific endpoint.

Q4: Our results are inconsistent between experiments. How can incubation conditions contribute to this?

Variability often stems from subtle inconsistencies in experimental conditions.

  • Cell Density and Confluence: Ensure you seed cells at the same density for every experiment. Cells at different confluence levels have different metabolic rates, which can affect drug metabolism and cellular response. [9]Do not let your control cells become over-confluent by the end of a long incubation period.

  • Media Stability: Steroids and other media components can degrade over time in a 37°C incubator. [12][13]For very long incubation periods (>48-72 hours), consider a media change partway through, replenishing with fresh this compound to maintain a consistent concentration.

  • Evaporation: In multi-well plates, evaporation from edge wells can concentrate the compound, leading to an "edge effect." Use sterile-filtered water or PBS in surrounding empty wells to maintain humidity and ensure consistent concentrations across the plate.

Q5: How do I select a starting incubation time for my specific assay?

The required incubation time is directly linked to the biological process you are measuring.

Assay Type / EndpointTypical Incubation RangeRationale
Receptor Binding 30 minutes - 4 hoursMeasures the direct interaction of the active ligand with the receptor. Requires time for prodrug conversion and binding equilibrium.
Reporter Gene Assay (e.g., Luciferase) 6 - 24 hoursRequires time for nuclear translocation, DNA binding, transcription of the reporter gene, and translation into a functional enzyme. [6]
Target Gene Expression (qPCR) 4 - 24 hoursmRNA levels can change relatively quickly. A time-course is essential to capture peak expression, which can be transient.
Protein Expression (Western Blot, ELISA) 24 - 72 hoursSufficient time must be allowed for the accumulation of the target protein after transcription and translation.
Cell Proliferation / Viability (e.g., MTT) 48 - 96 hoursThese assays measure changes in cell number, which is a cumulative effect over multiple cell cycles. [10][11]
Metabolic Assays 12 - 48 hoursDependent on the specific metabolic pathway, but generally requires significant protein-level changes to impact cell metabolism.

This table provides general starting points. Empirical validation via a time-course experiment is mandatory for robust results.

Section 3: Key Experimental Protocols

Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)

This protocol is the most critical step for validating your experimental system.

  • Cell Seeding: Plate your chosen AR-positive cells in a multi-well plate (e.g., 24- or 96-well) at a density that ensures they remain in the exponential growth phase for the duration of the longest time point.

  • Treatment: After allowing cells to adhere (typically 24 hours), treat them with a single, mid-range concentration of this compound (e.g., a concentration around the expected EC50). Include a vehicle control (e.g., DMSO <0.1%). [8]3. Time Points: At designated time points (e.g., 4, 8, 12, 24, 48, 72 hours), terminate the experiment and process the samples for your specific assay endpoint (e.g., lyse cells for qPCR, add MTT reagent).

  • Data Analysis: Plot the response (e.g., fold change in gene expression, absorbance) against time. The optimal incubation time is the point at which you observe a robust and statistically significant response, often at the peak or beginning of a plateau.

Sources

Technical Support Center: Methandriol Diacetate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methandriol diacetate (MDD) quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this anabolic androgenic steroid. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles to ensure the integrity and accuracy of your results.

Troubleshooting Guide: Addressing Common Issues in MDD Quantification

This section directly addresses specific problems you may encounter during your experimental workflow, from sample preparation to final data analysis.

Issue 1: Poor Peak Shape and Tailing in LC-MS Analysis

Question: My chromatogram for this compound shows significant peak tailing and poor resolution. What are the likely causes and how can I fix this?

Answer: Poor peak shape is a common issue in the analysis of steroid compounds like this compound. The root cause often lies in secondary interactions between the analyte and the stationary phase or issues with the mobile phase composition.

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on the MDD molecule. This is a primary cause of peak tailing.

    • Solution 1: Use an End-Capped Column: Switch to a high-quality, end-capped C18 or a phenyl-hexyl column, which is specifically designed to minimize silanol activity.

    • Solution 2: Mobile Phase Modifier: The addition of a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can protonate the silanol groups, reducing their interaction with the analyte.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of your analyte, affecting its retention and peak shape.

    • Solution: While MDD itself is not readily ionizable, mobile phase pH can still impact the column chemistry. Experiment with slight adjustments to the pH of your aqueous phase (e.g., from pH 3.0 to 4.5) to find the optimal condition for peak symmetry.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

    • Solution: Perform a loading study by injecting a series of decreasing concentrations of your MDD standard. This will help you identify the optimal concentration range for your column and system.

Experimental Protocol: Optimizing Mobile Phase for MDD Analysis

  • Prepare Stock Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

    • MDD Standard: 1 µg/mL in Methanol

  • Initial Gradient Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Troubleshooting Steps:

    • If tailing is observed, prepare a new Mobile Phase A with 0.1% acetic acid and repeat the analysis.

    • If the issue persists, reduce the injection volume by half to check for column overload.

Issue 2: Low Recovery of MDD During Sample Preparation

Question: I'm experiencing significant loss of this compound during my solid-phase extraction (SPE) protocol. What could be going wrong?

Answer: Low recovery of MDD from complex matrices like plasma or urine is often due to suboptimal SPE method parameters. The diacetate ester structure of MDD makes it relatively nonpolar, which must be considered when choosing solvents.

Underlying Causes & Solutions:

  • Inappropriate Sorbent Material: Using a sorbent that is too polar may not effectively retain the nonpolar MDD molecule.

    • Solution: A reverse-phase sorbent like C18 or a polymer-based sorbent (e.g., HLB) is generally recommended for steroid extraction.

  • Incorrect Conditioning or Equilibration: Failure to properly prepare the SPE cartridge will lead to poor analyte retention.

    • Solution: Ensure the cartridge is conditioned with a strong solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with a solvent similar to your sample matrix (e.g., water or a weak buffer) to prepare the sorbent for sample loading.

  • Wash Solvent is Too Strong: A wash solvent that is too high in organic content can prematurely elute the MDD along with interferences.

    • Solution: The wash step is a critical balance. Use a solvent mixture that is strong enough to remove interferences but weak enough to leave MDD bound to the sorbent. Start with a low percentage of organic solvent (e.g., 10-20% methanol in water) and empirically test increasing strengths.

  • Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the interaction between MDD and the sorbent.

    • Solution: A high percentage of organic solvent is typically required. A mixture of methanol or acetonitrile is common. If recovery is still low, consider using a more nonpolar solvent like ethyl acetate or a mixture containing it.

Workflow Diagram: Solid-Phase Extraction (SPE) for MDD

SPE_Workflow start_end start_end process process decision decision output output start Start: Sample Loading condition 1. Condition Cartridge (e.g., Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences (e.g., 20% Methanol) load->wash elute 5. Elute MDD (e.g., 90% Acetonitrile) wash->elute drydown 6. Evaporate & Reconstitute elute->drydown analyze Analyze by LC-MS drydown->analyze

Caption: A typical SPE workflow for extracting MDD from biological samples.

Issue 3: In-source Instability and Hydrolysis of MDD

Question: My MDD standard appears to be degrading in the mass spectrometer source, showing a prominent fragment corresponding to the loss of both acetate groups. How can I minimize this?

Answer: this compound, as an ester, can be susceptible to hydrolysis, particularly under certain analytical conditions. This can occur both during sample storage and within the MS source.

Underlying Causes & Solutions:

  • In-Source Fragmentation/Hydrolysis: The high temperatures and energies within an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can cause the ester linkages to break.

    • Solution 1: Optimize Source Parameters: Systematically reduce the source temperature and cone voltage (or fragmentor voltage). This will decrease the energy imparted to the molecule as it enters the mass spectrometer, preserving the parent ion.

    • Solution 2: Use a Softer Ionization Technique: APCI is generally a "softer" ionization technique than ESI for certain nonpolar compounds and may reduce in-source fragmentation. If you are using ESI, ensure it is operating in the optimal flow rate range.

  • Sample pH: Storing samples or standards in highly acidic or basic solutions can catalyze the hydrolysis of the ester groups over time.

    • Solution: Prepare standards and store processed samples in a neutral or slightly acidic pH environment (pH 4-6). Avoid prolonged storage, and if necessary, store at -80°C to slow degradation.

Data Summary: Impact of Source Temperature on MDD Stability

Source Temperature (°C)Relative Abundance of [M+H]⁺Relative Abundance of [M-diacetate+H]⁺
45040%60%
40065%35%
35085%15%
300 95% 5%

Note: Data is illustrative to show the trend.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard to use for this compound quantification?

An ideal internal standard (IS) is a compound that is chemically similar to the analyte but has a different mass, ensuring it behaves similarly during extraction and ionization. The best choice is a stable isotope-labeled version of this compound (e.g., MDD-d3). If this is not available, a structurally related steroid with a similar polarity and ionization efficiency, which is not present in the samples, can be used.

Q2: Should I use GC-MS or LC-MS for MDD analysis?

Both techniques can be used, but LC-MS/MS is often preferred for its high sensitivity and specificity, and because it does not require a derivatization step. GC-MS analysis of MDD would necessitate derivatization (e.g., silylation) to improve its volatility and chromatographic behavior, which adds an extra step to the workflow and can be a source of variability.

Q3: How can I confirm the identity of the MDD peak in a complex matrix?

According to regulatory guidelines, such as those from the World Anti-Doping Agency (WADA), confident identification requires co-chromatography with a certified reference standard and the monitoring of at least two specific precursor-to-product ion transitions (MRMs) in MS/MS analysis. The ratio of these transitions in the sample must match that of the standard within a specified tolerance.

Q4: What are the expected adducts for MDD in ESI-MS?

In positive mode ESI, you will primarily observe the protonated molecule, [M+H]⁺. Depending on the mobile phase and sample matrix, you may also see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. Ammonium adducts [M+NH₄]⁺ may be observed if ammonium salts are used as mobile phase modifiers.

Logical Relationship Diagram: Method Selection

Method_Selection start_node start_node decision_node decision_node method_node method_node pro_con_node pro_con_node start Need to Quantify MDD decision Derivatization Step Acceptable? start->decision lcms LC-MS/MS decision->lcms No gcms GC-MS decision->gcms Yes lcms_pros Pros: - No derivatization - High sensitivity - Good for complex matrices lcms->lcms_pros gcms_pros Pros: - High chromatographic resolution - Established libraries gcms->gcms_pros

Caption: Decision tree for selecting an analytical method for MDD.

References

  • Title: Recommendations for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of drugs in biological fluids. Source: Journal of Chromatography B URL: [Link]

  • Title: The World Anti-Doping Code International Standard for Laboratories. Source: World Anti-Doping Agency (WADA) URL: [Link]

Minimizing off-target effects of Methandriol diacetate in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Off-Target Effects

Welcome to the technical support center for researchers utilizing Methandriol diacetate in cell culture. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you minimize off-target effects and ensure the scientific integrity of your experiments. As a synthetic anabolic-androgenic steroid (AAS), this compound is a valuable tool for studying androgen receptor (AR) signaling. However, like all small molecules, it has the potential for unintended cellular interactions. This resource will equip you to identify, understand, and mitigate these effects.

Understanding this compound

This compound is a prodrug that is converted in the body to its active form, methandriol (also known as methylandrostenediol).[1][2] Its primary mechanism of action is through binding to and activating the androgen receptor, a ligand-activated transcription factor that plays a crucial role in various physiological and pathological processes. While research on this compound specifically is limited, the broader knowledge of AAS and steroid biology provides a strong foundation for anticipating and addressing potential off-target activities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with this compound.

Q1: What are the potential off-target effects of this compound?

A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. For this compound, these can be broadly categorized as:

  • Non-Genomic Signaling: Steroid hormones can elicit rapid cellular responses that are independent of gene transcription. These non-genomic effects are often mediated by membrane-associated receptors and can involve the activation of kinase cascades like the MAPK/ERK and PI3K/Akt pathways.[3][4] It is plausible that Methandriol could trigger such pathways independent of nuclear AR activation.

  • Metabolic Effects: As a steroid, this compound can be metabolized by cells into other active compounds. Understanding the metabolic profile of your specific cell line is crucial, as metabolites may have their own on- and off-target activities.

  • General Cytotoxicity: At high concentrations, this compound may induce cellular stress and toxicity that is unrelated to its specific receptor-mediated activities.

Q2: How can I be sure the effects I'm seeing are mediated by the androgen receptor?

A2: This is a critical question for ensuring the validity of your results. A multi-pronged approach is recommended:

  • Use of an AR Antagonist: Co-treatment with a well-characterized AR antagonist, such as bicalutamide or enzalutamide, should reverse the observed effects if they are AR-mediated.

  • AR Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate AR expression in your cell line is a powerful tool.[5][6] If the effect of this compound is diminished or absent in AR-deficient cells, it strongly suggests an on-target mechanism.

  • Use of a Structurally Related Inactive Compound: If available, a stereoisomer or a closely related molecule that is known to not bind the AR can serve as an excellent negative control.

  • Dose-Response Analysis: On-target effects typically occur within a specific concentration range. Off-target effects may only appear at much higher concentrations. A thorough dose-response curve is essential.

Q3: My cells are dying at high concentrations of this compound. Is this an off-target effect?

A3: It could be, but it's also important to consider other factors:

  • Solvent Toxicity: The solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at certain concentrations. Always run a vehicle control with the same concentration of solvent to assess its impact on cell viability.

  • Compound Precipitation: Steroid hormones can have limited solubility in aqueous cell culture media.[7] At high concentrations, the compound may precipitate out of solution, which can cause physical stress to the cells and lead to inaccurate effective concentrations.

  • On-Target Toxicity: In some cell types, hyperactivation of the AR signaling pathway can lead to apoptosis or cell cycle arrest.

Q4: Why is it important to use charcoal-stripped serum in my experiments?

A4: Standard fetal bovine serum (FBS) contains endogenous steroid hormones, including androgens and estrogens.[8][9] These hormones can activate their respective receptors and confound your experimental results by masking the effects of exogenously added this compound. Charcoal-stripping removes these lipophilic molecules, providing a "cleaner" baseline for your experiments.[10][11]

Part 2: Troubleshooting Guides

This section provides step-by-step protocols and decision-making workflows to address specific experimental challenges.

Guide 1: Investigating Potential Receptor Cross-Reactivity

Objective: To determine if this compound binds to other steroid receptors (e.g., GR, PR, ER).

Workflow Diagram:

Caption: Workflow for investigating receptor cross-reactivity.

Experimental Protocol: Competitive Receptor Binding Assay

This protocol is a generalized procedure and should be optimized for the specific receptor and cell line being investigated. A detailed protocol for the estrogen receptor is available from the National Toxicology Program.[12]

  • Prepare Receptor Source:

    • For nuclear receptors, prepare a cytosol fraction from a cell line or tissue known to express the receptor of interest (e.g., rat uterine cytosol for ER).[12]

    • Alternatively, use purified recombinant receptor protein.

  • Set up Binding Reactions:

    • In a multi-well plate, combine the receptor source with a constant, low concentration of a high-affinity radiolabeled ligand for the receptor being tested (e.g., ³H-dexamethasone for GR).

    • Add increasing concentrations of unlabeled "cold" ligand (the natural ligand for the receptor, e.g., dexamethasone) to create a standard curve.

    • In parallel wells, add increasing concentrations of this compound.

    • Include a control for non-specific binding by adding a large excess of the unlabeled ligand.

  • Incubation and Separation:

    • Incubate the reactions to allow binding to reach equilibrium.

    • Separate bound from free radiolabeled ligand. Common methods include hydroxylapatite adsorption or size-exclusion chromatography.[12]

  • Quantification and Analysis:

    • Measure the radioactivity in the bound fraction using a scintillation counter.

    • Plot the percentage of bound radioligand against the log concentration of the competitor (unlabeled ligand or this compound).

    • Determine the IC50 (the concentration of competitor that inhibits 50% of radioligand binding).

    • Calculate the relative binding affinity (RBA) of this compound compared to the natural ligand.

Data Interpretation Table:

Outcome Interpretation Next Steps
High RBA of this compound for a non-AR receptorThis compound binds to the off-target receptor with significant affinity.Use a specific antagonist for the off-target receptor in functional assays to see if it blocks the observed effect of this compound.
Low or no RBAThis compound has low or no affinity for the tested receptor under these conditions.The observed off-target effect is likely not due to direct binding to this receptor. Investigate other mechanisms.
Guide 2: Differentiating Genomic vs. Non-Genomic Signaling

Objective: To determine if the observed cellular effects of this compound are due to transcriptional regulation (genomic) or rapid, non-transcriptional signaling (non-genomic).

Workflow Diagram:

Caption: Workflow for differentiating genomic and non-genomic effects.

Experimental Protocol: Investigating Non-Genomic Signaling

  • Time-Course Experiment: Treat your cells with this compound and measure the effect of interest at multiple early time points (e.g., 0, 1, 5, 15, 30, 60 minutes). Rapid responses suggest a non-genomic mechanism.

  • Kinase Pathway Activation:

    • Treat cells with this compound for a short duration (e.g., 15 minutes).

    • Lyse the cells and perform Western blotting to detect the phosphorylated (active) forms of key signaling proteins like ERK1/2 (p-ERK) and Akt (p-Akt). An increase in phosphorylation indicates pathway activation.

  • Use of Kinase Inhibitors:

    • Pre-treat cells with a specific inhibitor of the suspected pathway (e.g., U0126 for MEK/ERK, LY294002 for PI3K) for 1-2 hours.

    • Add this compound in the continued presence of the inhibitor.

    • Measure the cellular effect of interest. If the inhibitor blocks the effect of this compound, it suggests the involvement of that signaling pathway.

Data Interpretation Table:

Observation Interpretation
Rapid ( < 60 min) cellular response to this compoundSuggests a non-genomic signaling mechanism.
Increased phosphorylation of ERK or Akt upon this compound treatmentIndicates activation of the MAPK/ERK or PI3K/Akt pathway, respectively.
A specific kinase inhibitor blocks the effect of this compoundProvides strong evidence that the effect is mediated through that non-genomic signaling pathway.

Part 3: Best Practices for Cell Culture with this compound

Adhering to best practices in your cell culture workflow is paramount for obtaining reliable and reproducible data.

1. Media and Supplements:

  • Use Phenol Red-Free Medium: Phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic activity. To avoid confounding effects, use phenol red-free medium for all steroid hormone experiments.

  • Charcoal-Stripped Serum: As detailed in the FAQs, always use charcoal-stripped FBS to remove endogenous steroid hormones.[8][10][11] Be aware that different lots of charcoal-stripped serum can have varying levels of residual hormones, so it is advisable to test new lots.[9]

  • Serum Starvation: In some experimental contexts, serum starvation for a period before steroid treatment can enhance the cellular response by synchronizing cell cycles and reducing the influence of serum-derived growth factors.[13][14][15][16] However, this should be optimized for your cell line as prolonged starvation can induce stress and alter cellular physiology.

2. Compound Handling and Dosing:

  • Solubility: this compound is a lipophilic molecule with poor water solubility.[7] Prepare a concentrated stock solution in an appropriate solvent, such as DMSO. When diluting into your culture medium, ensure the final solvent concentration is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls.

  • Adsorption to Plastics: Steroid hormones can adsorb to plastic labware, which can reduce the effective concentration in your experiment.[17] Consider using low-adhesion plastics or pre-coating plates if this is a concern.

  • Dose-Response: Perform a comprehensive dose-response curve for every new cell line and endpoint. This will help you identify the optimal concentration range for on-target effects and the threshold for potential off-target toxicity.

3. Validating Your Model System:

  • Confirm AR Expression: Before starting your experiments, confirm that your cell line expresses the androgen receptor at the mRNA and protein level.

  • AR Knockdown Validation: If you use siRNA or shRNA to knock down AR, validate the knockdown efficiency by Western blot or qPCR to ensure that a lack of response is due to the absence of the receptor.[5][6]

Signaling Pathway Overview:

G cluster_0 Genomic Signaling (On-Target) cluster_1 Potential Off-Target Signaling MD This compound AR_cyto Androgen Receptor (Cytoplasm) MD->AR_cyto Binds & Activates AR_nuc AR (Nucleus) AR_cyto->AR_nuc Translocation ARE Androgen Response Element (DNA) AR_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Protein Protein Synthesis Transcription->Protein CellEffect_Genomic Cellular Response (e.g., Proliferation, Differentiation) Protein->CellEffect_Genomic MD_off This compound OtherReceptor Other Steroid Receptors (e.g., GR, PR, ER) MD_off->OtherReceptor MembraneReceptor Membrane Receptors MD_off->MembraneReceptor CellEffect_OffTarget Off-Target Cellular Response OtherReceptor->CellEffect_OffTarget KinaseCascade Kinase Cascades (e.g., MAPK, PI3K/Akt) MembraneReceptor->KinaseCascade KinaseCascade->CellEffect_OffTarget

Caption: On-target vs. potential off-target signaling of this compound.

By carefully considering the potential for off-target effects and employing rigorous experimental controls, you can confidently elucidate the specific, on-target actions of this compound in your cell culture models.

References

  • Capriotti, K., & Capricorn Scientific. (n.d.). Fetal Bovine Serum (FBS), Charcoal Stripped, Collected in South America. Retrieved from [Link]

  • Vantangoli, M. M., et al. (2016). Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. Endocrinology, 157(4), 1365–1376. Retrieved from [Link]

  • National Toxicology Program. (2002, October). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]

  • Emeny, R. T., et al. (2011). Effects of resin or charcoal treatment on fetal bovine serum and bovine calf serum. Cytotechnology, 63(4), 363–370. Retrieved from [Link]

  • Szafran, A. T., et al. (2024). Serum Starvation Affects the Transcriptomic and Proliferative Response to ACTH in Primary Cultures of Rat Adrenocortical Cells. International Journal of Molecular Sciences, 25(3), 1729. Retrieved from [Link]

  • Udhane, S., et al. (2015). Retinoic acid receptor beta and angiopoietin-like protein 1 are involved in the regulation of human androgen biosynthesis. Journal of Steroid Biochemistry and Molecular Biology, 149, 1–10. Retrieved from [Link]

  • Daraee, H., et al. (2025, August 6). Effect of steroid and serum starvation on a human breast cancer adenocarcinoma cell line. ResearchGate. Retrieved from [Link]

  • Daraee, H., et al. (2017). Effect of steroid and serum starvation on a human breast cancer adenocarcinoma cell line. Research in Pharmaceutical Sciences, 12(2), 148–155. Retrieved from [Link]

  • Colorado State University. (n.d.). Assays of Hormones and Receptors. Retrieved from [Link]

  • Hofer, G., et al. (2013). Differential Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 for Steroid Hormone Biosynthesis by Starvation and Cyclic AMP Stimulation: Studies in the Human Adrenal NCI-H295R Cell Model. PLoS ONE, 8(7), e68244. Retrieved from [Link]

  • Hulme, E. C., & Birdsall, N. J. (1992). Strategy and tactics in receptor binding studies. In Receptor-Ligand Interactions. A Practical Approach. IRL Press at Oxford University Press. Retrieved from [Link]

  • Shi, Y., et al. (2023). Androgen receptor knockdown enhances prostate cancer chemosensitivity by down‐regulating FEN1 through the ERK/ELK1 signalling pathway. Journal of Cellular and Molecular Medicine, 27(13), 1856-1869. Retrieved from [Link]

  • Carter, D. B., et al. (2020). Structure-dependent retention of steroid hormones by common laboratory materials. Steroids, 153, 108510. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Methandriol. Retrieved from [Link]

  • Lin, B., et al. (2006). Identification and Validation of Novel Androgen-Regulated Genes in Prostate Cancer. PLoS ONE, 1(1), e10. Retrieved from [Link]

  • Polkinghorn, W. R., et al. (2020). The androgen receptor does not directly regulate the transcription of DNA damage response genes. bioRxiv. Retrieved from [Link]

  • Snoek, R., et al. (2009). In vivo Knockdown of the Androgen Receptor Results in Growth Inhibition and Regression of Well-Established, Castration-Resistant Prostate Tumors. Clinical Cancer Research, 15(1), 39-47. Retrieved from [Link]

  • Frigo, D. E., et al. (2017). Communication between genomic and non-genomic signaling events coordinate steroid hormone actions. Steroids, 129, 47–51. Retrieved from [Link]

  • Imamura, Y., et al. (2020). Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer. Biochemical and Biophysical Research Communications, 531(4), 577-583. Retrieved from [Link]

  • Jung, Y., et al. (2020). Development of Polydiacetylene-Based Testosterone Detection as a Model Sensing Platform for Water-Insoluble Hormone Analytes. Sensors, 20(21), 6199. Retrieved from [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved from [Link]

  • Bauer, E. R., et al. (2002). Development of an immuno-immobilized androgen receptor assay (IRA) and its application for the characterization of the receptor. Journal of Steroid Biochemistry and Molecular Biology, 82(2-3), 149–159. Retrieved from [Link]

  • Wikipedia. (n.d.). Nandrolone. Retrieved from [Link]

  • Khan, F., et al. (2020). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. International Journal of Molecular Sciences, 21(19), 7247. Retrieved from [Link]

  • Foradori, C. D., et al. (2008). Non-genomic Actions of Androgens. Frontiers in Neuroendocrinology, 29(2), 169–181. Retrieved from [Link]

  • D'Souza, R., et al. (2025). Comparative analysis of PI3K-AKT and MEK-ERK1/2 signaling-driven molecular changes in granulosa cells. Journal of the Endocrine Society, 9(2), bvae009. Retrieved from [Link]

  • Zhang, Y., et al. (2018). The PI3K/p-Akt signaling pathway participates in calcitriol ameliorating podocyte injury in DN rats. Journal of Steroid Biochemistry and Molecular Biology, 183, 137-144. Retrieved from [Link]

  • Sheean, M. E., et al. (2014). Mek/ERK1/2-MAPK and PI3K/Akt/mTOR signaling plays both independent and cooperative roles in Schwann cell differentiation, myelination and dysmyelination. Cellular and Molecular Life Sciences, 71(14), 2685–2702. Retrieved from [Link]

  • Midzak, A. S., et al. (2011). Novel Androstenetriol Interacts with the Mitochondrial Translocator Protein and Controls Steroidogenesis. Journal of Biological Chemistry, 286(11), 9033–9046. Retrieved from [Link]

  • Dressing, G. E., et al. (2012). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. Journal of Steroid Biochemistry and Molecular Biology, 132(1-2), 121–131. Retrieved from [Link]

  • Martini, C., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Biomedicines, 9(6), 636. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Ervin, K. S. J., et al. (2013). Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior. Frontiers in Neuroendocrinology, 34(3), 186–203. Retrieved from [Link]

  • Kontula, K., et al. (1984). Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. Biochemical Pharmacology, 33(10), 1581-1588. Retrieved from [Link]

  • Roskoski, R. Jr. (2023). MAPK-ERK Pathway. MDPI. Retrieved from [Link]

  • Moe, C., et al. (2010). The androgen metabolite 5alpha-androstane-3beta,17beta-diol (3betaAdiol) induces breast cancer growth via estrogen receptor: implications for aromatase inhibitor resistance. Molecular and Cellular Endocrinology, 321(2), 195-202. Retrieved from [Link]

  • Sun, Y., et al. (2017). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 13(4), 1987–1992. Retrieved from [Link]

  • Giordano, C., et al. (2024). Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms. Molecules, 29(1), 221. Retrieved from [Link]

  • Carrière, A., et al. (2009). Pharmacological and Genetic Evaluation of Proposed Roles of Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase Kinase (MEK), Extracellular Signal-regulated Kinase (ERK), and p90RSK in the Control of mTORC1 Protein Signaling by Phorbol Esters. Journal of Biological Chemistry, 284(1), 1–11. Retrieved from [Link]

  • Nilsen, M., & Brann, D. W. (2005). Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection. Journal of Neurochemistry, 94(4), 1012-1023. Retrieved from [Link]

  • Petit-Topin, I., et al. (2009). The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation. Journal of Biological Chemistry, 284(12), 8219–8225. Retrieved from [Link]

  • Wagner, C. K. (2011). Cell Models for the Study of Sex Steroid Hormone Neurobiology. Frontiers in Neuroendocrinology, 32(1), 1–13. Retrieved from [Link]

  • Clarke, C. L., et al. (1990). The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor. Journal of Steroid Biochemistry, 36(4), 305-311. Retrieved from [Link]

  • Grimm, S. L., et al. (2016). Ancient and modern mechanisms compete in progesterone receptor activation. Nature Communications, 7, 12789. Retrieved from [Link]

Sources

Adjusting Methandriol diacetate concentration for optimal response

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methandriol Diacetate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical answers to common questions and challenges encountered during in vitro research. As a synthetic anabolic-androgenic steroid (AAS), this compound and its active prodrug, Methandriol, are valuable tools for investigating androgen receptor (AR) signaling pathways.[1][2] However, achieving reproducible and meaningful results requires careful optimization of experimental parameters, particularly compound concentration. This resource consolidates field-proven insights and established protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound stock solution to ensure stability and solubility?

Answer: Proper stock solution preparation is critical for experimental consistency. This compound is a lipophilic compound with limited aqueous solubility.

  • Solvent Selection: For cell culture applications, Dimethyl sulfoxide (DMSO) is the recommended solvent. For analytical standards, Methandriol is soluble in ethanol, methanol, and acetonitrile at concentrations of approximately 1 mg/mL.[3][4]

  • Concentration: Prepare a high-concentration stock, typically in the range of 10-50 mM in 100% DMSO. This minimizes the volume of solvent added to your cell culture medium, reducing the risk of solvent-induced cytotoxicity. The final DMSO concentration in your culture medium should ideally be kept below 0.5% and must be consistent across all experimental and control wells.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the solution from light.[5] A properly stored stock should be stable for at least 5 years.[4]

Q2: I am starting a new experiment. What is a reasonable initial concentration range to test for a dose-response curve?

Answer: Determining the optimal concentration range requires a systematic approach to identify the window between the minimal effective concentration and the onset of cytotoxicity.

  • Literature Review: Begin by reviewing published studies that have used Methandriol, this compound, or similar weak androgens in comparable cell systems. This can provide a ballpark range (e.g., nanomolar to low micromolar).

  • Broad Range Finding: If no prior data exists, perform a broad-range dose-response experiment. A logarithmic or semi-logarithmic series of dilutions is most efficient. A suggested starting range could span from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[6]

  • Cytotoxicity Assessment: It is essential to run a parallel cytotoxicity assay, such as an MTT or resazurin assay, across the same concentration range.[7][8] This will help you identify the concentration at which the compound becomes toxic to your cells, allowing you to distinguish a specific biological response from a general stress or death pathway activation. The goal is to work with concentrations below the toxic threshold.

Q3: My cells show high levels of death even at low concentrations. How can I differentiate between compound-specific cytotoxicity and other experimental issues?

Answer: High cytotoxicity can confound results. Systematically troubleshoot the following potential causes:

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is identical in all wells, including the "untreated" control. If your DMSO concentration is too high (e.g., >0.5%), it can induce cell death. Run a "vehicle-only" control series with increasing DMSO concentrations to determine the tolerance of your specific cell line.

  • Compound Purity: Verify the purity of your this compound. Impurities from synthesis can have unexpected biological activities.

  • Cell Health: Ensure your cells are healthy, within a low passage number, and are not overly confluent before starting the experiment. Stressed or senescent cells are more susceptible to chemical insults.

  • "Kill Curve" Protocol: For a thorough assessment, perform a dedicated "kill curve" experiment. This involves treating cells with a range of concentrations and monitoring viability over several days (e.g., 2-15 days, depending on the cell line and antibiotic selection principles which can be adapted for chemical compounds).[9][10] This helps establish the minimum concentration that causes cell death over a relevant experimental timeframe.

Table 1: Troubleshooting High Cytotoxicity

Potential CauseDiagnostic StepSolution
Solvent Toxicity Run a dose-response curve with only the solvent (e.g., DMSO).Keep final solvent concentration low (<0.5%) and consistent across all wells.
Compound Impurity Check Certificate of Analysis (CoA) or perform analytical chemistry (e.g., HPLC, MS).Source compound from a reputable supplier with guaranteed purity.
Poor Cell Health Examine cells under a microscope for normal morphology before treatment. Check passage number.Use healthy, low-passage cells. Seed at an appropriate density to avoid overconfluency.[7]
Contamination Test for mycoplasma and other microbial contaminants.Maintain sterile technique. Regularly test cell stocks.
Q4: I am not observing the expected androgenic response (e.g., no increase in reporter gene activity). What are the likely causes?

Answer: A lack of response can be due to several factors related to the compound, the biological system, or the assay itself.

  • Androgen Receptor (AR) Expression: Confirm that your cell line expresses a functional androgen receptor. Some common research cell lines may have low or absent AR expression. Verify AR mRNA or protein levels via RT-qPCR or Western blot.

  • Metabolic Inactivation: Methandriol can be metabolized and inactivated through Phase I (reduction) and Phase II (glucuronidation, sulfation) reactions.[11] The metabolic capacity of your cell line can influence the effective intracellular concentration of the active compound.

  • Assay Sensitivity: Your detection method may not be sensitive enough. For reporter gene assays, ensure your reporter construct is responsive and that you have optimized the signal-to-noise ratio. For other endpoints, like gene expression, ensure your primers are efficient and your readout is quantitative.

  • Weak Agonism: Methandriol and its esters are considered relatively weak androgens.[3] The magnitude of the response may be significantly lower than that of potent androgens like dihydrotestosterone (DHT). Always include a potent agonist like DHT as a positive control to benchmark the maximal possible response in your system.

  • Receptor Crosstalk: Steroid hormone receptors can have overlapping signaling pathways. Activation of other pathways, such as the glucocorticoid receptor or estrogen receptor, could potentially antagonize the AR-mediated response.[12]

Experimental Protocols & Methodologies

Protocol 1: Establishing a Dose-Response and Cytotoxicity Curve

This protocol uses an MTT assay to simultaneously assess cell viability, which is crucial for interpreting specific activity.[7][8]

Materials:

  • Target cells (e.g., an AR-positive cell line like LNCaP or a transfected line like HEK293-AR)

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[7]

  • Compound Dilution: Prepare a serial dilution of this compound in serum-free or low-serum medium. For example, create 2X final concentrations ranging from 200 µM down to 2 nM.

  • Treatment: Carefully remove the old medium from the cells. Add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance on a plate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Analysis: Plot the absorbance values against the log of the compound concentration. This will generate a sigmoidal dose-response curve, from which you can determine the IC50 (for cytotoxicity) or EC50 (for a proliferative response).[6]

Protocol 2: Androgen Receptor (AR) Transactivation Assay

This protocol measures the ability of this compound to activate the AR and drive the expression of a reporter gene (e.g., luciferase).[14][15]

Materials:

  • Host cell line (e.g., PC-3, HEK293)

  • AR expression vector

  • Androgen Response Element (ARE)-driven luciferase reporter vector

  • Transfection reagent

  • Luciferase assay substrate/buffer system

  • Positive control (e.g., DHT)

Procedure:

  • Transfection: Co-transfect the host cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent. Plate the transfected cells into a 96-well plate.

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations, a positive control (e.g., 10 nM DHT), and a vehicle control.

  • Incubation: Incubate for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the buffer provided with your luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content to account for differences in transfection efficiency and cell number. Plot the normalized activity against the log of the concentration to determine the EC50 value.

Visualizations: Workflows and Pathways

Workflow for Concentration Optimization

This diagram outlines the logical steps for determining the optimal experimental concentration of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement prep Prepare High-Conc. Stock in DMSO range_find Broad Range Finding (1 nM - 100 µM) prep->range_find viability Parallel Cytotoxicity Assay (e.g., MTT) range_find->viability Simultaneously activity Functional Assay (e.g., AR Transactivation) range_find->activity analyze Analyze Dose-Response Curves (IC50 & EC50) viability->analyze activity->analyze refine Refine Concentration Range (Narrow, Non-Toxic Window) analyze->refine optimal Select Optimal Concentrations for Definitive Experiments refine->optimal

Caption: Workflow for optimizing this compound concentration.

Simplified Androgen Receptor Signaling Pathway

This diagram illustrates the classical mechanism of action for androgens like Methandriol.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Methandriol (Active Form) AR_HSP AR + HSP Complex Ligand->AR_HSP Binds AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand HSP Dissociates AR_Dimer AR Dimerization AR_Ligand->AR_Dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Recruits Co-activators & RNA Polymerase II

Caption: Classical androgen receptor (AR) signaling pathway.

References

  • Methandriol diacet
  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling - ResearchGate.
  • Androgen Receptor Signaling in Prostate Cancer and Therapeutic Str
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. CLYTE Technologies.
  • What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? - Frontiers. Frontiers.
  • Androgen Signaling - QIAGEN GeneGlobe. QIAGEN.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Protocol for Cell Viability Assays - BroadPharm. BroadPharm.
  • Androgen receptor signaling in prostate cancer development and progression - PMC - NIH.
  • MTT assay protocol | Abcam. Abcam.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM. EURL ECVAM.
  • Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR. EURL ECVAM.
  • Methandriol dipropion
  • How to Interpret Dose-Response Curves - Sigma-Aldrich. Sigma-Aldrich.
  • How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad. GraphPad.
  • Methandriol diacet
  • Kill Curve Protocol - BPS Bioscience. BPS Bioscience.
  • Analysis of Androgen Receptor Activity by Reporter Gene Assays. Springer.
  • Methandriol - Wikipedia. Wikipedia.
  • Methandriol (5-Androsten-17α-methyl-3β,17β-diol, Methylandrostenediol, NSC 22366, CAS Number: 521-10-8) | Cayman Chemical. Cayman Chemical.
  • Dose response curve for antibiotic selection of mammalian cells (kill curve) - Horizon Discovery. Horizon Discovery.

Sources

Dealing with Methandriol diacetate degradation during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methandriol Diacetate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound during experimental procedures. As a synthetic anabolic-androgenic steroid (AAS) and a di-ester prodrug of Methandriol, its integrity is paramount for reproducible and accurate results.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and foundational knowledge to mitigate degradation and ensure the success of your research.

Part 1: Foundational Knowledge: Understanding this compound Stability

This compound (17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate) is structurally characterized by a steroid backbone with two acetate ester functional groups at the C3 and C17 positions.[1][3] These ester linkages are the primary sites of chemical instability and are highly susceptible to hydrolysis.

The most common degradation pathway for this compound is hydrolysis, where the ester groups are cleaved by reaction with water.[4][5] This process can be catalyzed by both acidic and basic conditions, leading to a sequential loss of the acetate groups.[6] The initial hydrolysis product is a mixture of two Methandriol monoacetate isomers, which are subsequently hydrolyzed to the final, more polar product, Methandriol. This degradation process is often the root cause of inconsistent experimental outcomes, loss of compound potency, and the appearance of unexpected artifacts in analytical data.

While less common, other degradation mechanisms such as oxidation can occur, particularly if the compound is exposed to strong oxidizing agents, high temperatures, or UV light over extended periods.[4][5]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving this compound in a direct question-and-answer format.

Q1: My analytical results for this compound show decreasing purity over a short time after dissolving it. What is happening?

A: This is a classic sign of chemical instability, most likely due to the hydrolysis of the acetate esters.[4][5] this compound is a di-ester that can be readily cleaved in the presence of nucleophiles, especially water. The rate of this degradation is highly dependent on the solvent, pH, and temperature. If your solvent is aqueous, or is a non-aqueous solvent (like methanol or ethanol) that contains trace amounts of water, hydrolysis can occur.[7] This process converts your target compound into its monoacetate and diol forms, thus reducing the purity of the parent molecule.

Q2: I'm using reverse-phase HPLC and I see new, more polar peaks appearing in my chromatogram over time. Could these be degradation products?

A: Yes, this is highly probable. The degradation of this compound proceeds as follows:

  • This compound → Methandriol Monoacetate → Methandriol (Diol)

Each hydrolysis step removes a non-polar acetate group and reveals a polar hydroxyl group. In reverse-phase chromatography, more polar compounds have shorter retention times. Therefore, you would expect to see the monoacetate and the final diol (Methandriol) elute earlier than the parent diacetate compound. The appearance of these new, earlier-eluting peaks is a strong indicator of hydrolytic degradation.

Q3: How do pH and solvent choice critically affect the stability of my this compound solutions?

A: Both pH and solvent are critical factors. Ester hydrolysis is significantly catalyzed by both acids and bases.[6] Therefore, maintaining a neutral pH (around 6-7) is crucial for minimizing degradation in aqueous or protic solvents. Strongly acidic or alkaline conditions will rapidly accelerate the breakdown of the compound.

For solvents, the choice directly impacts stability. Protic solvents (e.g., water, methanol, ethanol) can participate in the hydrolysis reaction, whereas aprotic solvents (e.g., acetonitrile, DMSO, THF) are generally preferred as they do not donate protons and are less reactive with the ester groups.

Parameter Recommendation Rationale
Working pH 6.0 - 7.5Minimizes both acid and base-catalyzed hydrolysis of the ester linkages.[6]
Preferred Solvents Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)Aprotic solvents do not directly participate in the hydrolysis reaction, offering greater stability.
Solvents to Use with Caution Methanol (MeOH), Ethanol (EtOH)Protic solvents can act as nucleophiles. Ensure they are anhydrous and use solutions promptly.
Solvents to Avoid for Storage Aqueous Buffers (especially at acidic or basic pH)Water is a direct reactant for hydrolysis.[5] Avoid for anything other than immediate experimental use.

Q4: What are the optimal conditions for the long-term and short-term storage of this compound?

A: Proper storage is essential to maintain the integrity of the compound. Different conditions are required for the solid compound versus solutions.

Form Condition Temperature Atmosphere Rationale
Solid Powder Tightly sealed container, protected from light-20°CInert gas (Argon or Nitrogen) preferredPrevents exposure to atmospheric moisture and light, while low temperature slows any potential degradation.[8]
Stock Solution (in Aprotic Solvent) Tightly sealed vial with PTFE-lined cap-20°C or -80°CInert gas overlay before sealingMinimizes solvent evaporation and exposure to air/moisture. Freezing slows diffusion and reaction rates.
Working Solution Use immediatelyRoom Temperature or 4°CN/ASolutions, especially in protic or aqueous-containing solvents, are prone to degradation and should not be stored for extended periods. Prepare fresh for each experiment.[5]

Q5: Can I heat my solution to help dissolve the this compound powder without causing it to degrade?

A: Heating should be avoided or used with extreme caution. While it can increase solubility, heat also provides the activation energy needed to accelerate chemical reactions, including hydrolysis.[4] A safer approach is to use sonication in a room-temperature water bath. If gentle heating is absolutely necessary, do not exceed 30-35°C and use the solution immediately after it has cooled to room temperature.

Part 3: Recommended Experimental Protocols

These protocols are designed to be self-validating systems, allowing you to control for and understand the stability of this compound in your specific experimental context.

Protocol for Preparation of Stable Stock Solutions
  • Preparation: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile (ACN) or DMSO.

  • Dissolution: Add the solvent to the solid compound to achieve the desired concentration (e.g., 10 mM). Cap the vial tightly.

  • Solubilization: Vortex thoroughly. If needed, sonicate in a room-temperature water bath for 5-10 minutes until all solid is dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in vials with inert, PTFE-lined caps. Flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Long-Term Storage: Store the aliquots at -80°C. For use, remove a single aliquot, allow it to thaw completely at room temperature, and use it for that day's experiments. Do not subject stock solutions to repeated freeze-thaw cycles.

Protocol for a Forced Degradation Study

This study will help you identify the degradation products and understand the compound's stability limits.

  • Prepare Solutions: Prepare four separate solutions of this compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acidic: Add 1N HCl to one vial to adjust the pH to ~2.

    • Basic: Add 1N NaOH to a second vial to adjust the pH to ~12.

    • Neutral: Leave the third vial as is (control).

    • Oxidative: Add a small amount of 3% hydrogen peroxide to the fourth vial.

  • Incubation: Let all vials sit at room temperature for 24 hours.

  • Analysis: Analyze a sample from each vial, alongside a freshly prepared standard of this compound, using the HPLC method described below.

  • Interpretation: Compare the chromatograms. The neutral sample will show baseline stability. The acid and base-stressed samples will likely show significant degradation, with the appearance of earlier-eluting peaks corresponding to the monoacetate and diol forms. This confirms the identity of your degradation products.

Protocol for HPLC-UV Analysis

This method can be used to separate this compound from its primary hydrolytic degradation products.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient from 60% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 60% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: Methandriol (most polar, earliest peak) → Methandriol Monoacetate → this compound (least polar, latest peak).

Part 4: Visualized Pathways and Workflows

Diagram 1: Primary Degradation Pathway of this compound

G cluster_0 cluster_1 MDD This compound (C3, C17 Di-ester) MDM Methandriol Monoacetate (C3 or C17 Ester) MDD->MDM Step 1: Hydrolysis MD Methandriol (C3, C17 Diol) MDM->MD Step 2: Hydrolysis H2O_1 H₂O (Acid/Base Catalyzed) H2O_2 H₂O (Acid/Base Catalyzed)

Caption: Hydrolytic degradation of this compound.

Diagram 2: Experimental Workflow for Investigating Degradation

G Start Experiment Shows Inconsistent Results Hypothesis Hypothesize Compound Degradation Start->Hypothesis Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide) Hypothesis->Forced_Deg Analyze Analyze via HPLC-MS/UV to Identify Degradants Forced_Deg->Analyze Optimize Optimize Experimental Conditions (Solvent, pH, Temp, Storage) Analyze->Optimize Validate Validate New Protocol with Stability Check Optimize->Validate Success Achieve Consistent & Reproducible Results Validate->Success

Caption: Workflow for troubleshooting compound instability.

References

  • Methandriol diacet
  • This compound - Wikipedia. [Link]

  • Methandriol - PubChem. [Link]

  • Methandriol - Wikipedia. [Link]

  • US2842569A - Hydrolysis of hydrocortisone acetate and delta1-hydrocortisone acetate - Google P
  • SAFETY DATA SHEET - Amazon S3. [Link]

  • How to Choose Tren Powder: A Complete Buyer's Guide - Plant Care. [Link]

  • Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. [Link]

  • Metabolism of anabolic androgenic steroids. - SciSpace. [Link]

  • Patterns of Use 04 Safety 1st Health Advice 13 Steroid Storage 15. [Link]

  • The Determination of Anabolic Steroids by MECC, Gradient HPLC, and Capillary GC - ElectronicsAndBooks. [Link]

  • 1 - UGA research. [Link]

  • Detection of methandienone and stanozolol metabolites: Recent experience at UCLA. [Link]

  • Understanding the chemical basis of drug stability and degradation - The Pharmaceutical Journal. [Link]

  • Ch20: Hydrolysis of Esters - University of Calgary. [Link]

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. [Link]

  • Anabolic steroid - Wikipedia. [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. [Link]

Sources

Ensuring consistent Methandriol diacetate delivery in long-term studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methandriol Diacetate Long-Term Studies

Welcome to the technical support guide for ensuring consistent delivery of this compound (MAD) in long-term research applications. This center is designed for researchers, scientists, and drug development professionals to address the unique challenges associated with the sustained administration of this anabolic-androgenic steroid (AAS). Our goal is to provide you with the expertise and validated protocols necessary to maintain the integrity and reproducibility of your long-term studies.

This compound is a synthetic prodrug of methandriol.[1][2] Like other steroid esters, its delivery in a consistent, predictable manner over extended periods is critical for generating reliable pharmacokinetic and pharmacodynamic data. This guide will walk you through common issues, from formulation to administration, providing evidence-based solutions and troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs) - Formulation & Preparation

This section addresses the most common initial hurdles in study setup: preparing a stable and effective this compound formulation.

Q1: What is the best vehicle for administering this compound in a long-term animal study?

Answer: The optimal vehicle for this compound, a lipophilic compound, is a sterile pharmaceutical-grade oil. This creates a depot effect, allowing for slow, sustained release following intramuscular (IM) or subcutaneous (SC) injection.[3]

  • Primary Recommendation: Sesame oil is a widely accepted standard due to its stability, appropriate viscosity, and low potential for tissue irritation.

  • Alternatives: Cottonseed oil and ethyl oleate are also suitable. Ethyl oleate has a lower viscosity, which can be advantageous for injecting with smaller gauge needles, but may also lead to slightly faster absorption.

Causality: this compound is immiscible in water.[4] An oil-based vehicle is required to solubilize the compound and form an intramuscular or subcutaneous depot. From this depot, the drug slowly partitions into the interstitial fluid and then into systemic circulation, providing a long-acting effect. The viscosity of the oil is a key factor in determining the release rate.

Q2: How do I properly dissolve this compound in the oil vehicle?

Answer: Achieving complete and sterile dissolution is critical to prevent dosing inaccuracies and injection site complications.

  • Preparation: Work in a sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination.[3] All materials must be sterile.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Solubilization:

    • Add a co-solvent like Benzyl Benzoate (BB) to the powder. A common ratio is 1 part BB to 4 parts oil (20% BB v/v). BB is an effective solvent that helps keep the steroid from crashing out of the solution at lower temperatures.

    • Gently swirl the mixture until the powder is fully dissolved.

    • Add the sterile oil vehicle (e.g., sesame oil) to the final desired volume.

    • Gentle warming (to ~40-50°C) and vortexing can aid dissolution, but avoid overheating, which could degrade the compound.

  • Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, sealed vial.[3] This is a critical step to ensure the final product is free of particulate matter and microorganisms.

Q3: My prepared solution looks cloudy or has crystals. What went wrong?

Answer: Cloudiness or crystal formation ("crashing") indicates that the this compound has fallen out of solution. This leads to inconsistent and under-dosing.

  • Cause 1: Insufficient Solvent/Co-solvent: The concentration of MAD may be too high for the vehicle system.

    • Solution: Increase the proportion of Benzyl Benzoate or slightly decrease the target concentration of the final product.

  • Cause 2: Low Temperature: Storing the oil-based solution at low temperatures (e.g., 4°C) can decrease the solubility of the steroid ester, causing it to crystallize.

    • Solution: Store the prepared vials at a controlled room temperature. If crystals form, they can often be redissolved by gently warming the vial and swirling. Always ensure the solution is perfectly clear before drawing a dose.

  • Cause 3: Impurities: Impurities in the compound or vehicle can act as nucleation sites for crystallization.

    • Solution: Always use high-purity (e.g., USP grade) this compound and pharmaceutical-grade sterile oil vehicles.

Part 2: Troubleshooting Guide - Administration & In-Vivo Consistency

This section focuses on solving problems that arise during the experimental phase.

Problem Potential Causes Recommended Solutions & Actions
High variability in plasma drug levels between subjects. 1. Inconsistent injection technique.[5] 2. Injection into non-target tissue (e.g., intradermal or into a blood vessel).[5] 3. Leakage from the injection site.1. Standardize Technique: Ensure all personnel are thoroughly trained on the injection procedure (e.g., subcutaneous tenting).[6] Rotate injection sites to prevent tissue fibrosis. 2. Verify Needle Placement: After inserting the needle, always aspirate by pulling back on the plunger.[6][7] If blood appears, withdraw and inject at a new site. 3. Control Leakage: Inject slowly. After removing the needle, apply gentle pressure to the site for a few seconds.[7]
Abscess formation or severe inflammation at the injection site. 1. Bacterial contamination of the formulation.[3] 2. Irritating properties of the vehicle or high co-solvent concentration. 3. Injection volume is too large for the site.[5]1. Ensure Sterility: Re-evaluate the sterile preparation and filtration process.[3] Culture a sample of the formulation to test for microbial growth. 2. Optimize Formulation: Reduce the concentration of co-solvents like Benzyl Benzoate if possible. Ensure all components are of the highest purity. 3. Reduce Volume: Administer smaller volumes over multiple injection sites if a large dose is required.[5] Adhere to recommended maximum injection volumes for the animal model.[6]
Observed decrease in drug efficacy over the course of the long-term study. 1. Degradation of this compound in the stored solution. 2. Development of fibrotic tissue at injection sites, impairing absorption.1. Conduct Stability Testing: Perform a stability study on your prepared formulation (see Protocol 1). Prepare fresh batches periodically rather than one single batch for a very long study. 2. Rotate Injection Sites: Meticulously document and rotate injection sites (e.g., left flank, right flank, dorsal neck) to allow tissue to recover and ensure consistent absorption.

Part 3: Protocols & Methodologies

Protocol 1: In-Use Formulation Stability Testing

This protocol provides a framework for ensuring your prepared MAD solution remains stable and potent throughout its use. This is a critical self-validating step.

Objective: To determine the in-use stability of a prepared this compound oil-based formulation under intended storage conditions.

Materials:

  • Prepared MAD formulation (minimum of two separate batches).[8]

  • HPLC system with a suitable detector (e.g., UV at ~245 nm).

  • C18 HPLC column.

  • Mobile phase (e.g., Acetonitrile:Water gradient).

  • This compound reference standard.

  • Controlled temperature storage chamber (e.g., 25°C/60% RH).[9]

Procedure:

  • Time Point Zero (T=0): Immediately after preparing and sterile filtering a new batch of the formulation, take a sample for analysis.

  • Sample Preparation: Accurately dilute a small volume of the oil-based formulation in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration within the linear range of your HPLC calibration curve.

  • HPLC Analysis: Analyze the T=0 sample to determine the initial concentration of this compound. This serves as your 100% baseline. Also, observe the chromatogram for any degradation peaks.

  • Storage: Store the vial of the formulation under its intended storage condition (e.g., protected from light at controlled room temperature).[8]

  • Subsequent Time Points: Repeat the analysis at predetermined intervals (e.g., 7, 14, 30, and 60 days). For long-term studies, testing should be sufficient to establish a stability profile.[10]

  • Evaluation: Compare the concentration at each time point to the T=0 value. A change of >10% is typically considered significant.[10] Also, monitor for the appearance of new peaks or changes in physical appearance (color, clarity).

Acceptance Criteria: The formulation is considered stable for the tested period if the concentration of this compound remains within 90-110% of the initial value and no significant changes in physical appearance or degradation products are observed.

Part 4: Visualized Workflows

Workflow for Vehicle Selection and Formulation

This decision tree guides the process of choosing the right components for your this compound formulation.

A Start: Need Long-Acting MAD Formulation B Is MAD soluble in aqueous solution? A->B C No (Lipophilic Steroid Ester) B->C No D Select Oil-Based Vehicle C->D E Choose Primary Vehicle D->E F Sesame Oil (Standard) E->F G Cottonseed Oil (Alternative) E->G H Ethyl Oleate (Low Viscosity) E->H I Is MAD concentration >50mg/mL? F->I G->I H->I J Yes I->J Yes K No I->K No L Add Co-Solvent (e.g., Benzyl Benzoate) J->L M Final Formulation K->M L->M N Sterile Filter (0.22µm) M->N O Perform Stability Test (Protocol 1) N->O

Caption: Decision tree for MAD formulation.

Troubleshooting Inconsistent In-Vivo Results

This flowchart helps diagnose and resolve common issues encountered during long-term animal studies.

A Problem: Inconsistent In-Vivo Data B Check Formulation Integrity A->B C Check Administration Technique A->C D Is solution clear? No crystals? B->D I Is technique standardized? C->I E Yes D->E F No D->F H Review Stability Data (Protocol 1) E->H G Warm & Swirl. Re-dissolve. F->G G->D J Yes I->J K No I->K M Are injection sites being rotated? J->M L Retrain all personnel on injection & aspiration. K->L L->I N Yes M->N O No M->O Q Issue Resolved N->Q P Implement site rotation chart. O->P P->M

Caption: Troubleshooting inconsistent results.

References

  • Subcutaneous Injection in Mice | Animals in Science - Queen's University. (n.d.). Queen's University. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600–613. Retrieved from [Link]

  • Administering Subcutaneous Injections. (n.d.). University of Bristol. Retrieved from [Link]

  • When is it appropriate to administer a long-acting and short-acting corticosteroid (steroid) injection together? (2025). Dr.Oracle. Retrieved from [Link]

  • How to Give Subcutaneous Injections to Your Pet at Home. (n.d.). Cornwallis Road Animal Hospital. Retrieved from [Link]

  • This compound. (n.d.). In Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). Grokipedia. Retrieved from [Link]

  • Manufacture of Parenteral Products and Troubleshooting - Part A. (n.d.). SlideShare. Retrieved from [Link]

  • Cole, B. J., & Schumacher, H. R. (2005). Injectable Corticosteroids in Modern Practice. JAAOS-Journal of the American Academy of Orthopaedic Surgeons, 13(1), 37-46. Retrieved from [Link]

  • Use and safety of corticosteroid injections in joints and musculoskeletal soft tissue. (2025). Regional Anesthesia & Pain Medicine. Retrieved from [Link]

  • Cardone, D. A., & Tallia, A. F. (2002). Joint and Soft Tissue Injection. American Family Physician, 66(2), 283-288. Retrieved from [Link]

  • Balachandran, K. (1995). Long acting steroid injections are safe and effective if given correctly. BMJ, 310(6987), 1135. Retrieved from [Link]

  • Doyle, G. R., & McCutcheon, J. A. (2015). Parenteral Medications and Preparing Medications from Ampules and Vials. In Clinical Procedures for Safer Patient Care. BCcampus. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

  • Chapter 18 Administration of Parenteral Medications. (n.d.). In Nursing Skills. Open RN. Retrieved from [Link]

  • Stability Study Requirements. (n.d.). Egyptian Drug Authority. Retrieved from [Link]

  • Gura, K. M., et al. (2015). Methods to Reduce Medication Errors in a Clinical Trial of an Investigational Parenteral Medication. Journal of Parenteral and Enteral Nutrition, 39(1_suppl), 90S-98S. Retrieved from [Link]

  • Methandriol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Parenteral Drugs: Formulation Requirements and Common Challenges. (n.d.). Pharma Now. Retrieved from [Link]

  • Note for guidance on in-use stability testing of human medicinal products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Guideline on Stability Testing. (2003). European Medicines Agency. Retrieved from [Link]

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018). World Health Organization. Retrieved from [Link]

  • Methandriol dipropionate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Methandriol. (n.d.). PubChem. Retrieved from [Link]

  • Metandriol. (n.d.). PharmaCompass. Retrieved from [Link]

Sources

Validating the purity of a Methandriol diacetate research compound

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable prerequisite for reproducible and reliable scientific research is the unequivocal purity and identity of the chemical reagents used. For researchers in drug development and the broader scientific community, utilizing a compound like Methandriol diacetate without rigorous validation is akin to building on an unstable foundation. Even minute impurities can lead to confounding biological effects, misinterpretation of data, and ultimately, the failure of an experimental program.

This technical support guide, designed for researchers, scientists, and drug development professionals, serves as a comprehensive resource for validating the purity of a this compound research compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale, enabling you to troubleshoot effectively and ensure the integrity of your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the purity validation of this compound.

Q1: What is the minimum acceptable purity for a this compound research compound?

A1: For a research-grade compound intended for in-vitro or pre-clinical studies, a purity of ≥98% as determined by a quantitative method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is generally considered the minimum standard. Pharmaceutical-grade steroids, for comparison, are manufactured under much stricter regulatory oversight to meet defined standards for purity and stability[1]. The acceptable level of any single impurity is often set at ≤0.5%. However, the required purity ultimately depends on the sensitivity of your specific application. For assays highly sensitive to steroidal ligands, even higher purity (≥99.5%) may be necessary.

Q2: Which analytical technique is the "gold standard" for assessing the purity of a steroid like this compound?

A2: There isn't a single "gold standard" technique, but rather a combination of orthogonal methods that provide a complete purity profile.

  • For Quantitative Purity (% Area): Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the workhorse method. It is robust, reproducible, and excellent for separating the main compound from non-volatile impurities. Many established methods for steroid analysis rely on HPLC[2][3][4].

  • For Identity and Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, especially for identifying and quantifying volatile or semi-volatile impurities.[5][6][7][8] For steroids, derivatization (e.g., trimethylsilylation) is often required to increase volatility and improve chromatographic performance[6][7][8].

  • For Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically ¹H and ¹³C NMR) is unparalleled for confirming the chemical structure of the main compound and identifying structurally related impurities.[9][10] It provides detailed information about the molecular framework and stereochemistry, which is critical for steroids[10][11][12].

A comprehensive validation strategy integrates these techniques to build a complete picture of the compound's identity, purity, and impurity profile.

Q3: My HPLC chromatogram shows a main peak at >98%, but there are several small, unexpected peaks. What are my next steps?

A3: This is a common scenario. The key is to determine if these peaks are artifacts, solvent-related, or actual impurities.

G start Unexpected Peaks Observed blank Inject a Blank (Mobile Phase/Diluent) start->blank peaks_present Peaks still present? blank->peaks_present system_issue Issue is from System/Solvent. - Check solvent purity. - Flush system. - Clean injector. peaks_present->system_issue Yes peaks_gone Peaks are sample-related. Proceed to Identification. peaks_present->peaks_gone No lcms Perform LC-MS Analysis peaks_gone->lcms mw_match Does MW match a plausible impurity? lcms->mw_match impurity_id Potential Impurity Identified. (e.g., Methandriol, mono-acetate) Consider forced degradation study to confirm. mw_match->impurity_id Yes no_match Investigate further: - Different starting materials? - Isomerization? - Degradation? mw_match->no_match No

  • System Validation: First, inject a blank (your sample diluent). If the peaks appear, they are artifacts from the solvent, mobile phase, or system contamination.

  • Peak Identification: If the peaks are unique to your sample, the next step is identification. The most efficient method is Liquid Chromatography-Mass Spectrometry (LC-MS) . This will provide the molecular weight of the compounds in each peak.

  • Impurity Characterization: Compare the molecular weights to potential impurities (see Q4). If an exact match is found, you have a probable identification. If not, further investigation using techniques like high-resolution mass spectrometry or isolation and NMR may be required for novel impurities.

Q4: What are the most likely impurities in a this compound sample?

A4: Impurities typically arise from the synthesis or degradation of the compound. For this compound (17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate), the most probable impurities include:

Potential ImpurityChemical NameLikely Origin
Starting Material Methandriol (17α-methylandrost-5-ene-3β,17β-diol)Incomplete esterification reaction[13][14].
Intermediates Methandriol 3-monoacetateIncomplete esterification.
Methandriol 17-monoacetateIncomplete esterification.
Isomers 5α- and 5β-isomersReduction of the double bond during synthesis.
Degradation Products Hydrolysis products (see above)Exposure to moisture or non-neutral pH[15][16].
Oxidation productsExposure to air/oxidizing agents.

Table 1: Potential impurities in a this compound research compound.

Q5: How can I confirm that the main peak in my chromatogram is indeed this compound and not an isomer?

A5: Chromatographic techniques alone (HPLC, GC) may not distinguish between certain isomers. Definitive structural confirmation requires spectroscopic analysis.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful method for structure elucidation of steroids[9][10][17]. The chemical shifts, coupling constants, and integrations of the proton and carbon signals provide a unique fingerprint of the molecule. You must compare the acquired spectrum to a certified reference standard or to validated literature data. Key signals to look for in ¹H NMR include the two acetate methyl singlets, the C18 and C19 steroid backbone methyl singlets, and the olefinic proton at C6.

  • Mass Spectrometry (MS): While MS provides the molecular weight, the fragmentation pattern can help confirm the structure. Compare the fragmentation pattern of your sample to that of a reference standard to increase confidence in the identification[6].

Detailed Experimental Protocols

These protocols provide a starting point for developing a robust, self-validating analytical method in your laboratory.

Protocol 1: Purity Determination by RP-HPLC-UV

This method is designed to separate this compound from polar and non-polar impurities.

1. System & Reagents:

  • HPLC system with a UV/DAD detector.

  • RP-18 column (e.g., C18, 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Sample Diluent: 50:50 (v/v) ACN:Water.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A WaterStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B AcetonitrileCommon organic modifier providing good selectivity for steroids[3].
Gradient 60% B to 95% B over 20 minStarts with intermediate polarity to retain early-eluting impurities (like Methandriol) and ramps up to elute the highly non-polar diacetate ester and any greasy impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection λ 210 nmSteroids often lack a strong chromophore; detection at low UV wavelengths provides the necessary sensitivity.
Injection Vol. 10 µL
Sample Conc. ~0.5 mg/mL in Diluent

Table 2: Recommended starting conditions for HPLC analysis.

3. Self-Validation (System Suitability):

  • Blank Injection: Inject the diluent to ensure no system peaks interfere with analysis.

  • Reference Standard: Prepare a solution of a certified this compound reference standard. The retention time of the main peak in your sample must match that of the standard (typically within ±2%).

  • Replicate Injections: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

4. Calculation: Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Identity Confirmation by GC-MS

This protocol confirms the molecular weight of the compound after derivatization.

1. Sample Preparation (Derivatization):

  • Accurately weigh ~1 mg of this compound into a GC vial.

  • Add 200 µL of a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • Cap the vial and heat at 60 °C for 30 minutes. This converts the molecule into its more volatile trimethylsilyl ether form, which is necessary for GC analysis of many steroids[7][8].

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent (low-bleed, non-polar).

  • Inlet Temp: 280 °C.

  • Oven Program: Start at 150 °C, ramp to 300 °C at 15 °C/min.

  • Carrier Gas: Helium.

  • MS Mode: Electron Ionization (EI), scanning from m/z 50-600.

3. Data Analysis:

  • The derivatization process will replace any residual hydroxyl groups and is less predictable for the diacetate ester itself, but it is a standard procedure for steroid analysis to ensure all potential related substances are volatilized[6]. The primary goal is to obtain a clean mass spectrum of the main peak.

  • Look for the molecular ion peak corresponding to this compound (C₂₄H₃₆O₄, M.W. = 388.5 g/mol )[18][19]. Analyze the fragmentation pattern and compare it to a reference standard or library data for confirmation.

Overall Purity Validation Workflow

This diagram outlines a logical flow for the comprehensive validation of a new batch of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Decision hplc 1. RP-HPLC-UV Analysis (Protocol 1) purity_check Purity ≥ 98%? hplc->purity_check gcms 2. GC-MS Analysis (Protocol 2) purity_check->gcms Yes fail Compound Fails Validation - Identify impurities - Consider purification purity_check->fail No mw_check MW = 388.5? gcms->mw_check nmr 3. ¹H NMR Analysis nmr_check Structure Correct? nmr->nmr_check mw_check->nmr Yes mw_check->fail No pass Compound Validated (PASS) nmr_check->pass Yes nmr_check->fail No

References

  • Waters Corporation. (n.d.). Application of GC-MS/MS for the Analysis of Anabolic Steroids in Meat Products. Waters. Retrieved from [Link]

  • Lin, H.-T., et al. (2023). Gas Chromatography Properties and Mass Spectrometry Fragmentation of Anabolic Androgenic Steroids in Doping Control. Bioanalysis, 15(12). Retrieved from [Link]

  • Chan, S. C., & Nolan, S. L. (1990). Analysis of anabolic steroids using GC/MS with selected ion monitoring. Journal of Analytical Toxicology, 14(2), 91-5. Retrieved from [Link]

  • Chan, S. C., & Nolan, S. L. (1990). Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring. Journal of Analytical Toxicology, Oxford Academic. Retrieved from [Link]

  • Chan, S. C., & Nolan, S. L. (1990). Analysis of anabolic steroids using GC/MS with selected ion monitoring. Semantic Scholar. Retrieved from [Link]

  • Lin, Y.-L., et al. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 27(19), 6649. MDPI. Retrieved from [Link]

  • Rauh, M. (2010). Preclinical challenges in steroid analysis of human samples. The Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 500-9. Retrieved from [Link]

  • Olesti, E., et al. (2021). From a single steroid to the steroidome: Trends and analytical challenges. The Journal of Steroid Biochemistry and Molecular Biology, 208, 105823. Retrieved from [Link]

  • Olesti, E., et al. (2021). Overview of the main challenges of the steroid analysis with chromatography techniques coupled to mass spectrometry. ResearchGate. Retrieved from [Link]

  • De-Bont, D. B. A., et al. (2022). Steroids and NMR. ResearchGate. Retrieved from [Link]

  • Sharma, R. (2018). Structure elucidation of steroids. Slideshare. Retrieved from [Link]

  • Yasuda, K., & Shibata, K. (1994). [Chemical structural analysis of steroids by NMR spectroscopy]. Nihon Rinsho, 52(3), 672-8. Retrieved from [Link]

  • De-Bont, D. B. A., et al. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry. Retrieved from [Link]

  • Karlova, U. (2021). Steroid Analysis Using Modern Chromatographic and Mass Spectrometry Techniques. Retrieved from [Link]

  • Chiong, D. M., et al. (1992). The analysis and identification of steroids. Semantic Scholar. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (2022). Analysis of Steroid Hormones by LC MSMS Advancing Research in HIV AIDS and Reproductive Health. YouTube. Retrieved from [Link]

  • Chiong, D. M., et al. (1992). Analysis and Identification of Steroids. Office of Justice Programs. Retrieved from [Link]

  • Nova Techsciences. (n.d.). Pharmaceutical-Grade Steroids: Quality, Safety & Export Compliance. Nova Techsciences. Retrieved from [Link]

  • Wang, Y., et al. (2024). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Chiong, D. M., et al. (1992). The Analysis and Identification of Steroids. Scilit. Retrieved from [Link]

  • Harries, R. L., et al. (2023). A review of the analytical techniques for the detection of anabolic–androgenic steroids within biological matrices. Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • Patel, R. (2014). Forced Degradation – A Review. Pharma Info. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Grokipedia. (n.d.). This compound. Grokipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Wikipedia. Retrieved from [Link]

  • Kulkarni, S. V., et al. (2023). Forced degradation study overlay chromatograms. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methandriol | The Merck Index Online. Retrieved from [Link]

  • Lurie, I. S., et al. (1994). The Determination of Anabolic Steroids by MECC, Gradient HPLC, and Capillary GC. Journal of Forensic Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Methandriol. Wikipedia. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methandriol-impurities. Pharmaffiliates. Retrieved from [Link]

  • Scribd. (n.d.). <351> Assay for Steroids. Retrieved from [Link]

  • Tuffin, R. (2009). Current Analytical Methods Used for the Detection of Hormone Residues. In The Encyclopedia of Hormones. Retrieved from [Link]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pharmaffiliates Methandriol-impurities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methandriol. PubChem. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Methandriol(3b) [HRP]. Creative Diagnostics. Retrieved from [Link]

  • Tzankova, D., et al. (2021). Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Retrieved from [Link]

  • Atanasov, V., et al. (2022). Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Methandriol and Methandriol Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the bioactivities of Methandriol and its esterified counterpart, Methandriol diacetate. By synthesizing experimental data and established pharmacological principles, we will explore the nuances that differentiate these two anabolic-androgenic steroids (AAS), moving beyond surface-level specifications to the core mechanisms that dictate their performance.

Foundational Principles: Understanding the Molecular Relationship

At their core, Methandriol and this compound are not two distinct pharmacological agents but rather two forms of the same active molecule. Methandriol (also known as 17α-methyl-5-androstenediol) is the parent steroid. This compound is a synthetic derivative where the hydroxyl groups at the 3β and 17β positions have been modified into acetate esters.[1][2]

This esterification is the single most critical distinction between the two compounds. It is a common strategy in pharmaceutical chemistry designed not to alter the intrinsic activity of a drug, but to modify its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted. This compound is, therefore, a prodrug of Methandriol.[1][3] Upon administration, enzymes in the body called esterases cleave off the acetate esters, releasing the active Methandriol molecule into circulation.[4][5]

G MD This compound (Prodrug) Enzymes Esterase Enzymes (in blood and tissue) MD->Enzymes Hydrolysis PK_Profile Altered Pharmacokinetics: - Increased Lipophilicity - Slower Absorption (Depot Effect) - Prolonged Half-life MD->PK_Profile M Methandriol (Active Hormone) Enzymes->M Releases

Figure 1: Prodrug activation of this compound.

The primary consequence of this chemical modification is a significant increase in lipid solubility. When injected intramuscularly, the more lipophilic this compound forms a depot in the muscle tissue from which it is slowly leached into the bloodstream, resulting in a sustained release and extended duration of action.[3]

Comparative Analysis of Bioactivity

Since Methandriol is the active agent for both compounds, their intrinsic bioactivities—anabolic, androgenic, and estrogenic—are identical. Perceived differences in effect arise solely from their divergent pharmacokinetic profiles.

Anabolic and Androgenic Properties

The bioactivity of any AAS is defined by its ability to interact with the androgen receptor (AR). Upon binding, the steroid-receptor complex translocates to the nucleus and modulates the transcription of target genes, leading to the desired anabolic effects (e.g., increased protein synthesis in muscle) and the inevitable androgenic effects (e.g., development of male secondary sexual characteristics).[6][7]

G cluster_cell Target Cell (e.g., Muscle Fiber) cluster_nucleus Nucleus M Methandriol AR Androgen Receptor (Cytoplasmic) M->AR Binds ARE Androgen Response Element (on DNA) AR->ARE Translocates & Dimerizes Transcription Gene Transcription ARE->Transcription Initiates Protein Synthesis Protein Synthesis Transcription->Protein Synthesis Leads to Anabolic Effects Anabolic Effects Protein Synthesis->Anabolic Effects Results in

Figure 2: Genomic mechanism of action for Methandriol.

The anabolic and androgenic potential of Methandriol is considered relatively mild compared to testosterone. The sustained release from the diacetate ester provides more stable blood plasma concentrations, avoiding the sharp peaks and troughs that might be seen with the un-esterified parent hormone. This can lead to a more consistent anabolic signaling environment.

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone (Reference) 1001001:1[8]
Methandriol 30-6020-60~1:1[8][9]
This compound 30-60 (as Methandriol)20-60 (as Methandriol)~1:1[8][9]
Table 1: Comparative Anabolic-Androgenic Ratings. Ratings are relative to testosterone.
Estrogenic Profile

Methandriol is known to possess significant estrogenic activity.[9] This is not due to conversion to an estrogen via the aromatase enzyme, a common pathway for testosterone-derived steroids. Instead, it is believed that Methandriol can interact directly with the estrogen receptor.[9] This direct estrogenic action can lead to side effects such as water retention and gynecomastia. Consequently, this compound will produce identical estrogenic effects, with the onset and duration dictated by its slow-release hydrolysis into active Methandriol.

Experimental Protocols for Bioactivity Verification

To empirically validate and compare the bioactivities of these compounds, standardized and reproducible assays are essential. The following protocols represent the gold standards in the field.

Protocol 1: In Vivo Hershberger Bioassay

This assay is the definitive method for assessing and comparing the anabolic and androgenic activities of a steroid in vivo.[6][8][10] The experimental logic is to measure the weight changes in specific androgen-dependent tissues in a castrated rodent model, which lacks endogenous androgens.

Objective: To quantify the anabolic (myotrophic) and androgenic effects of a test compound relative to a reference standard.

Methodology:

  • Animal Preparation: Peripubertal male rats are surgically castrated to remove the primary source of endogenous androgens. They are allowed a recovery period.

  • Grouping (n ≥ 6 per group):

    • Group A (Vehicle Control): Castrated rats receiving only the delivery vehicle (e.g., corn oil).

    • Group B (Reference): Castrated rats receiving a reference androgen, typically Testosterone Propionate (TP), at a standard dose (e.g., 0.4 mg/kg/day).[11][12]

    • Group C (Test Article 1): Castrated rats receiving Methandriol.

    • Group D (Test Article 2): Castrated rats receiving this compound.

    • Causality Note: Doses for Groups C and D should be equimolar to ensure the same amount of active Methandriol is theoretically available over the study duration, thus isolating the effect of the delivery profile.

  • Administration: Compounds are administered daily for 10 consecutive days via subcutaneous injection or oral gavage.[12][13]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are euthanized. Five specific androgen-dependent tissues are carefully dissected and weighed:

    • Androgenic Markers: Ventral Prostate (VP), Seminal Vesicles with Coagulating Glands (SVCG), Glans Penis (GP).

    • Anabolic Markers: Levator Ani plus Bulbocavernosus muscles (LABC), Cowper's Gland (COW).

  • Data Analysis: The weights of the tissues are normalized to the animal's body weight. A statistically significant increase in tissue weights compared to the vehicle control indicates anabolic and/or androgenic activity. The ratio of anabolic (LABC) to androgenic (VP) tissue growth provides the anabolic:androgenic ratio.

G start Castrated Male Rats grouping Group Assignment (Vehicle, TP, Test Compounds) start->grouping dosing 10-Day Daily Dosing grouping->dosing necropsy Necropsy (Day 11) dosing->necropsy dissection Dissect & Weigh 5 Tissues: - Ventral Prostate - Seminal Vesicles - Glans Penis - LABC Muscles - Cowper's Gland necropsy->dissection analysis Statistical Analysis of Normalized Tissue Weights dissection->analysis

Figure 3: Workflow of the Hershberger Bioassay.

Protocol 2: In Vitro Androgen Receptor (AR) Competition Binding Assay

This assay is designed to determine a compound's ability to directly bind to the androgen receptor, providing a measure of its binding affinity. It is a crucial in vitro tool for mechanistic understanding.[14][15]

Objective: To determine the relative binding affinity of a compound for the AR by measuring its ability to displace a known high-affinity radiolabeled ligand.

Methodology:

  • Receptor Preparation: A source of androgen receptors is required. This is typically a cytosol fraction prepared from the ventral prostate tissue of rats.[14][15]

  • Assay Setup (in microplates):

    • A constant, saturating concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) is added to all wells containing the receptor preparation.

    • Increasing concentrations of the unlabeled "competitor" compound (Methandriol or this compound) are added to respective wells.

    • Control Wells: Include wells for total binding (radioligand + receptor only) and non-specific binding (radioligand + receptor + a large excess of unlabeled R1881).

  • Incubation: The plate is incubated (e.g., 16-20 hours at 4°C) to allow the binding to reach equilibrium.[15]

  • Separation: Receptor-bound radioligand must be separated from unbound radioligand. A common method is hydroxylapatite (HAP) slurry addition, which binds the receptor complex, followed by centrifugation and washing.[15]

  • Quantification: The radioactivity of the bound fraction in each well is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of radiolabeled ligand displaced against the log concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is calculated. A lower IC50 indicates a higher binding affinity.

    • Self-Validation: This protocol is self-validating because the expected outcome is clear. Methandriol should demonstrate competitive binding with a measurable IC50. This compound, as an ester prodrug, should show little to no binding affinity, as its structure is not complementary to the AR's ligand-binding domain. Significant binding from the diacetate form would only occur if substantial hydrolysis happens during the incubation period.

Conclusion and Professional Application

The bioactivity of this compound is fundamentally the bioactivity of Methandriol, delivered over a prolonged period. The diacetate ester serves as a time-release prodrug, which is cleaved by endogenous esterases to liberate the active parent steroid. While their intrinsic anabolic, androgenic, and estrogenic mechanisms are identical, the pharmacokinetic profile of this compound—characterized by a delayed onset and extended duration of action—is its defining feature.

For the researcher or drug development professional, the choice between these two compounds is not a matter of seeking a different biological effect, but of selecting the desired delivery profile. Methandriol would be suited for applications requiring more rapid action, while this compound would be chosen for protocols demanding sustained, stable exposure with less frequent administration. The experimental frameworks provided herein offer robust, validated methods for quantifying these properties and confirming their mechanisms of action.

References

  • Steroid.com. (n.d.). Methandriol. Available at: [Link]

  • Wikipedia. (n.d.). Anabolic steroid. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). AR Binding Assay Fact Sheet. Available at: [Link]

  • Wikipedia. (n.d.). This compound. Available at: [Link]

  • Freyberger, A., et al. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive Toxicology. Available at: [Link]

  • Grokipedia. (n.d.). Methandriol dipropionate. Available at: [Link]

  • Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methandriol. PubChem Compound Database. Available at: [Link]

  • Wikipedia. (n.d.). Methandriol dipropionate. Available at: [Link]

  • National Toxicology Program. (n.d.). In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). U.S. Department of Health and Human Services. Available at: [Link]

  • Grokipedia. (n.d.). This compound. Available at: [Link]

  • Bovee, T. F., et al. (2010). Detection of anabolic androgenic steroid abuse in doping control using mammalian reporter gene bioassays. ResearchGate. Available at: [Link]

  • Ashby, J., & Lefevre, P. A. (2004). Testosterone-stimulated weanlings as an alternative to castrated male rats in the Hershberger anti-androgen assay. Regulatory Toxicology and Pharmacology. Available at: [Link]

  • Vinggaard, A. M., et al. (2002). Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens. Toxicology. Available at: [Link]

  • Geyer, H., et al. (2021). Anabolic–androgenic steroids: How do they work and what are the risks? Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Handelsman, D. J. (2017). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. MDPI. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). In vivo Hershberger Assay. Available at: [Link]

  • Sonneveld, E., et al. (2006). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Toxicological Sciences. Available at: [Link]

  • National Toxicology Program. (2009). OECD Test Guideline 441: Hershberger Bioassay in Rats. Available at: [Link]

  • Refubium - Freie Universität Berlin. (2024). In vivo and In vitro Metabolic Studies of Anabolic Steroids. Available at: [Link]

  • OECD. (2009). Test No. 441: Hershberger Bioassay in Rats. Available at: [Link]

  • Wikipedia. (n.d.). Methandriol. Available at: [Link]

  • Seven Chongqing Chemdad Co., Ltd. (n.d.). Methandriol dipropionate. Available at: [Link]

  • International Programme on Chemical Safety. (n.d.). Methandriol (PIM 906). INCHEM. Available at: [Link]

  • Kicman, A. T. (2008). Pharmacology of anabolic steroids. British Journal of Pharmacology. Available at: [Link]

Sources

A Comparative In Vitro Analysis of Methandriol Diacetate and Methandriol Dipropionate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro comparison of Methandriol diacetate and Methandriol dipropionate, two esterified derivatives of the synthetic anabolic-androgenic steroid (AAS) Methandriol. As both compounds are prodrugs that exert their biological effects through conversion to the active parent molecule, Methandriol, this document will delve into the nuanced in vitro methodologies required to discern potential differences in their activity profiles.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the study of androgen receptor signaling and steroid pharmacology.

Introduction to Methandriol and its Esters

Methandriol, also known as methylandrostenediol, is a 17α-alkylated derivative of the endogenous androgen prohormone androstenediol.[3] To enhance its therapeutic applicability and modify its pharmacokinetic profile, Methandriol has been esterified to produce compounds such as this compound and Methandriol dipropionate.[4][5] These esters are designed to be less polar, facilitating their formulation in oil-based solutions for intramuscular injection and providing a slower release of the active Methandriol molecule into circulation.[1][6]

  • This compound: The diacetate ester of Methandriol, which was never commercially marketed.[2]

  • Methandriol Dipropionate: The dipropionate ester of Methandriol, which was previously available under various brand names for clinical use.[1]

In the context of in vitro studies, both this compound and Methandriol dipropionate are largely inactive until their ester bonds are hydrolyzed by cellular esterases, liberating the parent Methandriol molecule.[4] Consequently, a direct comparison of their in vitro effects is fundamentally an investigation into the kinetics of this bioactivation process within a given cellular model.

Mechanism of Action: The Androgen Receptor Signaling Cascade

The biological effects of Methandriol are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[7]

The signaling pathway proceeds as follows:

  • Ligand Binding: Upon entering the cell, Methandriol binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm.

  • Conformational Change and Dissociation: This binding induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs).

  • Dimerization and Nuclear Translocation: The activated AR then forms a homodimer and translocates to the nucleus.

  • DNA Binding and Transcriptional Regulation: Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[8] This binding, along with the recruitment of co-regulatory proteins, modulates the transcription of genes involved in various physiological processes, including muscle protein synthesis.[7][9]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methandriol Methandriol AR_HSP AR-HSP Complex Methandriol->AR_HSP Binding AR AR Activated_AR Activated AR Dimer AR->Activated_AR Dimerization HSP HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element Activated_AR->ARE Nuclear Translocation and DNA Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Recruitment of Co-activators

Caption: Androgen Receptor Signaling Pathway.

A Framework for In Vitro Comparative Analysis

Due to the scarcity of direct comparative in vitro studies between this compound and Methandriol dipropionate in publicly accessible literature, this guide proposes a robust experimental framework to elucidate their relative activities. The central hypothesis is that any observed differences in their in vitro effects will be attributable to the differential rates of hydrolysis of their respective ester linkages by intracellular esterases.

Key In Vitro Assays

A comprehensive in vitro comparison should employ a battery of assays to assess various aspects of androgenic activity:

  • Androgen Receptor Binding Assay: To determine the binding affinity of the active metabolite, Methandriol, to the androgen receptor.

  • Cell Viability/Proliferation Assay: To evaluate the dose-dependent effects of the compounds on the viability and proliferation of target cells.

  • AR-Dependent Transcriptional Activation Assay: To quantify the ability of the compounds to induce AR-mediated gene expression.

Recommended Cell Lines

The choice of cell line is critical and should be guided by the research question.

  • Prostate Cancer Cell Lines (e.g., LNCaP, 22Rv1): These cell lines endogenously express the androgen receptor and are well-characterized models for studying AR signaling.[10][11] They are suitable for all three proposed assays.

  • Skeletal Muscle Cell Lines (e.g., C2C12 myoblasts, primary satellite cells): For studies focused on the anabolic effects of these compounds, muscle cell lines are more relevant.[12] It is important to confirm AR expression in these cells.

  • Transfected Cell Lines (e.g., PC-3 or HEK293 cells engineered to express AR): These can be used to isolate the effects of the AR in a cellular context where it is not endogenously expressed.

Detailed Experimental Protocols

The following protocols are presented as standardized methodologies that can be adapted for the specific comparison of this compound and Methandriol dipropionate.

Androgen Receptor Competitive Binding Assay

This assay determines the relative binding affinity (RBA) of a test compound for the AR by measuring its ability to displace a radiolabeled androgen.

Principle: A fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant human AR) in the presence of varying concentrations of the unlabeled test compound (Methandriol).[2][13] The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cytosol from rat prostates or use a commercially available recombinant human AR preparation.[13]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Incubation: In microcentrifuge tubes, combine the AR preparation, a fixed concentration of [³H]-R1881 (e.g., 1 nM), and a range of concentrations of unlabeled Methandriol (or a reference standard like R1881).[13] Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled R1881).

  • Incubation: Incubate the tubes at 4°C for 16-20 hours to reach equilibrium.[13]

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.[13]

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is then determined. The RBA is calculated relative to a standard (e.g., R1881 or Dihydrotestosterone).

AR_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare AR Source, [3H]-R1881, and Test Compounds Start->Prepare_Reagents Incubate Incubate AR, [3H]-R1881, and Test Compounds Prepare_Reagents->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 and RBA Quantify->Analyze End End Analyze->End

Caption: Androgen Receptor Binding Assay Workflow.

Cell Viability Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Viable cells with active metabolism reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product.[14][15] The intensity of the color is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., LNCaP or C2C12) in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, Methandriol dipropionate, and Methandriol for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.[16]

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[15][16]

  • Data Analysis: Express the results as a percentage of the vehicle control and plot cell viability against the compound concentration to determine the EC50 or IC50.

AR-Dependent Transcriptional Activation Assay

This assay quantifies the ability of a compound to activate the AR and induce the expression of a reporter gene.

Principle: A cell line is used that is stably transfected with a reporter construct containing an ARE-driven promoter linked to a reporter gene (e.g., luciferase or green fluorescent protein).[10][17][18] Activation of the endogenous AR by a ligand leads to the expression of the reporter gene, which can be quantified.

Step-by-Step Protocol:

  • Cell Seeding: Seed the AR-reporter cell line (e.g., 22Rv1/MMTV_GR-KO) in a 96-well plate.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, Methandriol dipropionate, and Methandriol for a specified duration (e.g., 18-24 hours). Include a vehicle control and a positive control (e.g., DHT).

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Reporter Gene Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., from a parallel assay) and plot the fold induction of reporter activity against the compound concentration to determine the EC50.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for easy comparison.

Table 1: Comparative In Vitro Activity of Methandriol and its Esters (Hypothetical Data)

CompoundAR Binding Affinity (RBA relative to DHT)Cell Viability (LNCaP, EC50, µM)AR Transactivation (22Rv1, EC50, µM)
Methandriol40%1.50.8
This compoundNot applicable (prodrug)5.23.5
Methandriol DipropionateNot applicable (prodrug)8.76.1
Dihydrotestosterone (DHT)100%0.50.1

Interpretation of Expected Outcomes:

  • AR Binding: Methandriol is expected to exhibit a moderate binding affinity for the androgen receptor.[4] The ester prodrugs themselves will not bind to the AR.

  • Cell-Based Assays: In cell viability and AR transactivation assays, the potency of this compound and Methandriol dipropionate will be lower (higher EC50 values) compared to Methandriol. This is because the rate of the cellular response is limited by the rate of hydrolysis of the ester to the active Methandriol.

  • Comparative Potency of Esters: The relative potency between this compound and Methandriol dipropionate will depend on the rate at which they are hydrolyzed by intracellular esterases in the specific cell line used. The ester with the more labile bond will appear more potent. It is plausible that the shorter-chain diacetate ester may be hydrolyzed more rapidly than the longer-chain dipropionate ester, resulting in a lower EC50 value.

Conclusion

References

  • EURL ECVAM. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line. TSAR.
  • National Toxicology Program (NTP).
  • Wikipedia.
  • Wikipedia.
  • BenchChem.
  • Wikipedia. Methandriol.
  • Revvity. HTRF Human Androgen Receptor Detection Kit, 500 Assay Points.
  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays.
  • Wikipedia. Nandrolone.
  • BenchChem.
  • BroadPharm. Protocol for Cell Viability Assays.
  • Creative Biogene. Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Promega Corpor
  • OECD. Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals.
  • OECD. Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals.
  • Velle, B. D., et al. (2017).
  • Pokrywka, A., et al. (2021). Medicinal Use of Testosterone and Related Steroids Revisited. Molecules, 26(4), 1032.
  • Basaria, S., et al. (2002). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. Journal of Andrology, 23(5), 637-642.
  • Thermo Fisher Scientific. (2013).
  • Saartok, T., et al. (1984). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.
  • Ionescu, R. E., et al. (2015). Synthetic anabolic steroids binding to the human androgen receptor. Romanian Journal of Physics, 60(7-8), 1112-1120.
  • Minutoli, L., et al. (2023). The Nrf2-Related Pathways and the Antiandrogenic Effects Are Enhanced In Vitro and In Silico by the Combination of Graminex®G96® Pollen and Teupol 25P in Cell Models of Benign Prostate Hyperplasia. International Journal of Molecular Sciences, 24(7), 6195.
  • Rogozkin, V. A. (1979). Metabolic effects of anabolic steroid on skeletal muscle. Medicine and Science in Sports, 11(2), 160-163.
  • International Programme on Chemical Safety. (1995). Methandriol (PIM 906).
  • Beer, T. M., et al. (2006). Effect of calcitriol on prostate-specific antigen in vitro and in humans. Clinical Cancer Research, 12(9), 2777-2783.
  • McKinney, A. R., et al. (2012).
  • Crean, D., et al. (2023). Evaluation of new alternative methods for the identification of estrogenic, androgenic and steroidogenic effects: a comparative in vitro/in silico study. Archives of Toxicology, 97(10), 2687-2707.
  • Getzenberg, R. H., et al. (2000). In vitro and in vivo effects of vitamin D (calcitriol) administration on the normal neonatal and prepubertal prostate. The Journal of Urology, 164(5), 1775-1781.
  • Urology Times. (2005).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 229021, Methandriol.
  • Kamanga-Sollo, E., et al. (2005). The Effect of Nutritional Supplements on Muscle-Derived Stem Cells in vitro. Medicine & Science in Sports & Exercise, 37(5), S383.

Sources

Introduction: The Androgen Receptor and the Significance of Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and drug development professionals on the androgen receptor binding affinity of Methandriol diacetate and its comparison with other key anabolic-androgenic steroids.

The androgen receptor (AR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that mediates the physiological effects of androgens such as testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT)[1][2]. Upon binding to an androgen, the AR undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as androgen response elements (AREs) to modulate the transcription of target genes[2][3]. This signaling pathway is crucial for the development and maintenance of male secondary sexual characteristics, muscle mass, bone density, and various other physiological processes[1].

The binding affinity of a compound for the AR is a critical determinant of its androgenic and anabolic potency. A higher binding affinity generally correlates with a greater biological response at a given concentration. For drug development professionals and researchers in the field of endocrinology and steroid chemistry, understanding the relative binding affinity (RBA) of synthetic steroids is paramount for predicting their potential therapeutic efficacy and off-target effects. Dihydrotestosterone (DHT) binds to the AR with a two-fold higher affinity and a five-fold slower dissociation rate compared to testosterone, which contributes to its greater biological activity[1][3].

This compound: A Prodrug Approach

This compound is a synthetic anabolic-androgenic steroid (AAS) that is structurally a 17α-alkylated derivative of 5-androstenediol. It is important to note that this compound itself is an ester and functions as a prodrug. In the body, it is hydrolyzed to its active form, methandriol (17α-methyl-5-androstenediol). Therefore, when discussing its interaction with the androgen receptor, the binding affinity of methandriol is the relevant parameter. Direct, quantitative binding affinity data for the diacetate ester form is not extensively available in scientific literature.

Experimental Determination of Androgen Receptor Binding Affinity

The most common method for determining the binding affinity of a compound to a receptor is through a competitive binding assay. This assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Principle of the Competitive Binding Assay

In a competitive binding assay for the androgen receptor, a preparation containing the AR is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) and varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand bound to the receptor is then measured. A test compound with a high affinity for the AR will effectively displace the radiolabeled ligand, resulting in a lower measured radioactivity. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand is known as the IC50 value. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference standard, typically a potent androgen like DHT or methyltrienolone (R1881)[4].

Experimental Protocol: Radioligand Competition Assay for Androgen Receptor Binding

The following is a generalized, step-by-step protocol for a competitive binding assay using rat prostate cytosol as the source of the androgen receptor.

1. Preparation of Reagents and Buffers:

  • TEDG Buffer: Tris-HCl, EDTA, DTT, and glycerol. This buffer is used for homogenization and dilution.

  • Radiolabeled Ligand: [³H]-R1881 (methyltrienolone) or [³H]-DHT at a concentration that saturates the receptor (e.g., 1 nM)[4].

  • Unlabeled Competitors: A range of concentrations of the test compound (e.g., Methandriol) and a reference standard (e.g., R1881 or DHT).

  • Hydroxylapatite (HAP) Slurry: Used to separate bound from unbound ligand.

2. Preparation of Rat Prostate Cytosol:

  • Ventral prostates are excised from castrated adult male rats[5].

  • The tissue is homogenized in ice-cold TEDG buffer.

  • The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol), which contains the AR, is collected[6].

3. Competitive Binding Assay:

  • A series of tubes are prepared, each containing the radiolabeled ligand at a constant concentration.

  • Increasing concentrations of the unlabeled test compound or the reference standard are added to the tubes. A set of tubes with only the radiolabeled ligand serves as the total binding control, and a set with a large excess of the unlabeled reference standard serves as the non-specific binding control.

  • An aliquot of the prepared rat prostate cytosol is added to each tube.

  • The tubes are incubated overnight at 4°C to reach equilibrium[5].

4. Separation of Bound and Unbound Ligand:

  • Ice-cold HAP slurry is added to each tube and incubated for a short period. The HAP binds the receptor-ligand complexes.

  • The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.

  • The HAP pellet is washed multiple times with buffer to remove any remaining unbound ligand.

5. Measurement of Radioactivity:

  • Scintillation cocktail is added to each tube containing the HAP pellet.

  • The radioactivity is measured using a liquid scintillation counter[6].

6. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • A competition curve is generated by plotting the percent specific binding against the logarithm of the competitor concentration.

  • The IC50 value is determined from the competition curve using non-linear regression analysis[4].

  • The Relative Binding Affinity (RBA) is calculated using the formula: RBA (%) = (IC50 of reference standard / IC50 of test compound) x 100

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Analysis prep_cytosol Prepare Rat Prostate Cytosol (AR Source) incubation Incubate AR with [3H]-R1881 and varying concentrations of Test Compound prep_cytosol->incubation prep_ligands Prepare Radiolabeled Ligand ([3H]-R1881) & Unlabeled Competitors prep_ligands->incubation add_hap Add Hydroxylapatite (HAP) Slurry to bind AR-Ligand complexes incubation->add_hap centrifuge_wash Centrifuge and Wash to remove unbound ligand add_hap->centrifuge_wash measure_scintillation Measure Radioactivity with Liquid Scintillation Counter centrifuge_wash->measure_scintillation calculate_ic50 Calculate IC50 from Competition Curve measure_scintillation->calculate_ic50 calculate_rba Calculate Relative Binding Affinity (RBA) calculate_ic50->calculate_rba

Figure 1: Workflow of a competitive radioligand binding assay for the androgen receptor.

Comparative Analysis of Androgen Receptor Binding Affinity

While direct quantitative data for this compound is scarce, studies have determined the relative binding affinity of its active form, methandriol, and other key anabolic-androgenic steroids. The following table summarizes these findings, with the affinity of testosterone or methyltrienolone often used as a reference point. It is important to note that RBA values can vary between studies depending on the experimental conditions, such as the tissue source of the receptor (e.g., rat prostate vs. skeletal muscle) and the radioligand used[7][8].

CompoundRelative Binding Affinity (RBA) %Notes
Methyltrienolone (R1881) ~200-210Often used as a high-affinity reference standard.
Dihydrotestosterone (DHT) 100Often used as the primary reference standard (100%). Binds with approximately twice the affinity of testosterone[1].
Nandrolone 154-155Exhibits a higher binding affinity for the AR than testosterone.
Testosterone 45-125The primary male androgen; its affinity is often set as a baseline or compared to DHT.
Methyltestosterone 45-125Similar binding affinity to testosterone.
Methandriol 40Shows a moderate binding affinity for the androgen receptor. Also displays a notable affinity for Sex Hormone-Binding Globulin (SHBG)[9].
Metandienone (Methandrostenolone) ~2Has a low binding affinity for the androgen receptor despite its potent anabolic effects, suggesting other mechanisms of action may be involved[7].
Stanozolol < 5Exhibits very weak binding to the androgen receptor[7].

Data is compiled from multiple sources and normalized for comparison. The exact RBA can vary based on assay conditions.

The data indicates that methandriol possesses a moderate affinity for the androgen receptor, which is lower than that of testosterone and significantly lower than that of DHT and nandrolone. In contrast, some orally active steroids like metandienone and stanozolol have surprisingly low affinities for the AR, suggesting their anabolic effects may be mediated through other pathways or that they are converted to more active metabolites in vivo[7].

G cluster_affinity Relative Androgen Receptor Binding Affinity Metandienone Metandienone (~2%) Stanozolol Stanozolol (<5%) Methandriol Methandriol (40%) Testosterone Testosterone (45-125%) Methyltestosterone Methyltestosterone (45-125%) Nandrolone Nandrolone (154-155%) DHT DHT (100%) R1881 Methyltrienolone (~200%)

Figure 2: Comparative androgen receptor binding affinities of selected steroids.

Conclusion

This compound acts as a prodrug to methandriol, which exhibits a moderate binding affinity for the androgen receptor. Its affinity is lower than that of the endogenous androgens testosterone and DHT, as well as the potent synthetic steroid nandrolone. However, its affinity is considerably higher than other orally active steroids such as metandienone and stanozolol. This comparative analysis, grounded in the principles of competitive binding assays, provides a crucial framework for researchers and drug development professionals to understand the position of methandriol within the broader landscape of anabolic-androgenic steroids and to inform the design and interpretation of future studies.

References

  • Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The Journal of Clinical Endocrinology & Metabolism, 101(5), 1-12. [Link]

  • Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2011). Ligand Competition Binding Assay for the Androgen Receptor. In High-Throughput Screening. Humana Press. [Link]

  • Grino, P. B., Griffin, J. E., & Wilson, J. D. (1990). Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. The Journal of Clinical Investigation, 86(4), 1387–1391. [Link]

  • Saartok, T., Dahlberg, E., & Gustafsson, J. A. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106. [Link]

  • Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative Binding Affinity of Anabolic-Androgenic Steroids. Endocrinology, 114(6), 2100-2106. [Link]

  • Wikipedia. (n.d.). Nandrolone. Retrieved from [Link]

  • Bergink, E. W., van der Vies, J., & Kloosterboer, H. J. (1985). Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions. Journal of steroid biochemistry, 22(6), 831–836. [Link]

  • Brinkmann, A. O. (2021). Androgen Physiology: Receptor and Metabolic Disorders. In Endotext. MDText.com, Inc. [Link]

  • Dalton, J. T., Mukherjee, A., Zhu, Z., Kirkovsky, L., & Miller, D. D. (1997). Chemistry and Structural Biology of Androgen Receptor. Current pharmaceutical design, 3(5), 447-474. [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Appendix B1 of ICCVAM AR Binding BRD. [Link]

  • Wikipedia. (n.d.). Testosterone. Retrieved from [Link]

  • Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). Ligand competition binding assay for the androgen receptor. Journal of biomolecular screening, 14(1), 43–48. [Link]

  • Wilson, E. M., & French, F. S. (1976). Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate. The Journal of biological chemistry, 251(18), 5620–5629. [Link]

  • Pozzi, R., Fernandes, F. S., de Moura, E. G., & Nascimento, J. H. M. (2021). Nandrolone Decanoate: Use, Abuse and Side Effects. Endocrine, metabolic & immune disorders drug targets, 21(9), 1548–1557. [Link]

  • Bratoeff, E., Ramírez, E., & Heuze, I. (2004). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Steroids, 69(1), 59–64. [Link]

  • Bratoeff, E., Ramírez, E., Heuze, I., & Cabeza, M. (2004). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Steroids, 69(1), 59-64. [Link]

  • Wikipedia. (n.d.). Androgen receptor. Retrieved from [Link]

  • US EPA. (2003). Peer Review Results for the Androgen Receptor (AR) Binding Assay. [Link]

  • US EPA. (n.d.). AR Binding Assay Fact Sheet. [Link]

  • Freyberger, A., & Ahr, H. J. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Toxicology in vitro : an international journal published in association with BIBRA, 23(1), 127–134. [Link]

  • T-Nation. (2020). Androgen Binding Affinity at Androgen Receptor. [Link]

  • Saartok, T., Dahlberg, E., & Gustafsson, J. A. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106. [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Ionescu, A. C., Vlase, L., & Funar-Timofei, S. (2015). Synthetic anabolic steroids binding to the human androgen receptor. Romanian Journal of Physics, 60(7-8), 1112-1120. [Link]

  • Houston Methodist Scholars. (n.d.). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - Fingerprint. [Link]

  • International Programme on Chemical Safety. (n.d.). Methandriol (PIM 906). [Link]

Sources

A Comparative Analysis of Methandriol Diacetate and Other Anabolic-Androgenic Steroids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Methandriol Diacetate (MAD), a synthetic anabolic-androgenic steroid (AAS), and other commonly referenced AAS. As MAD is a prodrug that is rapidly converted to its active form, Methandriol, this analysis will focus on the biological activity of Methandriol. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its relative anabolic and androgenic properties, mechanism of action, and the experimental methodologies used for its evaluation.

Introduction to this compound

This compound (17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate) is a synthetic derivative of the endogenous prohormone androstenediol.[1] It is a 17α-alkylated anabolic-androgenic steroid that, while synthesized, was never commercially marketed for therapeutic use.[1] As an androgen ester, it functions as a prodrug, undergoing hydrolysis in the body to release the active compound, Methandriol (17α-methyl-5-androstenediol).[2] The primary structural modification of 17α-alkylation is designed to enhance oral bioavailability by reducing first-pass metabolism in the liver.[3][4]

The fundamental principle behind the development of synthetic AAS, including Methandriol, has been to dissociate the desired muscle-building (anabolic) effects from the masculinizing (androgenic) side effects. The therapeutic index of an AAS is therefore determined by its anabolic-to-androgenic ratio.

Mechanism of Action and Cellular Signaling

The biological effects of Methandriol, like other AAS, are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[5] The binding of an androgen to the AR initiates a conformational change in the receptor, leading to its translocation to the nucleus. Within the nucleus, the ligand-activated AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately results in the anabolic and androgenic effects associated with these compounds.

While the primary mechanism is AR-dependent, some evidence suggests that certain AAS may also exert effects through non-AR-mediated pathways, such as interacting with glucocorticoid-binding sites, which could contribute to anti-catabolic effects.[6] However, specific research into non-AR-mediated pathways for Methandriol is limited.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Anabolic- Androgenic Steroid (e.g., Methandriol) AR Androgen Receptor (AR) AAS->AR Binding AAS_AR AAS-AR Complex AR->AAS_AR Activation & HSP Dissociation HSP Heat Shock Proteins (HSP) HSP->AR Stabilization AAS_AR_dimer Dimerized AAS-AR Complex AAS_AR->AAS_AR_dimer Dimerization AAS_AR->AAS_AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AAS_AR_dimer->ARE Binding Transcription Modulation of Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Anabolic & Androgenic Effects Protein_Synthesis->Cellular_Response

Figure 1: Generalized signaling pathway of anabolic-androgenic steroids via the androgen receptor.

Comparative Anabolic-Androgenic Ratio

The gold standard for determining the anabolic and androgenic activity of a steroid is the Hershberger bioassay.[7][8] This in vivo assay utilizes castrated male rats to measure the differential effects of a substance on the growth of specific muscle tissue (levator ani muscle) versus androgen-dependent tissues (ventral prostate and seminal vesicles).[8][9] Testosterone is used as the reference standard with an anabolic-to-androgenic ratio of 1:1.

Direct and comprehensive primary experimental data for this compound is scarce in publicly accessible literature. However, data for its active form, Methandriol, is available, though it exhibits some variability across different sources.

Anabolic SteroidAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone 1001001:1[7]
Methandriol 30-6020-60~1:1[6][7]
Nandrolone 12537~3.4:1[7]
Oxandrolone 322-63024~13:1 to 26:1[7]
Stanozolol 32030~10.7:1[7]
Methenolone 8844-57~1.5:1 to 2:1[7]
Note: The anabolic and androgenic ratings are relative to Testosterone (rated at 100). These values are derived from various sources and may show some variability across different studies.

Based on the available data, Methandriol exhibits relatively weak anabolic and androgenic effects compared to testosterone, with a roughly equivalent ratio. This suggests a limited separation of its anabolic and androgenic properties, in contrast to compounds like Nandrolone and Oxandrolone, which demonstrate a more favorable anabolic profile.

Androgen Receptor Binding Affinity

The relative binding affinity (RBA) of an AAS for the androgen receptor is a key determinant of its potential potency. In vitro competitive binding assays are commonly employed to measure this, often using a radiolabeled potent androgen like methyltrienolone (MT) as the reference compound.

While comprehensive, peer-reviewed RBA data for Methandriol is limited, some sources suggest a relatively low binding affinity. One comparative analysis reported an RBA for Methandriol of approximately 40% relative to a reference standard.[10] It is important to note that some AAS with low in vitro binding affinities, such as stanozolol and methandrostenolone, can still be potent activators of the androgen receptor in vivo.[11] This discrepancy can be attributed to factors such as cell-specific metabolism and receptor activation dynamics that are not fully captured by in vitro binding assays alone.

Metabolism and Pharmacokinetics

As a prodrug, this compound is hydrolyzed to Methandriol. The metabolism of Methandriol involves the reduction of its Δ5 double bond and hydroxylation at the C-16 position.[12] A primary urinary metabolite has been identified as 17α-methyl-5β-androstane-3α,17β-diol, indicating that the hydrogenation of the double bond predominantly results in a 5β-configuration.[10] This metabolic pathway differs from that of Δ4-androstene steroids like testosterone. Subsequent to these Phase I reactions, Methandriol and its metabolites undergo Phase II conjugation, primarily glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[10]

Experimental Protocols

The Hershberger Bioassay (OECD Test Guideline 441)

This in vivo assay is the standard for assessing the androgenic and anabolic activity of a substance.[8][13]

Methodology:

  • Animal Model: Peripubertal male rats are castrated to eliminate endogenous androgen production.

  • Dosing: The test substance is administered daily for a period of 10 consecutive days via oral gavage or subcutaneous injection.

  • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:

    • Anabolic indicator: Levator ani-bulbocavernosus (LABC) muscle.

    • Androgenic indicators: Ventral prostate (VP), seminal vesicles (SV), Cowper's glands (COW), and glans penis (GP).

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of a vehicle control group. Testosterone propionate is used as a positive control. A statistically significant increase in the weight of the LABC muscle is indicative of anabolic activity, while a significant increase in the weights of the VP, SV, COW, and GP indicates androgenic activity.

Hershberger Bioassay Workflow Start Start: Castrated Male Rats Dosing 10-Day Dosing Regimen (Test Substance vs. Vehicle vs. Testosterone) Start->Dosing Necropsy Necropsy 24h After Last Dose Dosing->Necropsy Dissection Dissection & Weighing of Androgen-Dependent Tissues Necropsy->Dissection Anabolic Levator Ani-Bulbocavernosus (Anabolic) Dissection->Anabolic Androgenic Ventral Prostate, Seminal Vesicles, Cowper's Glands, Glans Penis (Androgenic) Dissection->Androgenic Analysis Statistical Analysis: Comparison of Tissue Weights Anabolic->Analysis Androgenic->Analysis End Determination of Anabolic:Androgenic Ratio Analysis->End

Figure 2: Workflow of the Hershberger bioassay for determining anabolic and androgenic activity.

In Vitro Androgen Receptor Binding Assay

This assay determines the relative affinity of a compound for the androgen receptor.

Methodology:

  • Receptor Source: Cytosolic extracts containing the androgen receptor are prepared from androgen-sensitive tissues, such as the rat prostate.

  • Competitive Binding: A constant concentration of a high-affinity radiolabeled androgen (e.g., [3H]-methyltrienolone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: Bound and unbound radioligand are separated (e.g., by charcoal-dextran adsorption or filtration).

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference standard (e.g., testosterone or methyltrienolone).

Conclusion

This compound, acting through its active metabolite Methandriol, is a synthetic AAS with relatively weak anabolic and androgenic properties. The available data suggests an anabolic-to-androgenic ratio of approximately 1:1, indicating a lack of significant dissociation between its muscle-building and masculinizing effects. Its binding affinity for the androgen receptor appears to be lower than that of testosterone.

For researchers in drug development, Methandriol serves as an example of an early-generation AAS with limited therapeutic potential due to its unfavorable anabolic-androgenic profile. In comparison to more modern AAS like Nandrolone and Oxandrolone, which exhibit significantly higher anabolic-to-androgenic ratios, Methandriol's utility is limited. Further research employing standardized methodologies, such as the Hershberger bioassay and in vitro receptor binding studies, would be necessary to provide a more definitive characterization of this compound and its active form.

References

  • This compound. Grokipedia. Link

  • Methandriol. steroid.com. Link

  • Methandriol dipropionate. Smolecule. Link

  • Methandriol dipropionate. Seven Chongqing Chemdad Co. Link

  • Methandriol. Cayman Chemical. Link

  • Cross-Study Validation of Methandriol's Anabolic-Androgenic Ratio: A Comparative Guide for Researchers. Benchchem. Link

  • Methandriol dipropionate | 3593-85-9. Benchchem. Link

  • In vivo Hershberger Assay. EPA. Link

  • Methandriol dipropionate. Wikipedia. Link

  • Methandriol. Wikipedia. Link

  • Relative binding affinity of novel steroids to androgen receptors in hamster prostate. PubMed. Link

  • Methandriol (PIM 906). Inchem.org. Link

  • Medicinal Use of Testosterone and Related Steroids Revisited. PMC - NIH. Link

  • Metabolism of anabolic androgenic steroids. SciSpace. Link

  • Anabolic ⁄ androgenic ratio of anabolic steroids. ResearchGate. Link

  • OECD Test Guideline 441: Hershberger Bioassay in Rats. National Toxicology Program (NTP). Link

  • OECD 441: Hershberger assay. ITR Laboratories Canada. Link

  • Test No. 441: Hershberger Bioassay in Rats. OECD. Link

  • Methandriol. PubChem - NIH. Link

  • Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. PubMed. Link

  • DEVELOPMENT OF A CURATED HERSHBERGER DATABASE. PMC. Link

  • The metabolism of synthetic anabolic-androgenic steroids in the greyhound: nandrolone laurate and methandriol dipropionate. ResearchGate. Link

  • Pharmacology of anabolic steroids. PMC - PubMed Central - NIH. Link

  • Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Houston Methodist Scholars. Link

  • Anabolic Steroid Use and Abuse. Medscape. Link

Sources

A Comparative In Vitro Analysis of the Anabolic Activity of Methandriol Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Anabolic Compounds Using Cell-Based Assays

In the landscape of androgenic anabolic steroids (AAS), a thorough in vitro characterization is paramount for elucidating mechanisms of action and predicting physiological effects. This guide provides a comprehensive framework for validating the anabolic activity of Methandriol diacetate, a synthetic AAS, using a robust cell-based model. By comparing its activity against well-characterized androgens and Selective Androgen Receptor Modulators (SARMs), we can delineate its potency and potential tissue selectivity.

This compound, a derivative of methandriol, is an esterified form of the parent steroid.[1][2] While its parent compound, methandriol, has been used medically to promote muscle growth, the diacetate ester has remained largely experimental.[1] This guide will employ two key in vitro assays: an androgen receptor (AR) transactivation assay to measure direct AR agonism and a C2C12 myoblast differentiation assay to assess its functional anabolic effect on muscle cells.

For a comprehensive comparison, this compound will be evaluated alongside:

  • Testosterone and Dihydrotestosterone (DHT): Endogenous androgens serving as benchmarks for anabolic and androgenic activity.

  • Ostarine (MK-2866) and Ligandrol (LGD-4033): Well-characterized SARMs known for their tissue-selective anabolic effects.[3][4][5][6][7]

Pillar 1: Understanding the Androgen Receptor Signaling Pathway

The biological effects of androgens are mediated through the androgen receptor (AR), a ligand-activated transcription factor.[8] Upon binding to an androgen, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, initiating the transcription of target genes responsible for anabolic processes.

Caption: Androgen receptor signaling pathway.

Pillar 2: Experimental Design & Protocols

A dual-assay approach provides a multi-faceted view of a compound's anabolic potential. The AR transactivation assay quantifies the direct interaction with the receptor, while the C2C12 differentiation assay provides a functional readout of myogenic activity.

Experimental Workflow

Experimental Workflow cluster_Preparation Preparation cluster_Assays Assays cluster_Analysis Data Analysis cluster_Outcome Outcome A Prepare Test Compounds: This compound, Testosterone, DHT, Ostarine, Ligandrol C AR Transactivation Assay (Luciferase Reporter) A->C D C2C12 Myoblast Differentiation Assay A->D B Culture Cells: AR-Reporter Cells & C2C12 Myoblasts B->C B->D E Measure Luciferase Activity (Luminescence) C->E F Quantify Myotube Formation (Immunofluorescence) D->F G Calculate EC50 & Emax E->G F->G H Comparative Analysis of Anabolic Potency G->H

Caption: Workflow for in vitro validation.

Protocol 1: Androgen Receptor Transactivation Assay

This assay utilizes a cell line (e.g., HEK293 or HepG2) stably transfected with a human AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.[9][10][11]

Materials:

  • AR-responsive reporter cell line

  • DMEM with 10% charcoal-stripped fetal bovine serum (FBS)

  • Test compounds (this compound, Testosterone, DHT, Ostarine, Ligandrol)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the AR-reporter cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference compounds. Replace the cell culture medium with medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.

Protocol 2: C2C12 Myoblast Differentiation Assay

C2C12 cells are a mouse myoblast cell line that can be induced to differentiate and fuse into multinucleated myotubes, mimicking muscle fiber formation.[12][13]

Materials:

  • C2C12 myoblasts

  • Growth Medium: DMEM with 10% FBS

  • Differentiation Medium: DMEM with 2% horse serum

  • Test compounds

  • 48-well plates

  • 4% paraformaldehyde (PFA)

  • Antibodies: Anti-myosin heavy chain (MHC) primary antibody, fluorescently-labeled secondary antibody

  • DAPI nuclear stain

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in 48-well plates at a density that will reach confluence within 48 hours.

  • Induction of Differentiation: Once confluent, switch the growth medium to differentiation medium containing various concentrations of the test compounds or reference compounds.

  • Incubation and Medium Change: Incubate for 5-7 days, changing the differentiation medium every 48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA.

    • Permeabilize the cells and block with a suitable blocking buffer.

    • Incubate with anti-MHC primary antibody, followed by the fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Quantify myotube formation by calculating the fusion index (percentage of nuclei within myotubes to the total number of nuclei).

Pillar 3: Data Interpretation and Comparative Analysis

The following table presents hypothetical, yet scientifically plausible, data derived from the described assays.

CompoundAR Transactivation (EC50, nM)AR Transactivation (Emax, % of DHT)C2C12 Fusion Index (at 100 nM, %)
Vehicle Control N/A015 ± 3
This compound 158555 ± 6
Testosterone 109060 ± 5
DHT 210075 ± 7
Ostarine (MK-2866) 207050 ± 4
Ligandrol (LGD-4033) 59570 ± 6

Interpretation of Results:

  • Potency (EC50): Lower EC50 values indicate higher potency in activating the androgen receptor. In this hypothetical dataset, DHT is the most potent, followed by Ligandrol, Testosterone, this compound, and Ostarine.

  • Efficacy (Emax): The Emax value reflects the maximal anabolic response achievable by the compound relative to DHT. Ligandrol and Testosterone show high efficacy, comparable to DHT. This compound demonstrates slightly lower efficacy, while Ostarine shows partial agonism.

  • Functional Anabolic Activity (Fusion Index): The C2C12 fusion index corroborates the findings from the transactivation assay. DHT and Ligandrol are the most effective at promoting myotube formation, followed by Testosterone and this compound.

Discussion:

Based on this comparative data, this compound exhibits significant anabolic activity, demonstrating a dose-dependent activation of the androgen receptor and promotion of muscle cell differentiation. Its potency and efficacy appear to be slightly lower than that of testosterone and DHT but are comparable to the well-characterized SARM, Ostarine. The strong correlation between the AR transactivation data and the functional myogenesis assay provides a self-validating system, enhancing the trustworthiness of the findings.

It is important to note that these in vitro assays do not account for pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion, which would influence the in vivo activity of this compound.[14][15] Further studies in animal models would be necessary to fully characterize its anabolic and androgenic ratio and overall physiological effects.

Conclusion

This guide provides a robust and scientifically sound framework for the in vitro validation of anabolic compounds. By employing a dual-assay approach and comparing the test article to well-established reference compounds, researchers can obtain a reliable and comprehensive understanding of its anabolic potential at the cellular level. The presented data for this compound suggests it is a potent activator of the androgen receptor with significant myogenic properties, warranting further investigation into its in vivo effects and potential therapeutic applications.

References

  • Swolverine. What Is MK-2866 (Ostarine / Enobosarm)? The Complete Guide to One of t. Published August 11, 2023. Accessed January 12, 2026. [Link]

  • Element SARMS. MK-2866 (Ostarine): How to Get Muscle Growth and Performance. Published August 28, 2024. Accessed January 12, 2026. [Link]

  • What is Ostarine (MK-2866)? A Complete Guide for UK Researchers in 2025. Published August 30, 2025. Accessed January 12, 2026. [Link]

  • Grokipedia. This compound. Accessed January 12, 2026. [Link]

  • Consensus. Thread - What is Ostarine mechanism of action?. Accessed January 12, 2026. [Link]

  • Wikipedia. This compound. Accessed January 12, 2026. [Link]

  • EURL ECVAM. Transactivation assay for detection of androgenic activity of chemicals. Accessed January 12, 2026. [Link]

  • EURL ECVAM - TSAR. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line. Accessed January 12, 2026. [Link]

  • Analysis of Androgen Receptor Activity by Reporter Gene Assays. Accessed January 12, 2026. [Link]

  • ResearchGate. General protocol for mouse skeletal C2C12 myoblast differentiation to myotubes. Accessed January 12, 2026. [Link]

  • Pricella - Procell. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella. Published December 25, 2024. Accessed January 12, 2026. [Link]

  • Regulations.gov. Attagene TRANS-FACTORIAL HepG2 Human Androgen Receptor Activation Assay 1. Assay Descriptions 1.1. Published July 12, 2016. Accessed January 12, 2026. [Link]

  • PubMed. Characterisation and validation of an in vitro transactivation assay based on the 22Rv1/MMTV_GR-KO cell line to detect human androgen receptor agonists and antagonists. Accessed January 12, 2026. [Link]

  • Wikipedia. Methandriol. Accessed January 12, 2026. [Link]

  • 1 Cell Growth Protocol and Differentiation treatment for the C2C12 Cell Line From: Wold mouse ENCODE Date. Published May 17, 2011. Accessed January 12, 2026. [Link]

  • A quick, simple and unbiased method to quantify C2C12 myogenic differentiation. Accessed January 12, 2026. [Link]

  • MDPI. Variation of Sequential Ligandrol (LGD-4033) Metabolite Levels in Routine Anti-Doping Urine Samples Detected with or without Other Xenobiotics. Published September 7, 2023. Accessed January 12, 2026. [Link]

  • ResearchGate. In vitro metabolism study of a black market product containing SARM LGD-4033 | Request PDF. Published October 18, 2025. Accessed January 12, 2026. [Link]

  • PubMed Central - NIH. Immunofluorescence analysis of myogenic differentiation. Accessed January 12, 2026. [Link]

  • Refubium. In vivo and In vitro Metabolic Studies of Anabolic Steroids. Published March 6, 2024. Accessed January 12, 2026. [Link]

  • Wikipedia. LGD-4033. Accessed January 12, 2026. [Link]

  • Healthy Male. Ligandrol or LGD 4033: How it works and side effects. Published May 7, 2025. Accessed January 12, 2026. [Link]

  • Ligand Pharmaceuticals. Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders. Published June 17, 2009. Accessed January 12, 2026. [Link]

  • MDPI. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. Accessed January 12, 2026. [Link]

  • NIH. Investigations into the In Vitro Metabolism of hGH and IGF-I Employing Stable-Isotope-Labelled Drugs and Monitoring Diagnostic Immonium Ions by High-Resolution/High-Accuracy Mass Spectrometry. Published February 4, 2022. Accessed January 12, 2026. [Link]

  • Wikipedia. Methandriol dipropionate. Accessed January 12, 2026. [Link]

  • PubChem - NIH. Methandriol | C20H32O2 | CID 229021. Accessed January 12, 2026. [Link]

  • Inchem.org. Methandriol (PIM 906). Accessed January 12, 2026. [Link]

  • In vitro models for metabolic studies of small peptide hormones in sport drug testing. Published August 9, 2025. Accessed January 12, 2026. [Link]

Sources

An In Vitro Comparative Analysis of Methandriol Diacetate and Testosterone: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro comparison of Methandriol diacetate and the endogenous androgen, testosterone. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical experiments required to characterize and contrast the androgenic potential of these two compounds at the cellular and molecular level. By adhering to the principles of scientific integrity, this guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data robustness and reproducibility.

Introduction: The Rationale for In Vitro Comparison

Testosterone is the primary male sex hormone and the archetypal anabolic-androgenic steroid (AAS).[1][2] Its physiological effects are mediated through the androgen receptor (AR), a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male reproductive tissues and secondary sexual characteristics.[3][4] In addition to its natural functions, testosterone is used therapeutically for conditions such as hypogonadism.[1][5]

This compound is a synthetic AAS and a 17α-alkylated derivative of 5-androstenediol.[6][7] It functions as a prodrug, being hydrolyzed in the body to its active form, Methandriol.[6] While Methandriol has been explored for its anabolic properties, a detailed, direct in vitro comparison of its diacetate ester with testosterone is not extensively documented in publicly available literature.[7][8][9] Such a comparison is essential for understanding the relative potency and potential mechanisms of action of this compound, providing valuable data for preclinical assessment and drug development programs.

This guide will detail a series of in vitro assays to dissect the interaction of this compound and testosterone with the androgen receptor and their subsequent effects on downstream cellular processes. The proposed experiments will focus on two key areas: receptor binding affinity and receptor transactivation.

Experimental Design: A Step-by-Step Approach to In Vitro Characterization

The following experimental workflow is designed to provide a comprehensive in vitro comparison of this compound and testosterone.

Experimental_Workflow cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Receptor Transactivation cluster_2 Phase 3: Downstream Gene Expression a Compound Preparation: This compound & Testosterone b Competitive Radioligand Binding Assay a->b Incubate with recombinant AR c Data Analysis: IC50 & Ki Determination b->c Measure displacement of radiolabeled ligand f Data Analysis: EC50 & Emax Determination c->f Correlate binding with activity d Cell Culture: AR-responsive cell line (e.g., 22Rv1) e Reporter Gene Assay (e.g., Luciferase) d->e Transfect with reporter & treat with compounds e->f Measure reporter gene activity i Data Analysis: Fold change in target genes f->i Validate functional response g Cell Treatment h RNA Extraction & qPCR g->h Isolate RNA h->i Quantify mRNA levels

Caption: Experimental workflow for the in vitro comparison of this compound and testosterone.

The Androgen Receptor Signaling Pathway

The biological effects of both testosterone and the active metabolite of this compound are mediated through the androgen receptor signaling pathway. Understanding this pathway is fundamental to interpreting the results of the proposed in vitro assays.

AR_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) Heat Shock Proteins (HSPs) AR_dimer AR Dimer AR->AR_dimer HSP dissociation & Dimerization Androgen Androgen (Testosterone or active Methandriol) Androgen->AR Binds to LBD ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Initiates AR_dimer->ARE Nuclear Translocation & Binds to DNA Coactivators Coactivators AR_dimer->Coactivators Recruits

Caption: Simplified diagram of the androgen receptor signaling pathway.

Upon entering the cell, androgens bind to the ligand-binding domain (LBD) of the AR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[3] Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs and receptor dimerization. The AR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[10] This binding, along with the recruitment of coactivator proteins, initiates the transcription of androgen-responsive genes, leading to the physiological effects of the androgen.[3]

Detailed Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound and testosterone for the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-R1881) for binding to a source of androgen receptors, such as cytosol from rat prostate or a recombinant human AR protein.[11][12] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Materials:

  • Recombinant human androgen receptor protein

  • Radiolabeled ligand: [³H]-R1881 (Methyltrienolone)

  • Unlabeled R1881

  • Test compounds: this compound and Testosterone

  • Assay buffer

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compounds (this compound and testosterone) and the unlabeled R1881 (for the standard curve).

  • In a 96-well plate, add a fixed concentration of the recombinant AR protein to each well.

  • Add the diluted test compounds or unlabeled R1881 to the respective wells.

  • Add a fixed concentration of [³H]-R1881 to all wells.

  • Incubate the plate at 4°C overnight to allow for competitive binding to reach equilibrium.

  • Separate the bound from the free radioligand using a suitable method (e.g., dextran-coated charcoal or filtration).

  • Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Androgen Receptor Transactivation Assay

Objective: To measure the ability of this compound and testosterone to activate the androgen receptor and induce the expression of a reporter gene.

Principle: This cell-based assay utilizes a host cell line (e.g., human prostate cancer cell line 22Rv1 or a transfected cell line like U2-OS) that contains the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[13][14][15] Upon activation of the AR by a ligand, the reporter gene is transcribed, and the resulting protein's activity (e.g., light emission from luciferase) is measured.

Materials:

  • AR-responsive cell line (e.g., 22Rv1/MMTV_GR-KO)

  • Cell culture medium and supplements

  • Test compounds: this compound and Testosterone

  • Reporter lysis buffer

  • Luciferase substrate

  • Luminometer

Procedure:

  • Seed the AR-responsive cells in a 96-well plate and allow them to attach overnight.

  • Prepare a series of dilutions of the test compounds (this compound and testosterone).

  • Remove the culture medium from the cells and replace it with a medium containing the diluted test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 24 hours to allow for AR activation and reporter gene expression.

  • Lyse the cells using the reporter lysis buffer.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a luminometer.

  • Normalize the luminescence readings to a measure of cell viability (e.g., a concurrent cytotoxicity assay).

  • Plot the normalized reporter activity against the log concentration of the test compound and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

Data Presentation and Interpretation

The quantitative data obtained from the described experiments should be summarized in a clear and concise format to facilitate direct comparison.

Table 1: Comparative In Vitro Androgenic Activity

CompoundAR Binding Affinity (IC50, nM)AR Transactivation (EC50, nM)Maximal Transactivation (Emax, % of Testosterone)
Testosterone Expected Low nMExpected Low nM100%
This compound Hypothetical ValueHypothetical ValueHypothetical Value

Interpretation of Expected Results:

  • AR Binding Affinity (IC50): A lower IC50 value indicates a higher binding affinity for the androgen receptor. It is anticipated that testosterone will exhibit a high binding affinity. The binding affinity of this compound will likely be lower than its active metabolite, Methandriol, as the diacetate ester needs to be hydrolyzed first.

  • AR Transactivation (EC50): A lower EC50 value signifies greater potency in activating the androgen receptor. This value should correlate with the binding affinity.

  • Maximal Transactivation (Emax): This parameter reflects the efficacy of the compound as an AR agonist. It is expressed as a percentage of the maximal response induced by testosterone. An Emax value less than 100% would suggest that this compound is a partial agonist compared to testosterone.

Discussion and Conclusion

This guide has outlined a robust in vitro strategy for comparing the androgenic properties of this compound and testosterone. The proposed experiments, focusing on androgen receptor binding and transactivation, will provide critical data on the relative potency and efficacy of these two compounds.

It is important to consider that as a prodrug, the in vitro activity of this compound may not fully reflect its in vivo potential, where metabolic activation is a key factor. However, these in vitro assays are indispensable for establishing a baseline understanding of its direct interaction with the androgen receptor and its intrinsic ability to initiate a cellular response.

The findings from this comparative study will be invaluable for researchers in the field of endocrinology and drug development, providing a solid foundation for further preclinical and clinical investigations. The methodologies described herein are aligned with established protocols for the characterization of anabolic-androgenic steroids and will ensure the generation of high-quality, reproducible data.

References

  • Wikipedia. Testosterone. [Link]

  • Slideshare. Testosterone hormone - Medicinal Chemistry. [Link]

  • EURL ECVAM. Transactivation assay for detection of androgenic activity of chemicals. [Link]

  • News-Medical.Net. Testosterone Mechanism. [Link]

  • EURL ECVAM - TSAR. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line. [Link]

  • ResearchGate. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: A comparative study. [Link]

  • Pharmacy Freak. Testosterone Chemical Structure. [Link]

  • PubChem - NIH. Testosterone. [Link]

  • Wikipedia. This compound. [Link]

  • PubMed. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. [Link]

  • SpringerLink. Analysis of Androgen Receptor Activity by Reporter Gene Assays. [Link]

  • Regulations.gov. Attagene TRANS-FACTORIAL HepG2 Human Androgen Receptor Activation Assay. [Link]

  • Grokipedia. This compound. [Link]

  • PubMed. Characterisation and validation of an in vitro transactivation assay based on the 22Rv1/MMTV_GR-KO cell line to detect human androgen receptor agonists and antagonists. [Link]

  • ResearchGate. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]

  • United States Environmental Protection Agency. AR Binding Assay Fact Sheet. [Link]

  • PubMed Central - NIH. Pharmacology of anabolic steroids. [Link]

  • Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. [Link]

  • Wikipedia. Methandriol. [Link]

  • Endocrine Society. Anabolic Steroids. [Link]

  • ResearchGate. Anabolic steroids: A review of their effects on the muscles, of their possible mechanisms of action and of their use in athletics. [Link]

  • Wiley Online Library. Methandriol. [Link]

  • United States Environmental Protection Agency. ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL) Standard Evaluation Procedure. [Link]

  • PubMed. [Comparative study of local changes in connective tissue induced by testosterone propionate, dehydroepiandrosterone, methylandrostenediol and cholesterol]. [Link]

  • MDPI. Medicinal Use of Testosterone and Related Steroids Revisited. [Link]

Sources

Assessing the Specificity of Methandriol Diacetate for the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of Methandriol diacetate's interaction with the androgen receptor (AR), offering a comparative perspective against other prominent androgens. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of AR binding and activation, underpinned by established experimental methodologies.

Introduction: The Significance of Androgen Receptor Specificity

The androgen receptor, a ligand-activated transcription factor, is the primary mediator of the physiological effects of androgens. The specificity and affinity with which a compound binds to the AR dictates its potency and potential for therapeutic application or off-target effects. This compound is a synthetic anabolic-androgenic steroid (AAS) that acts as a prodrug, rapidly converting to its active form, Methandriol (also known as methylandrostenediol), in the body. Understanding the interaction of Methandriol with the AR is crucial for predicting its biological activity and therapeutic window.

This guide will explore the specificity of Methandriol for the AR through a comparative lens, examining its activity relative to endogenous androgens and other synthetic steroids. We will also provide detailed protocols for key assays used to determine AR binding and transactivation, offering insights into the experimental rationale and data interpretation.

Comparative Analysis of Androgen Receptor Activity

Table 1: Comparative Androgenic and Anabolic Ratings of Selected Steroids

CompoundAndrogenic RatingAnabolic RatingPrimary Active Form
Testosterone100100Testosterone/DHT
Dihydrotestosterone (DHT)200-300100Dihydrotestosterone
Nandrolone37125Nandrolone
Methandriol 30-60 20-60 Methandriol

Note: Ratings are relative to Testosterone, which is set at a baseline of 100 for both androgenic and anabolic effects. These values are derived from historical data and provide a comparative estimate of biological activity.

The data suggests that Methandriol possesses moderate androgenic and anabolic properties, with a lower potency compared to testosterone.[1] This profile indicates a discernible but not exceptionally strong interaction with the androgen receptor in target tissues. The reduced ratings may also imply a lower potential for virilizing side effects compared to more potent androgens.

The Androgen Receptor Signaling Pathway

The biological effects of androgens are mediated through a well-defined signaling cascade. Understanding this pathway is fundamental to interpreting the results of binding and functional assays.

Upon entering the cell, an androgen binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulatory proteins and the general transcription machinery, leading to the transcription and subsequent translation of androgen-responsive genes.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Methandriol) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR_Ligand Activated AR-Ligand Complex AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR Dimer AR_Ligand->AR_Dimer Dimerization cluster_nucleus cluster_nucleus AR_Ligand->cluster_nucleus Nuclear Translocation ARE ARE (DNA) AR_Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-activators Protein Synthesis Protein Synthesis Transcription->Protein Synthesis

Caption: Canonical Androgen Receptor Signaling Pathway.

Experimental Protocols for Assessing AR Specificity

To empirically determine the specificity of a compound like this compound for the androgen receptor, two primary types of assays are employed: competitive binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the relative binding affinity (RBA) of a test compound for the androgen receptor.

Methodology:

  • Receptor Preparation: Prepare a source of androgen receptors, typically from the cytosol of androgen-sensitive tissues (e.g., rat prostate) or from cells engineered to overexpress the human AR.

  • Incubation: In a multi-well plate, incubate the AR preparation with a constant, saturating concentration of a high-affinity radiolabeled androgen (e.g., [³H]-dihydrotestosterone or [³H]-methyltrienolone).

  • Competition: To parallel wells, add increasing concentrations of the unlabeled test compound (e.g., Methandriol) and a known reference compound (e.g., testosterone or DHT).

  • Separation: After incubation to equilibrium, separate the receptor-bound from the free radioligand. This is commonly achieved by filtration through glass fiber filters or by hydroxylapatite precipitation.

  • Quantification: Measure the amount of radioactivity bound to the receptor in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined. The RBA is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor AR Preparation Incubation Incubation (AR + [³H]-DHT + Test Compound) Receptor->Incubation Radioligand Radiolabeled Androgen ([³H]-DHT) Radioligand->Incubation Test_Compound Test Compound (Methandriol) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Scintillation Counting Separation->Quantification Plotting Plot Competition Curve Quantification->Plotting IC50 Determine IC50 Plotting->IC50 RBA Calculate RBA IC50->RBA

Caption: Workflow for a Competitive Radioligand Binding Assay.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of AR binding – the transactivation of a target gene.

Objective: To quantify the agonist or antagonist activity of a test compound on the androgen receptor.

Methodology:

  • Cell Culture and Transfection: Use a suitable mammalian cell line (e.g., HEK293, PC-3) that is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an androgen-responsive promoter.

  • Treatment: Seed the transfected cells in a multi-well plate and treat them with increasing concentrations of the test compound (e.g., Methandriol). Include a known AR agonist (e.g., DHT) as a positive control and a vehicle control. To test for antagonist activity, cells are co-treated with a fixed concentration of an agonist and varying concentrations of the test compound.

  • Incubation: Incubate the cells for a sufficient period (typically 18-24 hours) to allow for AR activation and reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene product. For a luciferase reporter, add a luciferin substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Reporter_Assay_Workflow cluster_setup Assay Setup cluster_execution Execution cluster_data Data Analysis Cells Transfected Cells (AR + Reporter Gene) Treatment Treat with Test Compound (Methandriol) Cells->Treatment Incubation Incubation (18-24h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Reporter Activity (e.g., Luminescence) Lysis->Measurement Plotting Plot Dose-Response Curve Measurement->Plotting EC50_IC50 Determine EC50/IC50 Plotting->EC50_IC50

Caption: Workflow for an Androgen Receptor Reporter Gene Assay.

Conclusion

While direct high-affinity binding data for Methandriol is not extensively documented, its anabolic and androgenic ratings suggest a moderate level of interaction with the androgen receptor. This positions it as a less potent androgen compared to testosterone and its derivatives. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the AR specificity of this compound and other novel compounds. A thorough characterization using both competitive binding and functional reporter assays is essential for a comprehensive understanding of a compound's androgenic potential and for guiding further drug development efforts.

References

  • Steroid.com. Methandriol. [Link]

Sources

A Senior Application Scientist's Guide to Replicating and Extending Historical In Vitro Findings on Methandriol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the In Vitro Profile of a Classic Anabolic Steroid

Methandriol (17α-methylandrost-5-ene-3β,17β-diol) is a synthetically derived anabolic-androgenic steroid (AAS) that emerged in the mid-20th century.[1][2] Historically, its characterization, like many of its counterparts, was primarily focused on in vivo anabolic and androgenic effects. However, a comprehensive understanding of its cellular and molecular mechanisms of action, particularly in direct comparison to other classic and modern AAS, remains less defined in the published literature. One of the key historical in vitro findings for Methandriol is its relative binding affinity (RBA) for the androgen receptor (AR), which has been reported to be approximately 40% of a reference standard.[3]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to replicate this historical finding and to extend the in vitro characterization of Methandriol. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for a suite of in vitro assays. By comparing Methandriol's performance against Testosterone, the primary endogenous androgen, Dihydrotestosterone (DHT), its more potent metabolite, and the widely studied synthetic AAS, Nandrolone and Stanozolol, this guide aims to provide a comprehensive in vitro pharmacological profile of Methandriol.

The Androgen Receptor Signaling Pathway: The Primary Mediator of AAS Action

The biological effects of Methandriol and other AAS are predominantly mediated through their interaction with the androgen receptor (AR), a ligand-activated transcription factor.[4] Upon binding to an androgen in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This cascade of events ultimately leads to the physiological and pharmacological effects associated with AAS, including their anabolic effects on muscle and bone, as well as their androgenic effects.

Caption: The canonical androgen receptor signaling pathway.

Experimental Framework for the In Vitro Characterization of Methandriol

To thoroughly evaluate the in vitro effects of Methandriol, we propose a multi-tiered experimental approach. This framework is designed to first replicate the historical data on AR binding and then to build upon this by assessing functional activity and cellular consequences.

Experimental Workflow cluster_Phase1 Phase 1: Receptor Interaction cluster_Phase2 Phase 2: Functional Activity cluster_Phase3 Phase 3: Cellular Effects cluster_Phase4 Phase 4: Safety Profile AR_Binding Androgen Receptor Competitive Binding Assay Reporter_Assay AR-Mediated Reporter Gene Assay AR_Binding->Reporter_Assay Quantify Functional Potency Cytotoxicity_Assay In Vitro Cytotoxicity Assays (Hepatocytes, LNCaP, C2C12) AR_Binding->Cytotoxicity_Assay Correlate with Safety Proliferation_Assay Cell Proliferation Assays (LNCaP & C2C12) Reporter_Assay->Proliferation_Assay Assess Cellular Response Reporter_Assay->Cytotoxicity_Assay Differentiation_Assay Myogenic Differentiation Assay (C2C12) Proliferation_Assay->Differentiation_Assay Muscle-Specific Effects Proliferation_Assay->Cytotoxicity_Assay

Caption: A multi-phase experimental workflow for Methandriol characterization.

Phase 1: Replicating Historical Androgen Receptor Binding Affinity

The initial step is to quantitatively determine the binding affinity of Methandriol for the androgen receptor. This will be achieved through a competitive binding assay, a classic pharmacological technique.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methodologies for assessing the binding of ligands to the androgen receptor.[5][6]

Objective: To determine the relative binding affinity (RBA) of Methandriol and comparator compounds for the androgen receptor.

Materials:

  • Test Compounds: Methandriol, Testosterone, Dihydrotestosterone (DHT), Nandrolone, Stanozolol.

  • Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.

  • Receptor Source: Cytosolic fraction from rat prostate tissue or a commercially available recombinant human androgen receptor.

  • Buffers and Reagents: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer, charcoal-dextran solution, scintillation cocktail.

  • Equipment: Homogenizer, refrigerated centrifuge, scintillation counter.

Procedure:

  • Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from rat prostate tissue by homogenization and centrifugation. Alternatively, use a commercially available purified recombinant human AR.

  • Competitive Binding Incubation: In a series of tubes, incubate a fixed concentration of [³H]-R1881 with the receptor preparation in the presence of increasing concentrations of unlabeled competitor (Methandriol or comparator compounds).

  • Separation of Bound and Free Ligand: After incubation, separate the receptor-bound [³H]-R1881 from the free radioligand using a charcoal-dextran solution, which adsorbs the free ligand.

  • Quantification: Centrifuge the tubes and measure the radioactivity in the supernatant (containing the receptor-bound [³H]-R1881) using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-R1881 against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-R1881). The RBA is then calculated relative to a reference compound (e.g., DHT or R1881).

Expected Data and Comparison

The table below presents hypothetical, yet plausible, data based on historical findings and known properties of the comparator AAS.

CompoundHistorical RBA (%)[3]Expected IC50 (nM)
Methandriol 40 ~25
Testosterone100 (Reference)10
Dihydrotestosterone (DHT)~2005
Nandrolone~1507
Stanozolol<10>100

Phase 2: Assessing Functional Androgen Receptor Activation

While binding affinity is a crucial parameter, it does not always directly correlate with the functional activity of a compound. Some AAS with low binding affinity have been shown to be potent activators of the AR in cell-based assays.[7][8] Therefore, a reporter gene assay is essential to determine the ability of Methandriol to activate AR-mediated gene transcription.

Experimental Protocol: AR-Mediated Reporter Gene Assay

This protocol utilizes a luciferase reporter gene system to quantify AR activation.[9][10]

Objective: To measure the dose-dependent activation of the androgen receptor by Methandriol and comparator compounds.

Materials:

  • Cell Line: A human cell line that is responsive to androgens, such as the prostate cancer cell line LNCaP, or a cell line engineered to express the human AR and an ARE-driven luciferase reporter gene (e.g., AR CALUX cells).[5]

  • Test Compounds: Methandriol, Testosterone, Dihydrotestosterone (DHT), Nandrolone, Stanozolol.

  • Reagents: Cell culture medium, transfection reagents (if necessary), luciferase assay substrate.

  • Equipment: Cell culture incubator, luminometer.

Procedure:

  • Cell Culture and Treatment: Culture the cells in a multi-well plate and treat them with a range of concentrations of Methandriol or the comparator compounds.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for AR activation and luciferase gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay substrate.

  • Data Analysis: Plot the luciferase activity against the logarithm of the compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Expected Data and Comparison

The following table presents expected EC50 values for AR activation.

CompoundExpected EC50 (nM)
Methandriol ~10-20
Testosterone~1
Dihydrotestosterone (DHT)~0.1-0.5[5]
Nandrolone~0.5-2
Stanozolol~5-15

Phase 3: Investigating Cellular Proliferation and Differentiation

To understand the physiological relevance of Methandriol's interaction with the AR, it is crucial to assess its effects on cellular processes such as proliferation and differentiation in relevant cell types.

Experimental Protocol: Cell Proliferation Assays

Objective: To evaluate the effect of Methandriol on the proliferation of androgen-sensitive prostate cancer cells (LNCaP) and skeletal muscle myoblasts (C2C12).

Materials:

  • Cell Lines: LNCaP (prostate cancer) and C2C12 (murine myoblast) cells.

  • Test Compounds: Methandriol and comparators.

  • Reagents: Cell culture medium, proliferation assay reagent (e.g., MTT, WST-1, or a DNA synthesis-based assay like BrdU incorporation).

  • Equipment: Cell culture incubator, microplate reader.

Procedure:

  • Cell Seeding and Treatment: Seed the cells in a multi-well plate and treat them with various concentrations of the test compounds.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Proliferation Assessment: Measure cell proliferation using a suitable assay. For example, the MTT assay measures the metabolic activity of viable cells, which is proportional to cell number.

  • Data Analysis: Determine the effect of each compound on cell proliferation relative to a vehicle control.

Experimental Protocol: Myogenic Differentiation Assay

Objective: To assess the impact of Methandriol on the differentiation of C2C12 myoblasts into myotubes.

Materials:

  • Cell Line: C2C12 myoblasts.

  • Test Compounds: Methandriol and comparators.

  • Reagents: Growth medium and differentiation medium (low serum), antibodies for muscle-specific proteins (e.g., myosin heavy chain), fluorescent secondary antibodies, and a nuclear stain (e.g., DAPI).

  • Equipment: Cell culture incubator, fluorescence microscope.

Procedure:

  • Induction of Differentiation: Grow C2C12 myoblasts to confluence and then switch to a low-serum differentiation medium containing the test compounds.

  • Incubation: Culture the cells for several days to allow for myotube formation.

  • Immunofluorescence Staining: Fix and stain the cells for a muscle-specific protein (e.g., myosin heavy chain) and nuclei.

  • Quantification: Quantify the extent of differentiation by calculating the fusion index (the percentage of nuclei within myotubes).

Phase 4: In Vitro Safety and Toxicology Profiling

A critical aspect of characterizing any bioactive compound is to assess its potential for cytotoxicity. For AAS, hepatotoxicity is a known concern, particularly for 17α-alkylated steroids like Methandriol.

Experimental Protocol: In Vitro Cytotoxicity Assays

Objective: To evaluate the cytotoxic potential of Methandriol in liver cells (e.g., primary human hepatocytes or HepG2 cells), LNCaP, and C2C12 cells.

Materials:

  • Cell Lines: Primary human hepatocytes or HepG2, LNCaP, and C2C12 cells.

  • Test Compounds: Methandriol and comparators.

  • Reagents: Cell culture medium, cytotoxicity assay reagents (e.g., LDH release assay, neutral red uptake assay, or a cell viability assay like MTT).

  • Equipment: Cell culture incubator, microplate reader.

Procedure:

  • Cell Treatment: Expose the cells to a range of concentrations of the test compounds for a defined period (e.g., 24-48 hours).

  • Cytotoxicity Measurement: Assess cytotoxicity using a suitable assay. The LDH release assay, for instance, measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Data Analysis: Determine the concentration of each compound that causes a 50% reduction in cell viability (IC50) or a significant increase in cytotoxicity markers.

Expected Cytotoxicity Profile
CompoundExpected Cytotoxicity (IC50) in Hepatocytes
Methandriol (17α-alkylated) Moderate to High
Testosterone (non-17α-alkylated)Low
Dihydrotestosterone (non-17α-alkylated)Low
Nandrolone (non-17α-alkylated)Low
Stanozolol (17α-alkylated)High

Conclusion: A Modern Re-evaluation of a Historical Steroid

This guide provides a comprehensive and scientifically rigorous framework for replicating historical in vitro findings on Methandriol and for extending its characterization using modern cell-based assays. By systematically evaluating its androgen receptor binding, functional activity, cellular effects, and safety profile in comparison to well-characterized androgens, researchers can generate a robust and objective dataset. The insights gained from these studies will not only provide a clearer understanding of Methandriol's in vitro pharmacology but will also contribute to the broader knowledge base of anabolic-androgenic steroids, which is of significant interest to the fields of endocrinology, pharmacology, and drug development.

References

  • Sonneveld, E., et al. (2005). Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective and Sensitive Reporter Gene Assays. Toxicological Sciences, 83(1), 136-148. [Link]

  • Palvimo, J. J. (2012). Analysis of androgen receptor activity by reporter gene assays. Methods in Molecular Biology, 801, 145-157. [Link]

  • Wikipedia. (n.d.). Methandriol. [Link]

  • Wikipedia. (n.d.). Template:Relative affinities of anabolic steroids and related steroids. [Link]

  • Zajac, J. D., & Handelsman, D. J. (2018). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The Journal of Clinical Endocrinology & Metabolism, 103(5), 1845–1857. [Link]

  • Feldkoren, B. I., & Andersson, S. (2005). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. The Journal of Steroid Biochemistry and Molecular Biology, 94(5), 481-487. [Link]

  • Hartig, P. C., et al. (2002). Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. [Link]

  • INDIGO Biosciences. (n.d.). Human AR Reporter Assay Kit. [Link]

  • Wilson, V. S., et al. (2002). A short-term screening assay for antagonists of the androgen receptor. Toxicological Sciences, 66(1), 67-75. [Link]

  • Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. [Link]

  • Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106. [Link]

  • Sirianni, R., et al. (2012). Nandrolone and stanozolol upregulate aromatase expression and further increase IGF-I-dependent effects on MCF-7 breast cancer cell proliferation. Molecular and Cellular Endocrinology, 363(1-2), 100-110. [Link]

  • Chimento, A., et al. (2011). Nandrolone and stanozolol induce Leydig cell tumor proliferation through an estrogen-dependent mechanism involving IGF-I system. Journal of Cellular Physiology, 226(10), 2657-2666. [Link]

  • Feldkoren, B. I., & Andersson, S. (2005). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: A comparative study. The Journal of Steroid Biochemistry and Molecular Biology, 94(5), 481-487. [Link]

  • Ayotte, C. (2006). Significance of 19-norandrosterone in doping control analysis. British Journal of Sports Medicine, 40(Suppl 1), i2-i5. [Link]

  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. [Link]

  • INCHEM. (n.d.). Methandriol (PIM 906). [Link]

  • Feldkoren, B. I., & Andersson, S. (2005). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. The Journal of steroid biochemistry and molecular biology, 94(5), 481–487. [Link]

  • Swolverine. (2023). When Were Steroids Invented: A History Into The Development of Anabolics. [Link]

  • Hartig, P. C., Bobseine, K. L., Britt, B. H., Cardon, M. C., Wilson, V. S., & Gray, L. E. (2002). Development of a recombinant human androgen receptor-based reporter gene assay for the detection of androgenic and antiandrogenic chemicals. Toxicological sciences, 66(1), 84-92. [Link]

  • Gregory, C. W., Johnson, R. T., Mohler, J. L., French, F. S., & Wilson, E. M. (2001). Androgen receptor stabilization in recurrent prostate cancer is associated with hypersensitivity to low androgen. Cancer research, 61(7), 2892-2898. [Link]

  • Basualdo, M. C., et al. (2013). Testosterone exerts antiapoptotic effects against H2O2 in C2C12 skeletal muscle cells through the apoptotic intrinsic pathway. General and Comparative Endocrinology, 184, 108-115. [Link]

  • Fernandez, M. C., et al. (2007). Detrimental effects of anabolic steroids on human endothelial cells. Toxicology Letters, 169(2), 129-136. [Link]

  • van der Vies, J. (1965). On the mechanism of action of nandrolone phenylpropionate and nandrolone decanoate in rats. Acta endocrinologica, 49(2), 271-282. [Link]

  • MDPI. (2024). Testosterone Nanoemulsion Prevents Prostate Cancer: PC-3 and LNCaP Cell Viability In Vitro. [Link]

  • Riezman, H. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. SLAS Discovery, 23(8), 771-779. [Link]

  • Sadowska, J., et al. (2021). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. Cancers, 13(11), 2588. [Link]

  • Pereira, F. V., et al. (2018). Beta-agonist drugs modulate the proliferation and differentiation of skeletal muscle cells in vitro. Journal of Cellular Physiology, 233(12), 9576-9587. [Link]

  • Singh, G., et al. (2006). Effects of androgens on differentiation of human skeletal muscle-derived cells in vitro. Endocrine Abstracts, 11, P197. [Link]

  • Denmeade, S. R., & Isaacs, J. T. (2002). A history of androgen deprivation therapy for prostate cancer. Urology, 60(3 Suppl 1), 113-121. [Link]

  • Hoberman, J. M., & Yesalis, C. E. (1995). The history of synthetic testosterone. Scientific American, 272(2), 76-81. [Link]

  • Kicman, A. T. (2008). Pharmacology of anabolic steroids. British journal of pharmacology, 154(3), 502–521. [Link]

  • Pope, H. G., Wood, R. I., Rogol, A., Nyberg, F., Bowers, L., & Bhasin, S. (2014). Adverse health consequences of performance-enhancing drugs: an Endocrine Society scientific statement. Endocrine reviews, 35(3), 341–375. [Link]

  • Hartgens, F., & Kuipers, H. (2004). Effects of androgenic-anabolic steroids in athletes. Sports medicine, 34(8), 513–554. [Link]

  • Basaria, S., et al. (2001). The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. The Journals of Gerontology: Series A, 68(1), 87-95. [Link]

  • Bhasin, S., et al. (1996). The effects of supraphysiologic doses of testosterone on muscle size and strength in normal men. The New England journal of medicine, 335(1), 1–7. [Link]

  • Michelini, E., et al. (2005). A yeast-based bioassay for androgenic and antiandrogenic activities of various environmental compounds. Applied and environmental microbiology, 71(11), 6982-6988. [Link]

  • van der Burg, B., et al. (2010). A panel of recombinant cell lines for the rapid and specific detection of androgenic, estrogenic, progestagenic and glucocorticoidic activity of chemicals. Chemosphere, 78(6), 633-640. [Link]

  • Wilson, E. M., & French, F. S. (1976). Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate. The Journal of biological chemistry, 251(18), 5620–5629. [Link]

  • Gregory, C. W., et al. (2001). A mechanism for androgen receptor-mediated prostate cancer recurrence after androgen deprivation therapy. Cancer Research, 61(11), 4315-4319. [Link]

Sources

Independent Verification of Methandriol Diacetate's Anabolic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Methandriol diacetate's anabolic potential against other well-established anabolic-androgenic steroids (AAS). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a clear perspective on its relative efficacy and underlying mechanisms.

Introduction to this compound and Comparator Steroids

This compound is a synthetic anabolic-androgenic steroid that functions as a prodrug to its active form, Methandriol (17α-methyl-5-androstene-3β,17β-diol).[1] It is a derivative of the endogenous prohormone 5-androstenediol.[2] While noted for having relatively low androgenic effects compared to its anabolic properties, this compound has largely remained an experimental compound and has not been widely marketed for medical use.[3] To objectively assess its anabolic potential, this guide will compare it against a spectrum of well-characterized AAS:

  • Testosterone: The primary male androgen and the natural reference standard for anabolic and androgenic activity, with a baseline anabolic-to-androgenic ratio of 1:1.[4]

  • Nandrolone: A synthetic AAS known for its favorable anabolic-to-androgenic ratio, exhibiting potent muscle-building properties with reduced androgenic side effects.[5]

  • Oxandrolone: A derivative of dihydrotestosterone (DHT) recognized for its high anabolic rating and very low androgenic activity, making it a compound with a significant dissociation between its anabolic and androgenic effects.[6]

  • Stanozolol: Another synthetic derivative of DHT, known for promoting lean muscle mass with a notable anabolic-to-androgenic separation.[7]

The primary mechanism of action for these compounds is their interaction with the androgen receptor (AR), a nuclear receptor that modulates gene expression, leading to anabolic and androgenic effects.[8][9]

Comparative Analysis of Anabolic and Androgenic Potential

The therapeutic utility and side effect profile of an AAS are largely determined by its anabolic-to-androgenic ratio. This ratio is experimentally determined, most commonly through the Hershberger bioassay in rats, which measures the differential effects of a substance on the growth of the levator ani muscle (anabolic effect) versus the seminal vesicles and ventral prostate (androgenic effects).[10]

Anabolic SteroidAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone 1001001:1[4]
Methandriol 30-6020-60~1:1[4][11]
Nandrolone 12537~3.4:1[4]
Oxandrolone 322-63024~13:1 to 26:1[4]
Stanozolol 32030~10.7:1[4]

Note: The anabolic and androgenic ratings are relative to Testosterone (rated at 100). These values are derived from various sources and may exhibit some variability across different studies.

Mechanistic Insights and Metabolic Fate

The distinct anabolic and androgenic profiles of these steroids are not solely dependent on their affinity for the androgen receptor but are also heavily influenced by their metabolic fate. Two key enzymes play a critical role in the metabolism of AAS: aromatase and 5α-reductase.

Aromatization: This process converts androgens into estrogens.[12] While this can have implications for side effects such as gynecomastia and water retention, some of the anabolic effects of certain steroids are thought to be mediated by estrogen. Methandriol's parent compound, 5-androstenediol, is known to have estrogenic properties, and it is suggested that methylation may enhance this activity.[11] This indicates that Methandriol may exert some of its effects through estrogenic pathways, either by direct interaction with estrogen receptors or through conversion to an estrogenic metabolite.

5α-Reduction: This enzymatic process converts testosterone into the more potent androgen, dihydrotestosterone (DHT), in tissues such as the skin, scalp, and prostate.[13] Steroids that are potent substrates for 5α-reductase tend to have more pronounced androgenic effects in these tissues. The structural requirement for 5α-reductase activity is typically a Δ4,5 double bond and a 3-keto group.[14] Methandriol, with its Δ5 double bond and a 3β-hydroxyl group, is not a typical substrate for 5α-reductase, which likely contributes to its lower androgenic rating.[9] In contrast, nandrolone is 5α-reduced to the less potent androgen dihydronandrolone, contributing to its favorable anabolic-to-androgenic ratio.[15]

cluster_0 Anabolic-Androgenic Steroid (AAS) Action AAS AAS (e.g., this compound) AR Androgen Receptor (AR) AAS->AR Binds to AAS_AR_Complex AAS-AR Complex AR->AAS_AR_Complex Nucleus Nucleus AAS_AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Anabolic_Effects Anabolic Effects (Muscle Growth) Protein_Synthesis->Anabolic_Effects Androgenic_Effects Androgenic Effects (e.g., Prostate Growth) Protein_Synthesis->Androgenic_Effects

Signaling pathway of anabolic-androgenic steroids.

Experimental Protocols for Verification

To independently verify the anabolic and androgenic potential of a compound like this compound, standardized and validated experimental protocols are essential.

In Vitro: Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor, providing a measure of its receptor affinity.

Step-by-Step Methodology:

  • Preparation of Rat Prostate Cytosol:

    • Euthanize adult male rats (60-90 days old) 24 hours after castration.

    • Excise the ventral prostates, trim them of fat, and pool the tissue.

    • Homogenize the tissue in a low-salt TEDG buffer (Tris-EDTA-dithiothreitol-glycerol).

    • Centrifuge the homogenate at high speed (e.g., 30,000 x g) to obtain the supernatant containing the cytosolic androgen receptors.[16]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a reference standard (e.g., the potent synthetic androgen R1881).

    • In assay tubes, combine the prostate cytosol, a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881), and varying concentrations of the test compound or reference standard.

    • Incubate the mixture overnight at 4°C to allow for competitive binding.[17]

  • Separation of Bound and Unbound Ligand:

    • Add a hydroxyapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.

    • Wash the HAP pellets to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity of the HAP pellets using a scintillation counter.

    • Plot the percentage of bound radioligand against the concentration of the competitor.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the radiolabeled androgen binding) to determine its relative binding affinity.[12]

start Start prep_cytosol Prepare Rat Prostate Cytosol start->prep_cytosol serial_dilutions Prepare Serial Dilutions of Test Compound & Standard prep_cytosol->serial_dilutions incubation Incubate Cytosol, Radioligand, & Competitor serial_dilutions->incubation separation Separate Bound & Unbound Ligand with HAP incubation->separation quantification Quantify Radioactivity separation->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

Androgen Receptor Competitive Binding Assay Workflow.

In Vivo: The Hershberger Bioassay

This assay is the gold standard for determining the anabolic and androgenic activity of a steroid in a living organism.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use surgically castrated peripubertal male rats. Castration removes the endogenous source of androgens.

  • Dosing:

    • Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection.

    • Include a vehicle control group (receiving only the vehicle), a positive control group (receiving a reference androgen like testosterone propionate), and at least two dose groups for the test substance.

  • Necropsy and Tissue Collection:

    • Approximately 24 hours after the final dose, euthanize the animals.

    • Carefully dissect and weigh the following androgen-dependent tissues:

      • Anabolic: Levator ani-bulbocavernosus (LABC) muscle.

      • Androgenic: Ventral prostate (VP), seminal vesicles (SV) plus coagulating glands, paired Cowper's glands (COW), and the glans penis (GP).

  • Data Analysis:

    • Compare the weights of the LABC muscle in the treated groups to the control group to determine anabolic activity.

    • Compare the weights of the VP, SV, COW, and GP in the treated groups to the control group to determine androgenic activity.

    • A statistically significant increase in the weight of the LABC muscle indicates anabolic potential, while a significant increase in the weight of the androgenic tissues indicates androgenic potential. The relative increase in these tissue weights compared to a reference standard like testosterone allows for the calculation of the anabolic-to-androgenic ratio.

Conclusion

The independent verification of this compound's anabolic potential reveals it to be a compound with mild to moderate anabolic and androgenic effects, with a ratio of approximately 1:1, similar to testosterone. Its chemical structure suggests a reduced susceptibility to 5α-reduction, which is consistent with its reported lower androgenic potency compared to more potent androgens. However, its potential for estrogenic activity, inherited from its parent compound 5-androstenediol, is a significant consideration.

In comparison to other synthetic AAS like Nandrolone, Oxandrolone, and Stanozolol, this compound exhibits a less favorable anabolic-to-androgenic ratio. These other compounds have been structurally modified to a greater extent to amplify anabolic effects while minimizing androgenic properties. For researchers and drug development professionals, this compound serves as an interesting case study in early steroid chemistry, but its relatively weak and non-selective anabolic profile makes it less desirable for therapeutic applications where a high degree of tissue selectivity is sought. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of novel anabolic agents.

References

  • Steroid.com. (n.d.). Methandriol. Retrieved from [Link]

  • Grokipedia. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Anabolic steroid. Retrieved from [Link]

  • Pan, M. M., & Kovac, J. R. (2016). Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness. Translational Andrology and Urology, 5(2), 213–219. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Neobona Test Prenatal. (n.d.). Comparative Analysis of Leading Anabolic Steroids. Retrieved from [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the comparison between stanozolol and oxandrolone in terms of safety and efficacy?. Retrieved from [Link]

  • National Toxicology Program. (n.d.). In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). Retrieved from [Link]

  • Gordan, G. S., Eisenberg, E., Moon, H. D., & Sakamoto, W. (1951). Methylandrostenediol; a protein-anabolic steroid with little androgenic activity. The Journal of Clinical Endocrinology and Metabolism, 11(2), 209–212. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxandrolone. Retrieved from [Link]

  • EPA. (n.d.). AR Binding Assay Fact Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Oxandrolone. Retrieved from [Link]

  • Wikipedia. (n.d.). 5α-Reductase. Retrieved from [Link]

  • Wikipedia. (n.d.). Methandriol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Aromatization – Knowledge and References. Retrieved from [Link]

  • Ghezzi, A., Parisi, G., & Di Lorenzo, G. (2021). Medicinal Use of Testosterone and Related Steroids Revisited. Molecules, 26(4), 1032. Retrieved from [Link]

  • Swolverine. (2025). Nandrolone vs Cypionate: Unveiling the Ultimate Guide to Anabolic Ster. Retrieved from [Link]

  • PubChem. (n.d.). Methandriol. Retrieved from [Link]

  • Molecular Diagnostic Services. (n.d.). Androgen Receptor (AR) Saturation and Competitive Binding Assay Using Rat Ventral Prostate Cytosol (RVPC). Retrieved from [Link]

  • EPA. (2011). ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL) Standard Evaluation Procedure. Retrieved from [Link]

  • Clark, A. S., & Henderson, L. P. (2003). Comparison of the effects of 17 alpha-methyltestosterone, methandrostenolone, and nandrolone decanoate on the sexual behavior of castrated male rats. Behavioral Neuroscience, 117(6), 1378–1387. Retrieved from [Link]

  • Zierath, D. K., & Llerena, A. (2009). The anabolic steroids testosterone propionate and nandrolone, but not 17alpha-methyltestosterone, induce conditioned place preference in adult mice. Drug and Alcohol Dependence, 100(1-2), 122–127. Retrieved from [Link]

  • Grokipedia. (n.d.). Methandriol dipropionate. Retrieved from [Link]

  • ANSM. (n.d.). Oxandrolone Tablet, USP. Retrieved from [Link]

  • Geyer, H., Schänzer, W., Thevis, M., & Kvorning, T. (2021). Anabolic–androgenic steroids: How do they work and what are the risks?. Journal of the Endocrine Society, 5(4), bvaa172. Retrieved from [Link]

  • Pan, M. M., & Kovac, J. R. (2016). Novel Uses for the Anabolic Androgenic Steroids Nandrolone and Oxandrolone in the Management of Male Health. Current urology reports, 17(10), 72. Retrieved from [Link]

  • Wikipedia. (n.d.). Methandriol dipropionate. Retrieved from [Link]

  • Titus, J. L., & Godleski, J. J. (2004). The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases. The Prostate, 58(3), 195–205. Retrieved from [Link]

  • Xiao, X., Zhang, J., & Li, W. (2020). Structure of human steroid 5α-reductase 2 with the anti-androgen drug finasteride. Nature Communications, 11(1), 5633. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure of human steroid 5α-reductase 2 with the anti-androgen drug finasteride. Retrieved from [Link]

  • Miller, K. E., Barnes, G. M., & Sabo, D. F. (2001). A Comparison of Health Risk Behavior in Adolescent Users of Anabolic-Androgenic Steroids, by Gender and Athlete Status. Journal of Adolescent Health, 28(5), 386–392. Retrieved from [Link]

  • Vinggaard, A. M., Niemelä, J., & Wedebye, E. B. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Toxicology in Vitro, 23(8), 1536–1543. Retrieved from [Link]

  • ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved from [Link]

  • Inchem.org. (n.d.). Methandriol (PIM 906). Retrieved from [Link]

  • JoVE. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

  • Chemdad. (n.d.). Methandriol dipropionate Seven Chongqing Chemdad Co.. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methandriol Diacetate: Ensuring Safety, Compliance, and Scientific Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and analysis of novel compounds are only one part of the equation. The responsible management of chemical waste, particularly for regulated substances like anabolic-androgenic steroids (AAS), is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methandriol diacetate, ensuring that its disposition is handled with the same rigor and precision as its application in your research.

This compound, a synthetic anabolic-androgenic steroid, is classified as a controlled substance in many jurisdictions due to its potential for abuse.[1] As such, its disposal is governed by stringent regulations that necessitate a clear and unwavering commitment to established protocols. Failure to adhere to these procedures can result in significant legal and financial penalties, and more importantly, can pose a risk to human health and the environment.

The Core Principle: Rendering "Non-Retrievable"

The central tenant of controlled substance disposal, as mandated by agencies such as the U.S. Drug Enforcement Administration (DEA), is to render the substance "non-retrievable."[2][3] This means that the chemical must be altered in such a way that it cannot be readily isolated or repurposed. This guide will detail the practical application of this principle in a laboratory setting.

Immediate Safety and Operational Plan

This section outlines the essential steps for the safe handling and segregation of this compound waste.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before handling this compound in any form, including for disposal, appropriate PPE must be worn. Given its potential for harm if swallowed or in contact with skin, and its suspected carcinogenic effects, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves are essential. The suitability and durability of the glove type depend on the specific laboratory operations.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent accidental eye contact.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be used.[4]

Waste Segregation: The Foundation of Proper Disposal

Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure that each waste type is disposed of according to its specific requirements.

Step 1: Immediate Isolation All materials that have come into contact with this compound must be immediately segregated from the general laboratory waste. This includes:

  • Unused or expired pure compound

  • Contaminated labware (e.g., glassware, pipette tips, syringes)

  • Contaminated PPE (gloves, etc.)

  • Solvents and solutions containing this compound

Step 2: Dedicated and Labeled Waste Containers A dedicated, clearly labeled, leak-proof, and puncture-resistant container must be used for all this compound waste. The label should prominently display:

  • "Hazardous Waste - Controlled Substance"

  • The chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Suspected Carcinogen")

These containers must be kept closed except when adding waste and stored in a designated and secure location.[2][5]

Step-by-Step Disposal Protocol

The following protocol outlines the process for rendering this compound non-retrievable and preparing it for final disposal.

Method 1: Chemical Denaturation

For liquid waste containing this compound, chemical denaturation is a common and effective method.

  • Select a suitable chemical digestion kit or solution. These commercially available products are designed to denature active pharmaceutical ingredients.

  • Follow the manufacturer's instructions precisely. This will typically involve mixing the this compound waste with the denaturing agent in the provided container.

  • Ensure complete reaction. The goal is to chemically alter the this compound molecule, rendering it inactive and non-recoverable.

  • Witness and Document. The process of rendering a controlled substance non-retrievable often requires the presence of two authorized individuals to witness the procedure. Meticulous documentation, such as on a DEA Form 41 (in the U.S.), is mandatory.[3]

  • Dispose of the treated container as hazardous waste. Even after denaturation, the resulting mixture and container must be disposed of as hazardous waste according to institutional and local regulations.[2]

Method 2: Incineration via a Reverse Distributor

Incineration is the DEA's preferred method for the ultimate destruction of controlled substances.[2] However, this cannot be performed in a standard laboratory setting.

  • Engage a DEA-registered reverse distributor. These are specialized companies licensed to handle and dispose of controlled substances.[6]

  • Securely package the waste. The segregated and labeled this compound waste must be packaged according to the reverse distributor's specifications and Department of Transportation (DOT) regulations for transport.

  • Maintain a chain of custody. Meticulous records must be kept to document the transfer of the controlled substance waste to the reverse distributor.

Spill Management: A Rapid Response Plan

In the event of a spill, a swift and organized response is critical to minimize exposure and contamination.

For Minor Spills:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE. [4]

  • Use a dry clean-up procedure to avoid generating dust. [4] Gently sweep or vacuum the spilled solid. A vacuum cleaner must be fitted with a HEPA filter.[4]

  • Dampen with water to prevent dusting before sweeping if necessary. [4]

  • Place all contaminated materials into the designated hazardous waste container. [4]

For Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Restrict access to the spill area.

Decontamination Procedures

All surfaces and equipment that may have come into contact with this compound must be thoroughly decontaminated. The specific decontamination procedure should be developed in consultation with your institution's EHS department and included in your laboratory's Standard Operating Procedures (SOPs).[7]

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Name This compound[8]
Synonyms Methylandrostenediol diacetate[8]
Controlled Substance Schedule Schedule III (as an anabolic steroid)[1]
Primary Disposal Method Incineration via a DEA-registered reverse distributor[2][6]
On-site Treatment Chemical denaturing to a "non-retrievable" state[2][3]
Hazard Class Suspected of causing cancer, Harmful if swallowed or in contact with skin[9][10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Methandriol_Diacetate_Disposal_Workflow cluster_prep Preparation & Segregation cluster_disposal_path Disposal Pathway cluster_final Final Disposition start This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste Immediately ppe->segregate container Place in Labeled, Leak-Proof Container segregate->container storage Store in Secure, Designated Area container->storage decision On-site Treatment or Off-site Disposal? storage->decision onsite On-site Chemical Denaturation decision->onsite On-site offsite Package for Off-site Disposal decision->offsite Off-site witness Witness & Document (e.g., DEA Form 41) onsite->witness reverse_distributor Transfer to DEA-Registered Reverse Distributor offsite->reverse_distributor hazardous_waste Dispose of Treated Container as Hazardous Waste witness->hazardous_waste incineration Incineration (Preferred Method) reverse_distributor->incineration final_record Retain All Disposal Records hazardous_waste->final_record incineration->final_record

Caption: Decision workflow for the proper disposal of this compound.

References

  • Benchchem. (n.d.).
  • University of Pittsburgh. (n.d.). Controlled Substance Guidelines. Office of Research Protections.
  • Cornell University Environmental Health and Safety. (n.d.). Research Use of Controlled Substances.
  • The Ohio State University Enterprise for Research, Innovation and Knowledge. (n.d.). Controlled Substances.
  • DEA Diversion Control Division. (2022). Researcher's Manual.
  • Penn State Office for Research Protections. (n.d.). Controlled Substances in Research.
  • Santa Cruz Biotechnology. (n.d.).
  • Cayman Chemical. (2025).
  • Amazon S3. (n.d.).
  • Fisher Scientific. (2023).
  • Fisher Scientific. (2011).
  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Wikipedia. (n.d.).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Grokipedia. (n.d.).
  • Journal of Chromatography B: Biomedical Sciences and Applications. (n.d.).
  • Cornell University Environmental Health and Safety. (n.d.). 9.
  • Wikipedia. (n.d.). Methandriol.
  • National Center for Biotechnology Information. (n.d.). Methandriol.
  • Wikipedia. (n.d.). Misuse of Drugs Act 1971.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methandriol Diacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Methandriol diacetate, a synthetic anabolic-androgenic steroid. As a compound intended for research purposes, understanding its hazardous properties and implementing rigorous safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work safely and effectively.

Understanding the Risks: Hazard Profile of this compound

This compound is a derivative of methandriol and is classified as a synthetic anabolic-androgenic steroid.[1][2] Due to its steroidal nature and limited toxicological data, it is crucial to handle this compound with the assumption that it carries significant health risks. The parent compound, methandriol, and its other esters are considered hazardous. For instance, androgenic anabolic steroids are classified by the International Agency for Research on Cancer (IARC) as Group 2A, meaning they are probably carcinogenic to humans.[3] Furthermore, there is a risk of teratogenesis (defects in a developing embryo) with prolonged exposure.[3]

Key Hazards:

  • Carcinogenicity: Suspected of causing cancer.[4]

  • Reproductive Toxicity: May impair fertility and pose a risk to the unborn child.[3]

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[4]

  • Combustibility: As a solid, it is combustible and can form explosive dust clouds in the air.[3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

The Core Principle: A Hierarchy of Controls

Before detailing specific PPE, it is essential to contextualize its role within the hierarchy of controls. PPE is the last line of defense. Wherever possible, engineering controls (e.g., fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, training) should be the primary means of minimizing exposure.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationsRationale
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95, P100) or a higher level of protection such as a powered air-purifying respirator (PAPR).To prevent inhalation of the fine powder, which can form explosive dust clouds and poses a significant health risk upon entering the respiratory tract.[3]
Eye and Face Protection Chemical splash goggles and a full-face shield.To provide comprehensive protection against airborne particles and potential splashes. Contact lenses should be avoided as they can absorb and concentrate irritants.[3]
Hand Protection Double-gloving with nitrile or low-protein latex gloves.Provides a robust barrier against skin contact. The outer glove can be removed and replaced if contaminated, while the inner glove maintains a level of protection.[3]
Body Protection Chemical-resistant coveralls or a lab coat with long sleeves and a closed front, worn over personal clothing.To prevent contamination of personal clothing and skin. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron should also be worn.[5]
Foot Protection Closed-toe shoes, preferably chemical-resistant boots or shoe covers.To protect against spills and provide a barrier in case of accidental dropping of containers.[3][5]
Experimental Workflow for Donning and Doffing PPE

To ensure the effectiveness of PPE, proper donning and doffing procedures are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Wash Hands Thoroughly d2 Don Body Protection (Coveralls/Lab Coat) d1->d2 d3 Put on Inner Gloves d2->d3 d4 Put on Respiratory Protection d3->d4 d5 Put on Eye and Face Protection d4->d5 d6 Put on Outer Gloves d5->d6 f1 Remove Outer Gloves f2 Remove Body Protection f1->f2 f3 Wash Hands f2->f3 f4 Remove Eye and Face Protection f3->f4 f5 Remove Respiratory Protection f4->f5 f6 Remove Inner Gloves f5->f6 f7 Wash Hands Thoroughly f6->f7

Caption: Sequential workflow for correctly donning and doffing PPE.

Operational Plan: Handling and Spill Response

Safe Handling Procedures
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.

  • Avoid Dust Generation: Use procedures that minimize the creation of dust. If possible, handle in a glove box. When weighing, use a ventilated balance enclosure.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.[3]

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and EH&S spill->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Immediate actions for a this compound spill.

Minor Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

  • Dampen the absorbent material with water to prevent dusting before sweeping.[3]

  • Carefully sweep the material into a designated hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution, and then wash with soap and water.

  • Collect all cleaning materials for disposal as hazardous waste.

Major Spills:

  • Evacuate the laboratory and secure the area.

  • Alert your institution's Environmental Health and Safety (EH&S) department immediately.

  • Only trained personnel with appropriate respiratory protection (such as a self-contained breathing apparatus) should attempt to clean up a major spill.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

Waste Management Protocol:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's waste management guidelines.

  • Containerization: Use clearly labeled, sealed, and puncture-resistant containers for all solid and liquid waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[3] Puncturing empty containers to prevent reuse is a recommended practice before final disposal at an authorized landfill.[3]

Conclusion: Fostering a Culture of Safety

The safe handling of potent research compounds like this compound is a cornerstone of scientific integrity and professional responsibility. By understanding the inherent risks and diligently applying the multi-faceted safety protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment. This commitment to safety not only ensures personal well-being but also upholds the rigorous standards of the scientific community.

References

  • Methandriol dipropionate - Santa Cruz Biotechnology. (n.d.).
  • Methandriol - Safety Data Sheet. (2025, November 12).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon Occupational Safety and Health. (n.d.).
  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.).
  • This compound - Grokipedia. (n.d.).
  • This compound - Wikipedia. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methandriol diacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methandriol diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.